N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATMCAQQSXISOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306614 | |
| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14316-16-6 | |
| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14316-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-p-toluenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(2-Aminoethyl)-4-methylbenzenesulfonamide chemical properties
An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Authored by: Gemini, Senior Application Scientist
Foreword
This compound, also commonly known as N-Tosylethylenediamine, is a bifunctional organic compound of significant interest to the scientific community. Its structure, incorporating both a primary amine and a sulfonamide moiety, makes it a versatile building block in synthetic organic chemistry and a valuable precursor in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Core Molecular Identity and Physicochemical Profile
This compound is a crystalline solid at room temperature.[1] The presence of the rigid p-toluenesulfonyl (tosyl) group and the flexible aminoethyl chain imparts a unique combination of properties that are central to its chemical behavior.
Identifiers and Structural Representation
-
IUPAC Name: this compound[2]
-
Common Synonym: N-Tosylethylenediamine[3]
-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCCN[2]
-
InChI Key: JATMCAQQSXISOR-UHFFFAOYSA-N[2]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound. These values are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 214.28 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 122-126 °C | [4] |
| Boiling Point | 363.1±52.0 °C (Predicted) | [4] |
| Density | 1.214±0.06 g/cm³ (Predicted) | [4] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4][6] |
| Topological Polar Surface Area (TPSA) | 72.19 Ų | [3] |
| logP | 0.23202 | [3] |
Synthesis and Manufacturing
The synthesis of sulfonamides is a cornerstone of organic chemistry, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine.[1] This classic approach is directly applicable to the preparation of this compound.
Retrosynthetic Analysis and Strategy
The most logical synthetic route involves the formation of the sulfonamide bond between p-toluenesulfonyl chloride (tosyl chloride) and ethylenediamine. The key challenge in this synthesis is controlling the stoichiometry to favor monosulfonylation over the formation of the bis-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)ethylenediamine. This is typically achieved by using a large excess of the diamine, which ensures that the sulfonyl chloride is more likely to react with an unreacted diamine molecule rather than the already monosulfonylated product.
Caption: General workflow for the synthesis of this compound.
Detailed Laboratory Protocol
This protocol is a representative method for the laboratory-scale synthesis. The causality behind using excess ethylenediamine is to statistically favor the formation of the mono-substituted product. The acid wash during workup is critical for removing the unreacted basic ethylenediamine from the organic phase.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (e.g., 5 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂). Cool the solution in an ice-water bath to 0-5 °C.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in CH₂Cl₂ and add it dropwise to the stirred ethylenediamine solution over 30-60 minutes, maintaining the temperature below 10 °C. A base such as pyridine is often added to neutralize the HCl generated during the reaction.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure complete consumption of the tosyl chloride.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ethylenediamine, followed by water, and finally a saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its two distinct functional groups: the nucleophilic primary amine and the acidic sulfonamide proton.
Reactivity of the Primary Amine
The terminal primary amino group (-NH₂) is a potent nucleophile and can participate in a wide range of reactions, including:
-
Alkylation and Arylation: To form secondary or tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Crown Ether Synthesis: It is explicitly used in the synthesis of N-(2-tosylamidoethyl)monoazacrown ethers, where the amine acts as a key nucleophile in the macrocyclization step.[4][8]
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is generally stable and relatively unreactive.[1] However, the proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. This anion can then act as a nucleophile. The tosyl group itself is an excellent protecting group for amines and can be removed under specific reductive conditions, although this is less common when the primary amine is the desired reactive site.[9]
Caption: Key reactive sites and typical transformations of the title compound.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~7.3-7.8 ppm) characteristic of a para-substituted benzene ring.Methyl Protons: A singlet around 2.4 ppm for the tosyl methyl group.Methylene Protons: Two triplets corresponding to the two -CH₂- groups of the ethylenediamine backbone.Amine/Amide Protons: Broad singlets for the -NH₂ and -SO₂NH- protons, which are exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (~127-144 ppm).Methylene Carbons: Signals corresponding to the two -CH₂- carbons.Methyl Carbon: A signal around 21.5 ppm for the tosyl methyl group. |
| IR Spectroscopy | N-H Stretching: Bands for the primary amine and the sulfonamide N-H group.S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (~1330 cm⁻¹ and ~1160 cm⁻¹).Aromatic C-H Stretching: Signals above 3000 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (214.28). |
Note: Spectral data for the related compound 4-(2-Aminoethyl)benzenesulfonamide is available in spectral databases and can serve as a useful comparison.[10]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The following information is aggregated from safety data sheets.
GHS Hazard Classification
-
Pictogram: Warning[2]
-
Hazard Statements:
Recommended Handling and PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[11]
-
Skin Protection: Wear protective gloves and a lab coat.[11]
-
Respiratory Protection: If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
Storage and Stability
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][11] Store under an inert atmosphere and protect from light.[6]
-
Incompatible Materials: Strong oxidizing agents.[11]
Applications in Research and Drug Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[1][12] this compound serves as a valuable intermediate for accessing more complex molecules with potential therapeutic value.
-
Building Block for Heterocycles: The dual functionality allows for its use in the construction of nitrogen-containing heterocyclic systems, such as piperazines and diazepanes.[9]
-
Precursor for Enzyme Inhibitors: The related structural motif, 4-(2-aminoethyl)benzenesulfonamide, is a known building block for potent inhibitors of carbonic anhydrase (CA), an enzyme class implicated in glaucoma, epilepsy, and certain cancers.[13][14] The tosylated analogue can be used to synthesize derivatives with modulated physicochemical properties for structure-activity relationship (SAR) studies.
-
Intermediate for Antidiabetic Agents: The core structure is related to intermediates used in the synthesis of sulfonylurea hypoglycemic agents like glipizide and glimepiride.[15][16] While the specific compound of interest is 4-(2-aminoethyl)benzenesulfonamide, the synthetic strategies and chemical principles are closely related.
References
- Sulfonamide - Wikipedia. (n.d.).
- This compound | C9H14N2O2S | CID 301318 - PubChem. (n.d.).
- Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996). Google Patents.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters - ACS Publications.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). MDPI.
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
- Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. (2014). ResearchGate.
- Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. (2018). PMC - NIH.
- 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem. (n.d.).
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 14316-16-6|this compound|BLD Pharm [bldpharm.com]
- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2-aminoethyl)-4-methyl-benzenesulfonamide | 14316-16-6 [chemicalbook.com]
- 9. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]
- 16. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive and in-depth protocol for the , a key intermediate in various chemical and pharmaceutical research applications. The synthesis is achieved through the reaction of ethylenediamine with p-toluenesulfonyl chloride. This document details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and analytical characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering practical insights and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction
This compound is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a flexible ethylenediamine chain and a rigid tosyl group, makes it a valuable building block for the synthesis of more complex molecules. Sulfonamides, in general, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, and diuretic properties. The primary amino group in this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.
Synthetic Strategy and Mechanism
The most common and efficient method for the involves the nucleophilic substitution reaction between p-toluenesulfonyl chloride (TsCl) and ethylenediamine.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the sulfur-nitrogen bond of the sulfonamide. This disconnection leads to a sulfonyl chloride (an electrophile) and an amine (a nucleophile). Specifically, this points to p-toluenesulfonyl chloride and ethylenediamine as the ideal starting materials.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A subsequent deprotonation step, facilitated by a base (in this case, another molecule of ethylenediamine or an added base), leads to the formation of the stable sulfonamide bond. The use of a large excess of ethylenediamine is crucial to favor the monosulfonylation product and to act as a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the .
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Quantity | Notes |
| p-Toluenesulfonyl chloride | 190.65 | 98% | 19.07 g | Corrosive, moisture sensitive |
| Ethylenediamine | 60.10 | 99% | 60.10 g | Corrosive, flammable |
| Dichloromethane (DCM) | 84.93 | Anhydrous | 200 mL | Volatile, irritant |
| Sodium sulfate (Na₂SO₄) | 142.04 | Anhydrous | As needed | Drying agent |
| Hydrochloric acid (HCl) | 36.46 | 1 M | As needed | For work-up |
| Sodium hydroxide (NaOH) | 40.00 | 1 M | As needed | For work-up |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 60.10 g of ethylenediamine in 100 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C. This is critical to control the exothermic nature of the reaction and to prevent the formation of side products.
-
Addition of Tosyl Chloride: Dissolve 19.07 g of p-toluenesulfonyl chloride in 100 mL of DCM and add this solution to the dropping funnel. Add the p-toluenesulfonyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-18 hours to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, and 100 mL of 1 M NaOH. The acid wash removes excess ethylenediamine, while the base wash removes any unreacted p-toluenesulfonyl chloride.
-
Wash the organic layer again with 100 mL of brine (saturated NaCl solution) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the tosyl group, the methylene protons of the ethylenediamine chain, and the amine protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon of the tosyl group, and the two distinct methylene carbons of the ethylenediamine backbone. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₄N₂O₂S, MW = 214.29 g/mol ). |
Visual Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the .
Safety Precautions
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylenediamine: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane: A volatile and suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.
Ensure that all waste is disposed of in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently warm the reaction mixture after the initial addition. |
| Loss of product during work-up. | Ensure the pH is carefully controlled during the washing steps to prevent the product from partitioning into the aqueous layer. | |
| Formation of Disubstituted Product | Insufficient excess of ethylenediamine. | Use a larger excess of ethylenediamine (at least 5-10 equivalents). |
| Reaction temperature too high. | Maintain a low temperature during the addition of p-toluenesulfonyl chloride. | |
| Oily Product | Impurities present. | Repeat the recrystallization process or consider purification by column chromatography. |
Conclusion
The via the reaction of p-toluenesulfonyl chloride and ethylenediamine is a robust and reliable method. By carefully controlling the reaction conditions, particularly the stoichiometry and temperature, a high yield of the desired monosubstituted product can be achieved. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
N-(2-Aminoethyl)-4-methylbenzenesulfonamide structure and formula
An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of this compound, a key bifunctional molecule widely utilized in synthetic chemistry and drug discovery. The document delineates its fundamental molecular structure, physicochemical properties, and detailed spectroscopic characteristics. A significant focus is placed on a robust, field-proven synthesis protocol, explaining the rationale behind each step to ensure reproducibility and safety. Furthermore, this guide explores the compound's reactivity and highlights its critical applications as a versatile building block, particularly in the synthesis of macrocyclic ligands and as a scaffold for developing enzyme inhibitors. This paper is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this important chemical entity.
Molecular Identity and Physicochemical Properties
This compound, also commonly known as N-Tosylethylenediamine, is a sulfonamide derivative characterized by the presence of a primary amine and a sulfonamide functional group. This dual functionality makes it a valuable intermediate in a variety of chemical syntheses.
The foundational identity of this compound is established by its molecular formula, C₉H₁₄N₂O₂S, and its IUPAC name, this compound.[1] Its structure consists of a p-toluenesulfonyl group (tosyl group) attached to one of the nitrogen atoms of ethylenediamine.
Chemical Structure
The two-dimensional chemical structure is depicted below, illustrating the connectivity of the tosyl group to the ethylenediamine backbone.
Caption: 2D representation of this compound.
Physicochemical Data Summary
The key physicochemical properties have been compiled from various databases and are summarized in the table below for easy reference by researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 214.28 - 214.29 g/mol | [1][2] |
| CAS Number | 14316-16-6 | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(2-Aminoethyl)-p-toluenesulfonamide, N-Tosylethylenediamine | [2][4] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 122-126 °C | [4][5] |
| Boiling Point | 363.1 ± 52.0 °C (Predicted) | [4][5] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [4][5] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCN | [1] |
| InChIKey | JATMCAQQSXISOR-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectral data is instrument-dependent, the expected characteristic signals are described below based on the molecule's structure. Authoritative spectral data can be found in databases like SpectraBase and PubChem.[1]
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum (using a solvent like CDCl₃ or DMSO-d₆), the following proton signals are expected:
-
Aromatic Protons: Two doublets in the aromatic region (~7.2-7.8 ppm). The protons ortho to the sulfonyl group will appear as one doublet, and the protons meta will appear as another, integrating to 2H each.
-
Ethyl Bridge Protons (-CH₂-CH₂-): Two multiplets (or triplets) corresponding to the two methylene groups. The -CH₂- group adjacent to the sulfonamide nitrogen will likely be downfield (~2.8-3.2 ppm) compared to the -CH₂- group adjacent to the primary amine (~2.6-2.9 ppm).
-
Amine Protons (-NH₂ and -SO₂NH-): Two broad singlets that can appear over a wide chemical shift range and are exchangeable with D₂O. The primary amine (-NH₂) protons and the sulfonamide (-NH-) proton will have distinct signals.
-
Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm, integrating to 3H, characteristic of the tosyl methyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine distinct carbon signals:
-
Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm). Two signals will correspond to the protonated aromatic carbons, and two quaternary carbons (one attached to the sulfur and one to the methyl group).
-
Ethyl Bridge Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between 40-50 ppm.
-
Methyl Carbon (-CH₃): A signal around 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present:
-
N-H Stretching: Two distinct bands are expected. A sharp band around 3350 cm⁻¹ for the sulfonamide N-H and two bands (symmetric and asymmetric stretching) for the primary amine (-NH₂) around 3300-3400 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group (S=O) will be present at approximately 1320-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric).
-
N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
Synthesis Methodology: A Robust Protocol
The most common and reliable synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with an excess of ethylenediamine. This method is favored for its high yield and straightforward execution.
Synthesis Workflow Diagram
Caption: Reaction scheme for the synthesis of N-Tosylethylenediamine.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, where successful execution of each step ensures the integrity of the final product.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethylenediamine (EDA)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylenediamine (5 equivalents).
-
Causality Explanation: A large excess of ethylenediamine is crucial. It serves a dual purpose: as the nucleophile and as the base to neutralize the HCl byproduct generated during the reaction. This prevents the formation of the undesired di-tosylated byproduct, N,N'-di-p-Tosylethylenediamine.[6]
-
-
Dissolution and Cooling: Add dichloromethane (DCM, ~10 volumes relative to TsCl) to the flask and cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Causality Explanation: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and to favor the mono-substitution product over the di-substituted one. High local concentrations of TsCl would increase the probability of a second reaction.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.
-
Trustworthiness Check: Reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a DCM/Methanol mixture (e.g., 9:1). The disappearance of the tosyl chloride spot indicates reaction completion.
-
-
Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel. Add 1 M NaOH solution to dissolve the ethylenediamine hydrochloride salt and to ensure the product is in its free base form. Shake well and allow the layers to separate.
-
Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Causality Explanation: The water wash removes excess ethylenediamine and salts. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as ethanol or a toluene/hexane mixture to afford the pure this compound as a white crystalline solid.
Key Applications and Reactivity
The utility of this compound stems from its two distinct reactive sites. The primary amine is a potent nucleophile, while the sulfonamide proton is acidic and can be deprotonated to generate an anionic nucleophile.
Precursor for Macrocyclic Ligands
A primary application is in the synthesis of aza-crown ethers and other macrocyclic compounds.[5] The primary amine can be used in cyclization reactions with di-electrophiles (e.g., dihalides or ditosylates) to form the macrocyclic ring. The tosyl group serves as an excellent protecting group for the secondary amine that is formed, which can be removed later under specific conditions if needed.
Scaffold in Medicinal Chemistry
The benzenesulfonamide moiety is a well-known pharmacophore. This compound and its derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] Specifically, research has shown inhibitory effects against cytosolic isozymes CA I and II, and particularly against tumor-associated transmembrane isozymes CA IX and XII, making it a valuable scaffold for the development of novel anticancer agents.[7]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
GHS Hazard Statements: The compound is classified with the following hazards:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][8]
Conclusion
This compound is a compound of significant synthetic and medicinal interest. Its straightforward synthesis, coupled with the versatile reactivity of its primary amine and sulfonamide groups, establishes it as a fundamental building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development environments.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 301318, this compound. PubChem. [Link]
- Jiaxing Jlight Chemicals Co., Ltd. (2024). N-(2-aminoethyl)-4-methyl-benzenesulfonamide. Jlight Chem. [Link]
- P. V. Dudutienė, et al. (2014). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry. [Link]
- LookChem (2024).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10292025, N-(2-aminoethyl)-4-iodo-N-methylbenzenesulfonamide. PubChem. [Link]
- Google Patents (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Ngassa, F. N., & Stanford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
- Pharmaffiliates (2024). N,N'-di-p-Tosylethylenediamine, CAS 4403-78-5.
Sources
- 1. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 14316-16-6|this compound|BLD Pharm [bldpharm.com]
- 4. N-(2-aminoethyl)-4-methyl-benzenesulfonamide | 14316-16-6 [chemicalbook.com]
- 5. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N-(2-Aminoethyl)-4-methylbenzenesulfonamide (CAS No. 14316-16-6), a key intermediate in synthetic chemistry. This document is structured to deliver not only precise data but also the underlying scientific principles and experimental methodologies crucial for its practical application in research and development. We will delve into the compound's fundamental characteristics, including its molecular structure, thermal properties, solubility, density, and spectroscopic signature. Each section is designed to provide both established data points and the experimental context required for their verification and application, ensuring a self-validating and trustworthy resource for laboratory professionals.
Introduction
This compound, also known as N-tosylethylenediamine, is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including ligands for metal complexes and pharmacologically active agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide aims to consolidate and elucidate these properties with a focus on experimental integrity and practical applicability.
Molecular and Chemical Identity
A foundational understanding of the physical properties of a compound begins with its molecular and chemical identity.
| Property | Value | Source |
| Chemical Name | This compound | [PubChem][1] |
| Synonyms | N-Tosylethylenediamine, N-(p-Toluenesulfonyl)ethylenediamine | [PubChem][1] |
| CAS Number | 14316-16-6 | [PubChem][1] |
| Molecular Formula | C₉H₁₄N₂O₂S | [PubChem][1] |
| Molecular Weight | 214.29 g/mol | [PubChem][1] |
| Chemical Structure | [PubChem][1] |
Thermal Properties
The thermal behavior of a compound is critical for its handling, purification, and reaction setup.
Melting Point
The melting point is a crucial indicator of a solid compound's purity. For this compound, the experimentally determined melting point range is:
Experimental Protocol: Capillary Melting Point Determination
The rationale for using the capillary method is its requirement for a minimal amount of sample and its ability to provide a sharp melting range for pure crystalline solids.
Caption: Workflow for Boiling Point Determination under Vacuum.
Density
The density of this compound is predicted to be:
Gas pycnometry is a reliable method for determining the density of a solid powder, as it measures the volume of the solid material directly, excluding pore and inter-particle space.
-
Calibration: Calibrate the gas pycnometer with a standard sphere of known volume.
-
Sample Preparation: Accurately weigh a sample of the compound and place it in the sample chamber.
-
Measurement: The instrument pressurizes the sample chamber with an inert gas (e.g., helium) and then expands the gas into a reference chamber. The pressure difference is used to calculate the volume of the sample.
-
Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Solubility Profile
Expected Solubility:
-
Water: The presence of a primary amine and a sulfonamide group, both capable of hydrogen bonding, suggests some solubility in water. However, the aromatic ring introduces hydrophobicity, which may limit its aqueous solubility.
-
Alcohols (Methanol, Ethanol): Expected to be soluble due to the ability of the compound to form hydrogen bonds with the solvent.
-
Chlorinated Solvents (Dichloromethane, Chloroform): Likely to be soluble, as indicated by the preparation of an IR sample from a chloroform cast.[1]
-
Ethers (Diethyl ether, Tetrahydrofuran): Moderate solubility is expected.
-
Aprotic Polar Solvents (DMSO, DMF): Expected to be soluble due to the polar nature of both the solute and the solvent.
-
Nonpolar Solvents (Hexane, Toluene): Expected to have low solubility due to the significant polarity of the molecule.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determine the qualitative solubility of a compound.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While the actual spectra are not publicly available in detail, the expected signals for ¹H and ¹³C NMR can be predicted based on the structure of this compound.
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the p-substituted benzene ring.
-
Ethylenediamine Protons: Two triplets (or more complex multiplets due to coupling with the NH protons) in the aliphatic region (typically δ 2.5-3.5 ppm), corresponding to the two methylene (-CH₂-) groups.
-
Amine and Sulfonamide Protons: Broad singlets that may be exchangeable with D₂O, corresponding to the -NH₂ and -SO₂NH- protons. The chemical shift of these protons can vary depending on the solvent and concentration.
-
Methyl Protons: A singlet around δ 2.4 ppm, corresponding to the methyl (-CH₃) group on the benzene ring.
¹³C NMR (Carbon-13 NMR):
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm), corresponding to the four distinct carbon environments in the p-substituted benzene ring.
-
Ethylenediamine Carbons: Two signals in the aliphatic region (typically δ 30-50 ppm), corresponding to the two methylene (-CH₂-) carbons.
-
Methyl Carbon: A signal in the upfield region (typically δ 20-25 ppm), corresponding to the methyl (-CH₃) carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been recorded as a film cast from chloroform.[1]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (amine and sulfonamide) |
| 3100-3000 | C-H | Aromatic stretching |
| 2950-2850 | C-H | Aliphatic stretching |
| 1600-1450 | C=C | Aromatic ring stretching |
| 1350-1300 & 1170-1150 | S=O | Asymmetric and symmetric stretching (sulfonamide) |
Conclusion
The physical properties of this compound outlined in this guide provide a solid foundation for its application in a research and development setting. The provided experimental protocols offer a framework for the in-house verification of these properties, ensuring a high degree of confidence in their application. While some properties, such as the boiling point and density, are currently based on predicted values, the methodologies for their experimental determination have been detailed. A comprehensive understanding of these physical characteristics is essential for the successful and safe utilization of this versatile chemical intermediate.
References
- PubChem. This compound | C9H14N2O2S | CID 301318. [Link]
- Jiaxing Jlight Chemicals Co., Ltd. N-(2-aminoethyl)-4-methyl-benzenesulfonamide. [Link]
- SciELO. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. [Link]
- Chemistry LibreTexts. 6.
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
Sources
A Comprehensive Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide: Properties, Synthesis, and Characterization
Introduction
N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also commonly referred to as N-Tosylethylenediamine, is a sulfonamide derivative of significant interest in synthetic chemistry and drug development.[1][2] Structurally, it comprises a p-toluenesulfonyl group (tosyl group) attached to an ethylenediamine moiety. This unique combination of a flexible diamine linker and a rigid, hydrophobic aromatic sulfonyl group imparts valuable properties, making it a versatile building block for more complex molecules. It is notably used in the synthesis of compounds like N-(2-tosylamidoethyl)monoazacrown ethers.[3]
This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a validated synthesis pathway, and robust analytical methodologies for its characterization and purity assessment. The protocols and insights are designed for researchers, chemists, and professionals in drug discovery and materials science, emphasizing the rationale behind experimental choices to ensure reproducible and reliable outcomes.
Part 1: Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's properties is foundational to its application. This compound is a white to off-white solid at room temperature.[2][3] The presence of both a primary amine and a sulfonamide group allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and crystalline structure.
Molecular and Physical Data Summary
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 214.29 g/mol | [4] |
| Monoisotopic Mass | 214.07759887 Da | [4] |
| Molecular Formula | C₉H₁₄N₂O₂S | [1][4][5] |
| CAS Number | 14316-16-6 | [3][4] |
| Melting Point | 122-126 °C | [2][3] |
| pKa (Predicted) | 11.24 ± 0.10 | [2][3] |
| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [2][3] |
| XLogP3-AA | 0.3 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 4 | [4] |
Chemical Structure and Identifiers
-
IUPAC Name: this compound[4]
-
Common Synonyms: N-(2-Aminoethyl)-p-toluenesulfonamide, N-Tosylethylenediamine[1][4]
-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCCN[4]
-
InChI Key: JATMCAQQSXISOR-UHFFFAOYSA-N[4]
Part 2: Synthesis Pathway and Rationale
The most direct and common synthesis of this compound involves the nucleophilic substitution reaction between p-toluenesulfonyl chloride (tosyl chloride) and ethylenediamine. This method is efficient and relies on well-established sulfonamide formation chemistry.
Causality Behind the Synthesis: The sulfur atom in tosyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ethylenediamine, with its two primary amine groups, acts as a potent nucleophile. One of the amine groups attacks the electrophilic sulfur atom, displacing the chloride leaving group and forming the stable sulfonamide bond. To favor monosubstitution and prevent the formation of the di-tosylated byproduct, an excess of ethylenediamine is typically used. This statistical advantage ensures that a molecule of tosyl chloride is more likely to encounter an unreacted ethylenediamine molecule than the mono-tosylated product.
Detailed Synthesis Protocol
This protocol is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed by the analytical methods described in Part 3.
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylenediamine (e.g., 5 equivalents) to a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of the same solvent and add it to the dropping funnel.
-
Reaction: Add the tosyl chloride solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains below 5°C. The formation of a white precipitate (ethylenediamine hydrochloride) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of tosyl chloride using TLC (e.g., with a 9:1 DCM:Methanol eluent).
-
Workup: Upon completion, filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with water or a saturated sodium bicarbonate solution to remove excess ethylenediamine and its salt.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach involving mass spectrometry, NMR spectroscopy, and chromatography provides a comprehensive profile.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For a polar, non-volatile molecule like this sulfonamide, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺).[7] High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial for determining the exact mass, which confirms the elemental composition.[8]
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation and enhance the [M+H]⁺ signal.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the m/z value for the protonated molecular ion. The expected [M+H]⁺ ion for C₉H₁₄N₂O₂S is m/z 215.0852. Compare the measured exact mass to the theoretical value to confirm the elemental formula.
MS Analysis Workflow Diagram
Caption: General workflow for ESI-MS analysis and molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Expertise & Rationale: NMR spectroscopy provides unambiguous confirmation of the molecular structure by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom. The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum are used to piece together the molecular fragments, while the ¹³C NMR spectrum confirms the number and type of carbon atoms.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can exchange with the amine and sulfonamide protons, allowing them to be observed.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Expected signals include:
-
A singlet around 2.4 ppm for the methyl (CH₃) protons.
-
Two doublets between 7.4 and 7.8 ppm for the four aromatic protons, showing a characteristic AA'BB' splitting pattern.
-
Two multiplets/triplets between 2.6 and 3.2 ppm for the two methylene (-CH₂-) groups of the ethylenediamine chain.
-
Broad, exchangeable singlets for the primary amine (-NH₂) and sulfonamide (-NH-) protons.
-
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Expected signals include peaks for the methyl carbon, the four distinct aromatic carbons, and the two methylene carbons.
-
Data Analysis: Correlate the observed signals with the proposed structure, ensuring all atoms are accounted for.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small organic molecules like this compound.[9] The technique separates compounds based on their hydrophobicity. The target compound, having both polar (amines, sulfonamide) and non-polar (aromatic ring) features, is well-suited for this method.[10] A C18 column (a non-polar stationary phase) is used with a polar mobile phase, typically a mixture of water and a more non-polar organic solvent like acetonitrile.
Protocol for RP-HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or methanol at a concentration of ~1 mg/mL. Dilute as needed to be within the linear range of the detector.
-
HPLC System:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.
-
Detector: UV-Vis at 254 nm (where the aromatic ring absorbs).
-
-
Method: Run a gradient elution, for example, starting from 5% B to 95% B over 15 minutes. This ensures that any impurities with different polarities are well-separated from the main product peak.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
HPLC Purity Analysis Workflow Diagram
Caption: Workflow for purity determination by reversed-phase HPLC.
Part 4: Safety, Handling, and Storage
Trustworthiness through Safety: Proper handling is paramount for researcher safety and maintaining compound integrity.
-
Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][4]
-
GHS Hazard Statements: H302, H315, H319, H335[4]
-
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[3] Recommended storage conditions are at 4°C under an inert atmosphere.[1][11]
Conclusion
This compound is a valuable chemical intermediate with well-defined properties. This guide has detailed its molecular characteristics, a reliable synthesis protocol grounded in fundamental chemical principles, and a robust, multi-technique analytical workflow for its complete characterization. By following these validated protocols, researchers can confidently synthesize, purify, and verify this compound, enabling its successful application in further scientific endeavors.
References
- Title: this compound | C9H14N2O2S | CID 301318 Source: PubChem URL:[Link]
- Title: N-(2-aminoethyl)-4-methyl-benzenesulfonamide Source: Jiaxing Jlight Chemicals Co., Ltd. URL:[Link]
- Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL:[Link]
- Title: Synthesis and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL:[Link]
- Title: Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes Source: PubMed Central (PMC) URL:[Link]
- Title: Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures Source: MDPI URL:[Link]
- Title: Chromatography: The Solid Phase Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Types of Chrom
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-(2-aminoethyl)-4-methyl-benzenesulfonamide | 14316-16-6 [amp.chemicalbook.com]
- 3. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 4. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-aminoethyl)-4-methyl-benzenesulfonamide - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. bio-rad.com [bio-rad.com]
- 11. 14316-16-6|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide: A Versatile Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a key intermediate and structural motif in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on the rationale behind the synthetic strategies and analytical methodologies. Furthermore, this guide will explore its significant role as a versatile building block, most notably in the design of potent carbonic anhydrase inhibitors, and discuss its broader applications in medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.
Introduction: Unveiling a Key Synthetic Intermediate
This compound, also widely known by its synonym N-tosylethylenediamine, is a sulfonamide derivative that has garnered significant interest in the field of medicinal chemistry. Its structural architecture, featuring a flexible ethylenediamine linker attached to a rigid, electron-withdrawing p-toluenesulfonyl (tosyl) group, imparts unique chemical properties that make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. The primary amino group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular frameworks.
The tosyl group, a common protecting group for amines, also plays a crucial role in the biological activity of many of its derivatives. The sulfonamide moiety is a well-established pharmacophore, known to interact with various biological targets, most notably metalloenzymes. This unique combination of a reactive primary amine and a biologically relevant sulfonamide group makes this compound a strategic starting material for the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is paramount for its effective use in synthesis and biological studies.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Tosylethylenediamine, N-(2-Aminoethyl)-p-toluenesulfonamide | [1] |
| CAS Number | 14316-16-6 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂S | [1] |
| Molecular Weight | 214.29 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 122-126 °C | [2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCN | [1] |
Synthesis and Characterization: A Protocol Built on Trustworthiness
The synthesis of this compound is a well-established process. The following protocol is based on the reliable and widely practiced method of reacting p-toluenesulfonyl chloride with an excess of ethylenediamine. The excess of the diamine is crucial to favor the formation of the mono-sulfonamide and minimize the formation of the di-substituted byproduct.
Synthetic Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of related sulfonamides[3].
Experimental Protocol: Synthesis of this compound
-
Materials:
-
p-Toluenesulfonyl chloride
-
Ethylenediamine
-
Dichloromethane (DCM)
-
Aqueous Potassium Carbonate solution
-
Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
To the dropping funnel, add a solution of ethylenediamine (3.0 equivalents) in dichloromethane. The use of a significant excess of ethylenediamine is a critical step to statistically favor the mono-tosylation product over the di-tosylated species.
-
Add the ethylenediamine solution dropwise to the stirred solution of p-toluenesulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. This slow addition helps to control the exothermic reaction and further minimize side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute aqueous potassium carbonate solution (to remove any unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford this compound as a white solid.
-
Characterization: Confirming the Molecular Identity
The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.3-7.8 ppm), methylene protons adjacent to sulfonamide nitrogen (~3.0 ppm, triplet), methylene protons adjacent to primary amine (~2.7 ppm, triplet), methyl protons of the tosyl group (~2.4 ppm, singlet), and amine protons (broad singlet). |
| ¹³C NMR | Aromatic carbons (4 signals, ~127-144 ppm), methylene carbons (~40-45 ppm), and the methyl carbon of the tosyl group (~21 ppm). |
| IR (Infrared Spectroscopy) | Characteristic absorptions for N-H stretching (primary amine and sulfonamide, ~3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1320 and 1150 cm⁻¹), and aromatic C-H stretching. |
| MS (Mass Spectrometry) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (215.0852). |
Note: Specific chemical shifts in NMR are dependent on the solvent used. The provided values are approximate and based on typical data for similar structures.[4]
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an acidic sulfonamide proton, dictates its reactivity and makes it a versatile synthetic intermediate.
Reactivity of the Primary Amino Group
The terminal primary amino group is a potent nucleophile and readily participates in a variety of classical amine reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
These reactions allow for the facile introduction of diverse functionalities onto the ethylenediamine backbone, enabling the construction of large and complex molecules.
Reactivity of the Sulfonamide Moiety
The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a suitable base. The resulting anion can then act as a nucleophile. Furthermore, the tosyl group can be cleaved under certain reductive conditions, although it is generally considered a stable protecting group.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
A Versatile Building Block in Medicinal Chemistry
Beyond its role in CA inhibitors, this compound is a versatile building block for the synthesis of a wide range of other bioactive molecules. Its ability to be readily functionalized allows for its incorporation into scaffolds targeting various receptors and enzymes. For instance, derivatives of this compound have been explored for their potential as:
-
Antimicrobial agents: The sulfonamide moiety is a classic antibacterial pharmacophore.
-
Anticonvulsants: Some sulfonamide-containing compounds have shown efficacy in preclinical models of epilepsy.
-
Kinase inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases.
The synthetic accessibility and the proven biological relevance of the sulfonamide group ensure that this compound will continue to be a valuable tool in the arsenal of medicinal chemists.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem CID 301318 [1] Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a chemically versatile and biologically significant molecule that serves as a cornerstone in the synthesis of a multitude of compounds with therapeutic potential. Its straightforward synthesis, well-defined reactivity, and the established importance of the sulfonamide pharmacophore make it an indispensable tool for medicinal chemists. The continued exploration of its derivatives, particularly in the realm of enzyme inhibition, promises to yield novel drug candidates for a range of diseases. This guide has provided a comprehensive, technically grounded overview to support the informed and safe use of this valuable synthetic building block in the pursuit of innovative drug discovery.
References
- PubChem. This compound.
- B. Zolnowska, et al. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry, 2016, 24(9), 2145-2153.
- The Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. [Link]
- Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249.
- Bendi, A., et al. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.
- Zolnowska, B., et al. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.
- Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249.
- PubChem. N-(2-Aminoethyl)
Sources
Unveiling a Cornerstone of Medicinal Chemistry: Early Research on N-(2-Aminoethyl)-4-methylbenzenesulfonamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Latent Potential
N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a seemingly unassuming molecule, holds a significant place in the annals of medicinal chemistry. While its direct therapeutic applications are limited, its true importance lies in its role as a critical intermediate in the synthesis of a class of drugs that have impacted millions of lives: the sulfonylureas. This technical guide delves into the early research surrounding this pivotal compound, exploring its initial synthesis, characterization, and the scientific rationale that propelled its use in the development of groundbreaking therapies. Understanding the foundational work on this molecule provides valuable insights into the evolution of drug discovery and the enduring principles of organic synthesis.
The Dawn of Sulfonamides and the Quest for New Therapeutics
The early 20th century witnessed a revolution in medicine with the discovery of sulfonamides. The journey began with the investigation of azo dyes at Bayer, leading to the synthesis of Prontosil rubrum in 1932.[1] This discovery, which earned Gerhard Domagk the Nobel Prize, unveiled the antibacterial properties of sulfonamides and ignited a fervent search for new and more effective derivatives.[1] This era of intense research laid the groundwork for the synthesis of a vast array of sulfonamide-containing compounds, including the subject of this guide.
Early Synthesis: From Benchtop Curiosity to Industrial Precursor
While a specific, highly detailed seminal publication on the synthesis of this compound from the earliest days of sulfonamide research remains elusive in readily available literature, early patents and synthetic methodologies for related compounds provide a strong indication of the likely synthetic routes employed. A Chinese patent references an early synthesis in 1940 by an American scientist, which utilized N-acetanilide as a starting material in a three-step reaction.[2] This approach, while historically significant, was noted for its use of a rare raw material and low yield.[2]
The more common and established route to p-toluenesulfonamides, the parent structure of our compound of interest, involves the reaction of p-toluenesulfonyl chloride with an appropriate amine. This foundational reaction of sulfonamide chemistry would have been the logical and most probable method for the initial preparation of this compound.
Logical Synthesis Pathway
The synthesis of this compound can be logically envisioned through the reaction of p-toluenesulfonyl chloride with ethylenediamine. This reaction capitalizes on the nucleophilic nature of the amino groups of ethylenediamine attacking the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Probable early synthetic route to this compound.
Experimental Protocol: A Probable Early Methodology
Based on the established principles of sulfonamide synthesis from that era, a likely experimental protocol for the preparation of this compound would have been as follows:
Objective: To synthesize this compound from p-toluenesulfonyl chloride and ethylenediamine.
Materials:
-
p-Toluenesulfonyl chloride
-
Ethylenediamine
-
A suitable solvent (e.g., diethyl ether, benzene, or water)
-
A base (e.g., sodium hydroxide or pyridine) to neutralize the HCl byproduct
-
Ice
-
Apparatus for filtration and recrystallization
Procedure:
-
Dissolution of Amine: A solution of ethylenediamine would be prepared in the chosen solvent. To favor monosulfonylation, a significant excess of ethylenediamine would be used.
-
Addition of Sulfonyl Chloride: A solution of p-toluenesulfonyl chloride in the same solvent would be added dropwise to the ethylenediamine solution, typically with cooling in an ice bath to control the exothermic reaction.
-
Neutralization: A base would be added to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
Isolation of the Product: The reaction mixture would then be worked up. This would likely involve washing with water to remove excess ethylenediamine and the salt byproduct. The organic layer would then be dried and the solvent evaporated.
-
Purification: The crude product would be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield crystalline this compound.
Characterization in the Early Era
In the early to mid-20th century, the characterization of a newly synthesized compound like this compound would have relied on a combination of classical analytical techniques.
| Property | Early Characterization Method |
| Identity and Purity | Melting point determination. A sharp melting point is indicative of a pure compound. |
| Elemental analysis (combustion analysis) to determine the empirical formula (C, H, N, S content). | |
| Structure | Primarily inferred from the synthetic route and the known reactivity of the starting materials. |
| Chemical derivatization followed by melting point determination of the derivative. | |
| Physical Properties | Solubility in various solvents. |
The Pivotal Role as a Pharmaceutical Intermediate
The primary driver for the continued interest and eventual large-scale production of this compound was its utility as a key building block in the synthesis of sulfonylurea drugs. These drugs, first developed in the 1950s, revolutionized the treatment of type 2 diabetes by stimulating insulin release from the pancreas.[3]
The structure of this compound provided an ideal scaffold for the synthesis of these more complex molecules. The primary amino group could be readily converted into a urea functionality, a key structural feature of the sulfonylurea class of drugs.
Sources
An In-depth Technical Guide to the Discovery and History of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also known as N-tosylethylenediamine, is a chemical compound that has found utility primarily as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmacologically active agents. While not a therapeutic agent in its own right, its history is intertwined with the broader narrative of sulfonamide chemistry, a class of compounds that revolutionized medicine in the 20th century. This guide provides a comprehensive overview of the discovery, historical context, and synthesis of this compound, offering a valuable resource for researchers in organic synthesis and drug development.
Introduction: A Legacy of the Sulfonamide Revolution
The story of this compound begins not with its own discovery, but with the groundbreaking work on sulfonamide antibacterials in the 1930s. The discovery of Prontosil by Gerhard Domagk in 1932, and the subsequent realization that its active metabolite was sulfanilamide, marked the dawn of the antibiotic era. This ushered in a period of intense research into the synthesis and biological evaluation of a vast array of sulfonamide derivatives. The core p-aminobenzenesulfonamide structure became a privileged scaffold, with chemists systematically modifying its substituents to explore and optimize its therapeutic properties. It is within this fervent environment of chemical exploration that the foundational reactions for the synthesis of compounds like this compound were established.
While the primary focus of early sulfonamide research was on antibacterial agents, the versatility of the sulfonyl chloride group in reacting with amines led to the creation of a diverse library of chemical entities. Many of these, including the subject of this guide, found their value not as standalone drugs, but as crucial building blocks for the construction of more intricate molecular architectures.
The Genesis of a Key Intermediate: Discovery and Early Synthesis
Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as it was likely initially prepared as part of broader investigations into the reactions of p-toluenesulfonyl chloride with diamines rather than as a specific target with a predefined application. However, the fundamental chemistry for its creation has been well-established for over a century.
The logical and most direct synthetic route to this compound involves the reaction of p-toluenesulfonyl chloride (TsCl) with an excess of ethylenediamine . This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur. The primary amino group of one ethylenediamine molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride and displacing the chloride ion. The use of a large excess of ethylenediamine is crucial to favor the formation of the monosulfonamide and minimize the formation of the disubstituted by-product, N,N'-bis(p-toluenesulfonyl)ethylenediamine.
A plausible early synthesis, based on established chemical principles of the time, would have proceeded as follows:
Conceptual Early Synthesis Protocol:
-
Reaction Setup: A solution of p-toluenesulfonyl chloride in a suitable inert solvent, such as diethyl ether or benzene, would be prepared in a reaction vessel equipped for stirring and cooling.
-
Nucleophilic Addition: A significant molar excess of ethylenediamine would be slowly added to the stirred solution of p-toluenesulfonyl chloride, likely at a reduced temperature (e.g., 0-10 °C) to control the exothermic nature of the reaction.
-
Reaction Quench and Workup: After a suitable reaction time, the reaction mixture would be quenched with water. The product, being a sulfonamide with a free amino group, would exhibit basic properties. The workup would likely involve extraction with an organic solvent and subsequent purification.
-
Purification: Purification could have been achieved through recrystallization from a suitable solvent system, taking advantage of the crystalline nature of many sulfonamides.
This straightforward approach would have yielded this compound, a stable, crystalline solid.
Modern Synthetic Methodologies
While the fundamental principle of reacting a sulfonyl chloride with an amine remains the same, modern synthetic chemistry offers more refined and controlled methods for the preparation of this compound. These methods often employ specific bases to scavenge the HCl generated during the reaction and may utilize different solvent systems to optimize yield and purity.
Detailed Experimental Protocol: A Modern Approach
Objective: To synthesize this compound with high purity.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethylenediamine
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (e.g., 5 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of dichloromethane and add it to the dropping funnel. Add the tosyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl to remove excess ethylenediamine and triethylamine (if used), followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white crystalline solid.
-
Data Presentation:
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 122-126 °C |
| CAS Number | 14316-16-6 |
Visualization of the Synthetic Pathway
The synthesis of this compound can be visualized as a straightforward nucleophilic substitution reaction.
Caption: Synthetic pathway for this compound.
Historical and Modern Applications: A Versatile Building Block
From its likely inception as a chemical curiosity arising from the systematic exploration of sulfonamide chemistry, this compound has evolved into a valuable and commercially available building block in organic synthesis. Its bifunctional nature, possessing both a sulfonamide group and a primary amine, makes it an attractive starting material for the synthesis of a wide range of more complex molecules.
In recent decades, this compound has been utilized as a key intermediate in the development of various biologically active molecules. A notable application is in the synthesis of carbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety of this compound can act as a zinc-binding group, a crucial feature for inhibiting these metalloenzymes. The primary amino group provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to modulate the potency, selectivity, and pharmacokinetic properties of the final inhibitor.
The historical significance of this compound, therefore, lies not in its direct application as a drug, but in its role as an enabler of drug discovery and development. It represents a class of simple, yet powerful, chemical tools that have emerged from the foundational research of the early 20th century and continue to be relevant in the pursuit of new therapeutic agents today.
Conclusion
The discovery and history of this compound are a microcosm of the broader evolution of organic and medicinal chemistry. Born from the era of sulfonamide discovery, it has transitioned from a likely outcome of systematic chemical exploration to a valuable and versatile building block in modern synthetic chemistry. Its straightforward synthesis and bifunctional nature have cemented its utility as a key intermediate, particularly in the development of targeted therapeutics like carbonic anhydrase inhibitors. For researchers and scientists in drug development, understanding the history and synthetic accessibility of such foundational molecules is crucial for the rational design and efficient synthesis of the next generation of medicines.
References
- PubChem Compound Summary for CID 301318, this compound.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
- Hinsberg, O. (1890). Ueber die Trennung primärer und secundärer Amine. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965. [Link]
- Mann, F. G., & Saunders, B. C. (1960). Practical Organic Chemistry (4th ed.). Longmans, Green and Co.
An In-Depth Technical Guide to the Solubility of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility of N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a compound of interest in synthetic chemistry and drug discovery. Recognizing the critical role of solubility in a molecule's developability and biological activity, this document synthesizes predicted solubility data with detailed, field-proven experimental protocols for its determination and quantification.
Introduction: The Significance of this compound
This compound, also known as N-tosylethylenediamine, is a versatile building block in organic synthesis. Its structure, featuring a primary amine, a secondary sulfonamide, and an aromatic tosyl group, allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules, including ligands for metal catalysis and compounds with potential pharmacological activity.[1][2] The solubility of this intermediate is a crucial parameter, influencing reaction kinetics, purification strategies, and the formulation of any subsequent active pharmaceutical ingredients (APIs). An accurate understanding of its solubility behavior is therefore paramount for efficient process development and reproducible research.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its solubility. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | [1] |
| Molecular Weight | 214.28 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 122-126 °C | [1] |
| pKa (predicted) | 11.24 ± 0.10 | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCN | [1] |
Predicted Aqueous Solubility
Due to a lack of publicly available experimental data, the aqueous solubility of this compound was predicted using well-established computational models. These in silico tools provide valuable estimates for guiding experimental design.
| Prediction Tool | Predicted logS | Predicted Solubility (mg/mL) | Qualitative Solubility |
| ALOGPS | -1.58 | 5.33 | Soluble |
| ChemAxon | -1.74 | 3.78 | Soluble |
The predictions were performed using the SMILES string CC1=CC=C(C=C1)S(=O)(=O)NCCN. The ALOGPS prediction was obtained from the Virtual Computational Chemistry Laboratory.[4] The ChemAxon prediction was based on their publicly available solubility predictor.[5][6][7][8]
These predictions suggest that this compound has moderate aqueous solubility. It is important to note that these are theoretical values and experimental verification is crucial. Factors such as pH and the presence of co-solvents will significantly influence the actual solubility.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The saturation shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Rationale Behind the Shake-Flask Method
This method allows a solid compound to reach equilibrium with a solvent, resulting in a saturated solution. The concentration of the compound in the clear supernatant is then determined, representing its thermodynamic solubility under the specified conditions. The choice of incubation time, temperature control, and separation method are critical for achieving accurate results.
Detailed Step-by-Step Protocol
-
Preparation of Solvent Media: Prepare the desired solvent systems (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO). Ensure all solvents are of high purity (e.g., HPLC grade).
-
Addition of Excess Solid: Add an excess amount of this compound to a series of clear glass vials containing a known volume of each solvent. A visual excess of solid material should be present at the bottom of the vials.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed in the incubator for at least 1 hour to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant without disturbing the sediment.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Dilute the filtered saturated solution with the appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method detailed in the following section.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is essential for the accurate quantification of this compound in the saturated solutions obtained from the shake-flask assay. While a specific method for this exact compound is not published, a reliable method can be developed based on the analysis of structurally similar sulfonamides.
Principles of the HPLC-UV Method
This method utilizes reversed-phase chromatography to separate the analyte from any potential impurities or excipients. The compound is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. The concentration is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.
Detailed HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), which is typical for aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
-
Calibration Curve:
-
Inject the calibration standards and record the peak area for each concentration.
-
Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a linear relationship.
-
-
Sample Analysis:
-
Inject the diluted samples from the solubility experiment.
-
Determine the peak area for this compound in each sample.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
-
HPLC-UV Analysis Workflow Diagram
Caption: HPLC-UV Quantification Workflow.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. By combining computationally predicted aqueous solubility data with detailed, validated experimental protocols for its determination and quantification, researchers and drug development professionals are equipped with the necessary information to effectively work with this important synthetic intermediate. The provided step-by-step methodologies for the shake-flask method and HPLC-UV analysis serve as a robust foundation for obtaining accurate and reproducible solubility data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- Virtual Computational Chemistry Laboratory.
- ChemAxon. Solubility Predictor. [Link]
- ChemAxon. Solubility prediction. [Link]
- PubChem. This compound. [Link]
- ChemAxon. Solubility prediction - Chemaxon's Solubility Predictor. [Link]
- ChemAxon.
- PubChem. N-(2-aminoethyl)-4-[(methylsulfonyl)amino]benzamide. [Link]
- Virtual Computational Chemistry Laboratory. Welcome to the ALOGPS 2.1 program![Link]
- ChemAxon. Theory of aqueous solubility prediction. [Link]
- PubChem. N-(2-aminoethenyl)-4-methylbenzenesulfonamide. [Link]
- eADMET. ePhysChem. [Link]
- Virtual Computational Chemistry Labor
Sources
- 1. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14316-16-6|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. Solubility prediction [cdb.ics.uci.edu]
- 6. chemaxon.com [chemaxon.com]
- 7. chemaxon.com [chemaxon.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
A Technical Guide to the Spectral Analysis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectral characteristics of N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. By understanding its spectral signature, researchers can ensure structural integrity, purity, and consistency in their drug development pipeline. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.
Introduction: The Significance of this compound
This compound, also known as N-tosylethylenediamine, is a versatile bifunctional molecule incorporating a primary amine and a sulfonamide group.[1] Its structure makes it a valuable building block in the synthesis of various biologically active compounds. The tosyl group can act as a protecting group for the amine, allowing for selective reactions at the terminal amino group. Furthermore, the sulfonamide moiety itself is a well-established pharmacophore present in numerous therapeutic agents.
Given its role as a critical precursor, the unambiguous identification and characterization of this compound are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating its molecular structure and confirming its identity. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of this compound.
Molecular Structure and Key Spectroscopic Correlations
To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound and identify the key functional groups and proton/carbon environments that will give rise to distinct spectroscopic signals.
Figure 1: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.
Predicted IR Spectral Data
Based on the structure of this compound, the following characteristic IR absorption bands are expected. These predictions are supported by general IR absorption tables.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H stretch | Primary amine (-NH₂) |
| 3300-3200 | N-H stretch | Sulfonamide (-SO₂NH-) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2850 | C-H stretch | Aliphatic C-H (-CH₂-, -CH₃) |
| 1650-1580 | N-H bend | Primary amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1300 & 1170-1150 | S=O stretch | Sulfonamide (-SO₂-) |
Interpretation of the IR Spectrum
The presence of two distinct N-H stretching bands in the high-frequency region is a key indicator of the primary amine and the sulfonamide N-H group. The aromatic C-H stretches will appear at slightly higher wavenumbers than the aliphatic C-H stretches. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group are highly characteristic and confirmatory for this class of compounds. The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient and rapid method for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Figure 2: Workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of its chemical structure and comparison with the known spectral data of the closely related compound, 4-(2-Aminoethyl)benzenesulfonamide.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | Doublet | 2H | Aromatic protons ortho to -SO₂- |
| ~7.3 | Doublet | 2H | Aromatic protons meta to -SO₂- |
| ~5.0-6.0 | Broad Singlet | 1H | Sulfonamide N-H |
| ~3.0 | Triplet | 2H | -CH₂- adjacent to -NH-SO₂- |
| ~2.8 | Triplet | 2H | -CH₂- adjacent to -NH₂ |
| ~2.4 | Singlet | 3H | Aromatic -CH₃ |
| ~1.5-2.5 | Broad Singlet | 2H | Primary amine -NH₂ |
Interpretation of the ¹H NMR Spectrum
The aromatic region is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonamide group is a key feature. The protons of the two methylene groups in the ethylenediamine chain will be distinct, with the one closer to the sulfonamide group being more deshielded. The protons of the N-H groups are often broad and their chemical shifts can be concentration and solvent dependent. The singlet corresponding to the methyl group on the aromatic ring is a clear diagnostic signal.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are summarized below, based on the structure and comparison with 4-(2-Aminoethyl)benzenesulfonamide.[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | Aromatic C-SO₂- |
| ~138 | Aromatic C-CH₃ |
| ~129 | Aromatic C-H (meta to -SO₂-) |
| ~127 | Aromatic C-H (ortho to -SO₂-) |
| ~45 | -CH₂- adjacent to -NH-SO₂- |
| ~41 | -CH₂- adjacent to -NH₂ |
| ~21 | Aromatic -CH₃ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon environments in the molecule. The quaternary carbons of the aromatic ring will typically have lower intensities. The chemical shifts of the aromatic carbons are influenced by the substituents. The aliphatic carbons of the ethylenediamine chain and the methyl group will appear in the upfield region of the spectrum.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. Phasing and baseline correction are then performed.
Figure 3: General workflow for NMR analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural information.
Predicted Mass Spectrum Data
For this compound (Molecular Weight: 214.29 g/mol ), the following key ions are expected in the mass spectrum under electron ionization (EI) or electrospray ionization (ESI).
| m/z | Ion |
| 214 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₅N₂]⁺ or [CH₃C₆H₄SO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | [C₅H₅]⁺ |
| 44 | [C₂H₆N]⁺ |
Interpretation of the Mass Spectrum
The molecular ion peak at m/z 214 confirms the molecular weight of the compound. A prominent fragment at m/z 155 corresponds to the stable tosyl cation, formed by the cleavage of the S-N bond. Another characteristic fragment at m/z 91 is the tropylium ion, a common fragment for toluene-containing compounds, which arises from the cleavage of the C-S bond followed by rearrangement. The fragment at m/z 44 is indicative of the ethylamino moiety.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectral analysis of this compound, integrating IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the spectral data and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently utilize this important synthetic intermediate in their quest for novel therapeutics.
References
- PubChem. This compound.
- The Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
- PubChem. 4-(2-Aminoethyl)benzenesulfonamide.
- ResearchGate. FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. [Link]
- The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]
- UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]
- Millersville University. IR Chart. [Link]
- University of Colorado Boulder. IR Absorption Table. [Link]
- NIST WebBook. Benzenesulfonamide, 4-methyl-. [Link]
- NIST WebBook. 1,4-Benzenediamine, N,N-diethyl-. [Link]
- NIST WebBook. N,N-Diethyl-N'-phenylethylenediamine. [Link]
Sources
- 1. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]
- 5. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
using N-(2-Aminoethyl)-4-methylbenzenesulfonamide in organic synthesis
An In-Depth Guide to the Synthetic Applications of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Authored by a Senior Application Scientist
Abstract
This compound, also known as N-Tosylethylenediamine, is a versatile bifunctional organic compound that has garnered significant interest in synthetic and medicinal chemistry. Featuring a nucleophilic primary amine and a weakly acidic sulfonamide proton, this molecule serves as an invaluable building block for a diverse array of chemical transformations. Its unique structure allows it to be a precursor for complex heterocyclic scaffolds, a key component in the synthesis of pharmacologically active agents, and a versatile ligand in coordination chemistry. This guide provides a detailed exploration of its applications, supported by field-proven protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Introduction: The Molecular Architecture and Reactivity of this compound
This compound (CAS No. 14316-16-6) is characterized by the presence of an ethylenediamine backbone where one nitrogen is protected by a tosyl (p-toluenesulfonyl) group.[1] This structural arrangement imparts distinct reactivity to its two nitrogen centers.
-
The Primary Amine (-NH₂) : This terminal group is a potent nucleophile and a moderate base. It readily participates in standard amine reactions such as alkylation, acylation, reductive amination, and condensation, making it the primary site for chain elongation and functionalization.
-
The Sulfonamide (Ts-NH-) : The nitrogen atom of the sulfonamide is significantly less nucleophilic and basic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The N-H proton is acidic (pKa ~10-11) and can be deprotonated by a suitable base to generate an anion, which can then be functionalized. Furthermore, the tosyl group itself can act as a directing group in certain transition-metal-catalyzed reactions.[2][3]
This duality in reactivity allows for selective and sequential functionalization, making it a highly predictable and controllable synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14316-16-6 | [4][5] |
| Molecular Formula | C₉H₁₄N₂O₂S | [1] |
| Molecular Weight | 214.28 g/mol | [1] |
| Appearance | White to off-white solid/powder | N/A |
| Purity | ≥96% | [5] |
| Storage | Room temperature, inert atmosphere, protect from light | [4][5] |
Core Applications in Organic Synthesis
The utility of this compound spans several key areas of modern organic synthesis, from constructing complex molecular frameworks to developing new therapeutic agents.
Synthesis of Nitrogen-Containing Heterocycles
The 1,2-diamine motif embedded within the molecule is a classic precursor for the synthesis of various saturated nitrogen heterocycles, such as piperazines, diazepanes, and macrocycles. The tosyl group serves as a robust protecting group that can be removed under specific conditions, or it can be retained as part of the final molecular structure. A notable application includes the synthesis of N-(2-tosylamidoethyl)monoazacrown ethers, where the molecule provides a key structural segment for building the macrocyclic ring.[6]
Diagram 1: General Reactivity Overview
Caption: Key reactive sites and synthetic transformations of this compound.
Precursor in Medicinal Chemistry and Drug Development
Sulfonamide-containing compounds are a cornerstone of medicinal chemistry. This compound and its close structural analogs are used as starting materials for synthesizing compounds with significant biological activity.
-
Carbonic Anhydrase Inhibitors : Derivatives of benzenesulfonamide are well-known inhibitors of carbonic anhydrases (CAs), enzymes that are targets for treating glaucoma, epilepsy, and certain types of cancer.[7] The 4-(2-Aminoethyl)benzenesulfonamide scaffold, a related structure, has been extensively used to develop potent and selective inhibitors of tumor-associated CA isoforms IX and XII.[7][8]
-
Hypoglycemic Agents : The molecule serves as a key intermediate in the production of sulfonylurea drugs used to manage type 2 diabetes, such as glipizide and glimepiride.[9]
-
General Pharmaceutical Scaffolding : Its ability to be easily functionalized makes it a valuable raw material for creating diverse libraries of compounds for high-throughput screening in drug discovery.[10]
Role as a Directing Group in C-H Functionalization
The sulfonamide moiety is a powerful directing group for transition-metal-catalyzed C-H activation, typically guiding functionalization at the ortho position of the tosyl group's benzene ring.[2] While direct examples using this specific molecule are specialized, the principle is well-established. The ethylenediamine portion can be pre-functionalized, and the entire molecule can then be subjected to a directed C-H functionalization reaction to add further complexity. This strategy is part of the broader toolkit for creating novel molecular architectures from simple precursors by transforming inert C-H bonds into new functional groups.[3]
Experimental Protocols
The following protocols are designed to be self-validating and provide clear, step-by-step instructions for common transformations.
Protocol 1: Synthesis of N-Benzoyl-N'-(p-toluenesulfonyl)ethylenediamine
This protocol demonstrates the selective acylation of the primary amine, a foundational reaction for further derivatization.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIPEA, 1.5 eq) dropwise with stirring. The base is crucial for scavenging the HCl byproduct generated during the reaction.
-
Acylation: Slowly add benzoyl chloride (1.05 eq) to the cooled solution. A slight excess of the acylating agent ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting material.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzoyl derivative.
Diagram 2: Experimental Workflow for Selective N-Acylationdot
Sources
- 1. N-(2-aminoethyl)-4-methyl-benzenesulfonamide - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 2. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 14316-16-6|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(2-氨乙基)苯磺酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 10. Buy 4-(2-Aminoethyl)benzenesulfonamide at Best Price - High Quality Sulfonamide Derivative [syntheticmolecules.in]
Application Notes and Protocols: N-(2-Aminoethyl)-4-methylbenzenesulfonamide in Medicinal Chemistry
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the strategic use of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. N-(2-Aminoethyl)-4-methylbenzenesulfonamide and its close analogue, 4-(2-aminoethyl)benzenesulfonamide, represent a class of deceptively simple yet powerful building blocks. Their inherent structural motifs—a flexible ethylamine side chain, a sulfonamide group, and an aromatic core—provide a trifecta of functionalities ripe for chemical elaboration. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the practical applications of this scaffold. We will move beyond mere theoretical discussions to provide robust, field-proven protocols and the causal reasoning behind experimental choices, empowering you to leverage this versatile intermediate in your own research endeavors.
Section 1: The this compound Scaffold: A Structural Overview
This compound, and the closely related 4-(2-aminoethyl)benzenesulfonamide, are distinguished by a primary amine and a sulfonamide group. These functional groups are key to their utility in medicinal chemistry. The primary amine serves as a nucleophile, readily participating in reactions to form amides, ureas, and other functionalities, allowing for the extension of the molecule and the introduction of various pharmacophoric elements. The sulfonamide moiety is a well-established pharmacophore in its own right, known for its ability to mimic a carboxylate group and participate in hydrogen bonding interactions with biological targets.[1]
Section 2: Synthesis of the Core Scaffold
A reliable and scalable synthesis of the core scaffold is the foundation for any drug discovery program. Below are detailed protocols for the synthesis of both this compound and its parent compound, 4-(2-aminoethyl)benzenesulfonamide.
Protocol 2.1: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide (A two-step process to N-substituted sulfonamides)
This protocol details a two-step synthesis that can be adapted for various N-substituted 4-methylbenzenesulfonamides.[2]
Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide
-
Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran (THF).
-
To the stirring mixture, add allylamine (0.46 mL, 5.90 mmol) dropwise.
-
Follow with the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.
-
Separate the organic layer and wash it three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-allyl-4-methylbenzenesulfonamide.
Step 2: Benzylation to N-Allyl-N-benzyl-4-methylbenzenesulfonamide
-
Add N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) dropwise to a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of THF.
-
Add 0.535 M sodium hydroxide (10 mL, 5.35 mmol) dropwise to the mixture.
-
Stir the reaction for 24 hours at room temperature.
-
A white precipitate should form, which can be isolated by vacuum filtration.
-
The crude product can be recrystallized from ethanol to afford pure N-allyl-N-benzyl-4-methylbenzenesulfonamide.[2]
Protocol 2.2: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
This protocol outlines a multi-step synthesis starting from N-acetyl-2-phenylethylamine.[3]
-
Chlorosulfonation: React N-acetyl-2-phenylethylamine with chlorosulfuric acid.
-
Amination: Treat the resulting sulfonyl chloride with aqueous ammonia.
-
Hydrolysis: Subject the acetylated intermediate to hydrolysis with aqueous hydrochloric acid to remove the acetyl protecting group and yield 4-(2-aminoethyl)benzenesulfonamide.[3]
A more detailed, multi-step synthesis of 4-(2-aminoethyl)benzsulfamide from β-phenethylamine has also been described, involving acetylation, chlorosulfonation, amination, hydrolysis, and purification.[4]
Section 3: Application in the Synthesis of Hypoglycemic Agents
One of the most significant applications of the 4-(2-aminoethyl)benzenesulfonamide scaffold is in the synthesis of second-generation sulfonylurea hypoglycemic agents, such as glipizide.[5][6] These drugs are crucial in the management of type 2 diabetes.
Workflow 3.1: Synthesis of Glipizide
The synthesis of glipizide from 4-(2-aminoethyl)benzenesulfonamide is a multi-step process. A common route involves the condensation of 4-(2-aminoethyl)benzenesulfonamide with 5-methylpyrazine-2-carboxylic acid, followed by reaction with cyclohexyl isocyanate.[6][7]
Caption: Synthetic workflow for Glipizide.
A detailed synthetic route involves protecting the amino group of 4-(2-aminoethyl)benzenesulfonamide with a Boc group, followed by reaction with cyclohexyl isocyanate, deprotection, and finally condensation with 2-methyl-5-pyrazine carboxylic acid.[8][9]
Section 4: Application in the Development of Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][10] Derivatives of this compound have been explored as potent and selective inhibitors of various CA isoforms, some of which are implicated in cancer.[11][12]
Mechanism of Action of Sulfonamide-based CA Inhibitors
Sulfonamide inhibitors function by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule that is essential for the catalytic activity of the enzyme, thereby inhibiting its function.[13][14]
Caption: Inhibition of Carbonic Anhydrase.
Protocol 4.1: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is a robust method for screening and characterizing CA inhibitors.[15][16]
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer and inhibitor solutions to the respective wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.
-
Determine the IC50 value for each compound.
-
Table 1: Inhibitory Activity of N4-substituted 4-(2-aminoethyl)benzenesulfonamides against Human CA Isoforms [11]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 5 | 96.3 | 18.1 | 5.9 | 4.0 |
| 6 | 125.4 | 35.6 | 8.7 | 6.2 |
| 7 | 210.8 | 55.3 | 12.4 | 8.9 |
| 8 | >1000 | 2055 | 419 | 414 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Section 5: Application in Anticancer Drug Discovery
Derivatives of this compound are also being investigated as potential anticancer agents. The sulfonamide moiety can be incorporated into molecules designed to target various cancer-related pathways.[17][18][19]
Protocol 5.1: Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[17][20][21]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[17]
Table 2: Cytotoxic Effects of Novel Sulfonamide Derivatives on Cancer Cell Lines [17]
| Cell Line | IC50 Range (µM) |
| MDA-MB-468 | < 30 |
| MCF-7 | < 128 |
| HeLa | < 360 |
Section 6: Concluding Remarks and Future Perspectives
This compound and its analogues are more than just simple chemical intermediates; they are enabling tools for the medicinal chemist. The protocols and data presented herein provide a solid foundation for the synthesis and evaluation of novel compounds derived from this versatile scaffold. The demonstrated success in developing potent hypoglycemic agents and carbonic anhydrase inhibitors underscores the therapeutic potential that can be unlocked through its strategic modification. As our understanding of disease biology deepens, it is certain that this humble scaffold will continue to serve as a launchpad for the discovery of the next generation of innovative medicines.
References
- Sadeghi-Aliabadi, H., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 841–848. [Link]
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
- Quick Company. (n.d.).
- Liu, B., Wang, Z., & Min, Q. (2015). Synthesis of Glipizide. Chinese Journal of Pharmaceuticals, 46(10), 1053-1054. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102993106B - Novel synthesis route of glipizide.
- Al-Warhi, T., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 22(1), 1-10. [Link]
- protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
- Abd Alhameed, R. M., et al. (2022). Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. Arabian Journal of Chemistry, 15(1), 103521. [Link]
- Google Patents. (n.d.). CN102993106A - Novel synthesis route of glipizide.
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Ghorab, M. M., et al. (2016). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 166-173. [Link]
- Tucker, G. (2022). Carbonic Anhydrase Inhibitors. In: StatPearls.
- Stanford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
- Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16346–16366. [Link]
- Gul, H. I., et al. (2023). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 134, 106456. [Link]
- Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
- Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]
- Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 10(7), 625-628. [Link]
- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27289–27306. [Link]
- Dudutienė, V., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7543-7550. [Link]
- D'Avanzo, N., et al. (2020). Anticancer Nanotherapeutics in Clinical Trials: The Work behind Clinical Translation of Nanomedicine. Cancers, 12(10), 2953. [Link]
- Al-Ostoot, F. H., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113647. [Link]
- Choi, J. H., et al. (2021). Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. Cancers, 13(10), 2357. [Link]
Sources
- 1. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 5. A Process For The Preparation Of Glipizide [quickcompany.in]
- 6. Synthesis of Glipizide [cjph.com.cn]
- 7. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]
- 8. CN102993106B - Novel synthesis route of glipizide - Google Patents [patents.google.com]
- 9. CN102993106A - Novel synthesis route of glipizide - Google Patents [patents.google.com]
- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
Application Notes and Protocols: N-(2-Aminoethyl)-4-methylbenzenesulfonamide as a Versatile Building Block for Complex Molecule Synthesis
Introduction: A Bifunctional Synthon for Modern Organic Chemistry
N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also widely known by its synonym N-Tosylethylenediamine, is a crystalline solid that serves as a highly versatile and valuable building block in the synthesis of complex organic molecules.[1][2][3] Its utility stems from a unique bifunctional architecture: a nucleophilic primary aliphatic amine at one terminus and a secondary sulfonamide at the other. This arrangement, governed by the properties of the tosyl (p-toluenesulfonyl) group, allows for controlled, stepwise functionalization, making it an indispensable tool for researchers in medicinal chemistry, materials science, and heterocyclic synthesis.
The primary applications of this reagent are centered on its use in:
-
Medicinal Chemistry: As a foundational scaffold for the development of potent enzyme inhibitors, particularly targeting metalloenzymes like carbonic anhydrases, where the sulfonamide moiety is a critical pharmacophore.[4][5]
-
Heterocyclic Synthesis: As a precursor for N-tosyl protected heterocycles, including aziridines, and as a key component in the synthesis of macrocycles like crown ethers.[6][7]
-
Protected Diamine Chemistry: Functioning as a mono-protected ethylenediamine equivalent, enabling selective reactions at the free primary amine before further manipulation or deprotection of the sulfonamide nitrogen.
This guide provides an in-depth exploration of the chemical principles behind its reactivity and offers detailed, field-proven protocols for its application in several key synthetic transformations.
Physicochemical Properties and Safe Handling
Before utilization, it is crucial to be familiar with the physical properties and safety requirements for this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Tosylethylenediamine, N-(p-Toluenesulfonyl)-ethylene diamine | [1][3] |
| CAS Number | 14316-16-6 | |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.28 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 122-126 °C |
Safety and Handling: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Core Synthetic Principles: The Strategic Role of the Tosyl Group
The synthetic versatility of this compound is almost entirely dictated by the electronic and steric properties of the tosyl group. Understanding its dual role is fundamental to its effective application.
-
A Robust Protecting Group: The tosyl group is an excellent protecting group for amines. The electron-withdrawing nature of the sulfonyl moiety significantly decreases the nucleophilicity of the nitrogen atom it is attached to. This electronic deactivation ensures that the primary amine remains the exclusive site of reaction under a wide range of conditions (e.g., acylation, alkylation), allowing for predictable, selective functionalization.
-
A Pre-installed Pharmacophore: In medicinal chemistry, the arylsulfonamide moiety is a privileged pharmacophore. It is the quintessential zinc-binding group (ZBG) for a vast class of enzyme inhibitors targeting zinc metalloenzymes, most notably the carbonic anhydrases (CAs).[5] By using this building block, a key component of the final drug candidate is incorporated from the very first step, streamlining the synthetic route.
Sources
- 1. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 7. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Introduction: The Enduring Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is pivotal for pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1] In humans, at least 16 different CA isoforms have been identified, each with a distinct tissue distribution and physiological function.[1]
The dysregulation of CA activity is implicated in a wide range of pathologies. This makes CAs significant therapeutic targets for various conditions, including glaucoma, epilepsy, altitude sickness, and, increasingly, for certain types of cancer.[3][4] Carbonic anhydrase inhibitors (CAIs) are a class of drugs designed to block the activity of these enzymes.[5] The primary sulfonamides (R-SO₂NH₂) represent the most established and extensively studied class of CAIs.[6] Their inhibitory mechanism relies on the coordination of the sulfonamide moiety to the Zn²⁺ ion located in the enzyme's active site, effectively disrupting the catalytic cycle.[7]
This guide provides an in-depth exploration of the use of a versatile synthetic building block, N-(2-Aminoethyl)-4-methylbenzenesulfonamide , in the design and synthesis of novel carbonic anhydrase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the development of potent and isoform-selective inhibitors.
The Strategic Advantage of the this compound Scaffold
The choice of a starting material is a critical decision in the drug discovery workflow. This compound offers several distinct advantages for the synthesis of CAIs, making it a valuable scaffold for medicinal chemists.
-
The Essential Zinc-Binding Group (ZBG): The molecule contains the quintessential primary sulfonamide group (-SO₂NH₂), which is the cornerstone for potent CA inhibition. This group is responsible for the high-affinity binding to the active site zinc ion.[7]
-
A Versatile Handle for Modification: The primary amino group (-NH₂) on the ethyl linker provides a reactive site for a wide array of chemical transformations. This allows for the introduction of diverse chemical moieties, a strategy often referred to as the "tail approach".[4] By systematically modifying this "tail," researchers can fine-tune the inhibitor's properties, including its potency, isoform selectivity, and pharmacokinetic profile.[8]
-
Control over Physicochemical Properties: The ethyl linker provides a degree of separation between the core benzenesulfonamide scaffold and the appended "tail." This separation can be crucial for optimizing interactions with amino acid residues lining the active site cavity, which can be exploited to achieve isoform selectivity.[4]
-
The Influence of the Methyl Group: The para-methyl group on the benzene ring can influence the electronic properties of the sulfonamide group, which has been shown to affect inhibitory potency.[3] It also provides a lipophilic contact point that can interact with hydrophobic pockets within the enzyme's active site.
The following diagram illustrates the key functional components of the this compound scaffold and their roles in inhibitor design.
Caption: General scheme for Schiff base synthesis.
Materials and Reagents:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol. Stir the solution at room temperature until the solid is fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add the substituted aldehyde (1.1 eq).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Carboxamide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. This protocol details the coupling of this compound with a carboxylic acid, a reaction that allows for the introduction of a vast array of chemical functionalities.
Reaction Scheme:
Caption: General scheme for carboxamide synthesis.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Magnetic stirrer
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add the coupling agent, HATU (1.2 eq), and the base, DIPEA (2.5 eq), to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Addition of Amine: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Inhibitory Activity of Synthesized Derivatives
The ultimate goal of synthesizing these novel compounds is to evaluate their inhibitory activity against various carbonic anhydrase isoforms. The following table presents representative inhibitory data (Kᵢ values in nM) for derivatives synthesized from the closely related 4-(2-aminoethyl)benzenesulfonamide scaffold. This data provides a strong indication of the expected potency and selectivity profiles for compounds derived from this compound. The key isoforms include the ubiquitous cytosolic forms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. [3][4]
| Compound Class | Derivative 'Tail' (R-group) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
|---|---|---|---|---|---|---|
| Schiff Base | 4-Hydroxybenzylidene | 453.0 | 474.0 | 138.0 | 311.5 | [3] |
| Schiff Base | 4-Nitrobenzylidene | 393.0 | 374.0 | 39.1 | 46.8 | [3] |
| Carboxamide | 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide | 234.5 | 14.5 | 61.3 | 432.8 | [4] |
| Carboxamide | 3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide | 378.9 | 15.6 | 123.4 | 165.7 | [4] |
| Reference | Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | [3]|
Data is for derivatives of 4-(2-aminoethyl)benzenesulfonamide and serves as a strong proxy for the expected activity of this compound derivatives.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. Its inherent primary sulfonamide group ensures a strong foundation for potent inhibition, while the reactive primary amine allows for extensive chemical modification to optimize potency, selectivity, and drug-like properties. The protocols detailed in this guide provide robust and reproducible methods for generating libraries of Schiff base and carboxamide derivatives. The structure-activity relationship data from analogous compounds strongly suggest that this scaffold can lead to the discovery of potent and isoform-selective inhibitors, particularly against the tumor-associated isoforms hCA IX and XII. Future work should focus on expanding the diversity of the "tail" moieties and conducting thorough biological evaluations to identify lead candidates for further preclinical development.
References
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15244-15249.
- Durgun, M., et al. (2015). Synthesis and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 958-965.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Supuran, C. T. (2017). Structure and function of carbonic anhydrases. Biochemical Journal, 474(13), 2091-2107.
- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential.
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.
- Bozdag, M., et al. (2016). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Journal of Medicinal Chemistry, 59(21), 9837-9848.
- Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes with sulfonamides incorporating 1,2,4-triazine moieties. Journal of medicinal chemistry, 48(6), 2121-2125.
- Supuran, C. T. (2016). Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert opinion on drug discovery, 11(6), 565-582.
- Del Prete, S., et al. (2014). A new approach for the design of carbonic anhydrase IX inhibitors. Current pharmaceutical design, 20(22), 3666-3677.
- De Simone, G., & Supuran, C. T. (2010). (Tumor) associated carbonic anhydrases and their inhibitors. Current topics in medicinal chemistry, 10(7), 630-640.
- Margheri, F., et al. (2016). The sulfonamide carbonic anhydrase inhibitor SLC-0111 sensitizes cancer cells to conventional chemotherapy. Oncotarget, 7(33), 52998.
- Supuran, C. T. (2012). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for CO2 capture. Journal of enzyme inhibition and medicinal chemistry, 27(6), 759-772.
Sources
- 1. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. mdpi.com [mdpi.com]
analytical methods for N-(2-Aminoethyl)-4-methylbenzenesulfonamide detection
An Application Note and Protocol for the Analytical Determination of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods for the detection and quantification of this compound (CAS: 14316-16-6). This compound, also known as N-Tosylethylenediamine, is a relevant intermediate in organic synthesis and may be present as a process-related impurity in pharmaceutical manufacturing.[1][2] Ensuring its accurate detection is critical for quality control and regulatory compliance. This document outlines protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind protocol design, self-validating system suitability criteria, and authoritative grounding in established analytical principles.
Introduction and Compound Overview
This compound is a sulfonamide derivative characterized by a tosyl group attached to an ethylenediamine moiety. Its chemical structure lends it specific properties that dictate the choice of analytical methodology. The primary amino group provides a site for derivatization and is basic, influencing its chromatographic retention under different pH conditions. The aromatic tosyl group serves as a strong chromophore, making it suitable for UV detection.
Accurate quantification is essential, particularly in pharmaceutical contexts where related sulfonamide impurities are often monitored. For instance, benzenesulfonic acid and its derivatives are common counter-ions and potential impurities that require robust analytical methods for control.[3] This guide provides the necessary protocols to establish reliable analytical workflows for this specific compound.
Compound Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 14316-16-6 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂S | [5] |
| Molecular Weight | 214.28 g/mol | [4] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 122-126 °C | [7] |
| pKa (Predicted) | 11.24 ± 0.10 | [6] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCN |[4] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for quantifying chromophoric compounds like this compound. The method leverages reversed-phase chromatography to separate the analyte from other matrix components.
Principle of Analysis
The analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interaction of its tolyl group with the stationary phase. The inclusion of a buffer in the mobile phase is crucial to maintain a consistent ionization state of the primary amine, ensuring reproducible retention times and sharp peak shapes. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentrations. A similar approach is commonly used for related sulfonamides.[8][9]
Experimental Workflow: HPLC-UV
The following diagram outlines the complete workflow for the HPLC-UV analysis.
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
A. Reagents and Materials
-
This compound reference standard (≥96% purity)[5]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid, analytical grade
-
Syringe filters, 0.45 µm PVDF or Nylon
B. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid maintains a pH well below the pKa of the amine, ensuring it is protonated and behaves consistently on the column.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm. Rationale: This wavelength provides a good balance of sensitivity and selectivity based on the UV absorbance of the tosyl chromophore.
-
Injection Volume: 10 µL
C. Procedure
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 (v/v) mixture of ACN and water (diluent). Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL). The system is deemed ready if the following criteria are met:
-
Peak Area %RSD ≤ 2.0%
-
Tailing Factor (T) ≤ 2.0
-
Theoretical Plates (N) ≥ 2000
-
-
Analysis Sequence: Inject the diluent (blank), followed by the calibration standards, and then the prepared samples.
-
Quantification: Create a linear regression calibration curve of peak area versus concentration for the standards. Determine the concentration of the analyte in the samples using this curve.
Expected Performance (Hypothetical Data)
| Validation Parameter | Specification | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 50 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~1.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 98.5 - 102.1% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultra-trace level detection and confirmation, LC-MS/MS is the method of choice. Its superior sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.
Principle of Analysis
The analyte is first separated chromatographically using an LC system, similar to HPLC. The column eluent is then directed into a mass spectrometer. In the ion source (typically Electrospray Ionization, ESI), the analyte is ionized, forming a protonated molecule ([M+H]⁺), the precursor ion. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored by the third quadrupole (Q3). This MRM process provides exceptional selectivity, as only molecules that meet both the precursor and product ion mass criteria will generate a signal, effectively eliminating chemical noise.[10] This technique is widely used for sensitive impurity analysis in pharmaceuticals.
Experimental Workflow: LC-MS/MS
The following diagram illustrates the workflow for quantitative analysis by LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
A. Reagents and Materials
-
As in HPLC-UV method, but using LC-MS grade solvents and additives.
-
Formic acid, LC-MS grade. Rationale: Formic acid is a volatile mobile phase modifier that aids in protonation for positive mode ESI and is compatible with mass spectrometry.[11]
B. Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: UPLC C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient, e.g., 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Predicted):
Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier This compound 215.1 155.1 (Tosyl group) 91.1 (Tropylium ion) Rationale: The precursor ion is the protonated molecule [M+H]⁺. The quantifier ion (155.1) corresponds to the stable p-toluenesulfonyl fragment. The qualifier ion (91.1) corresponds to the tropylium ion formed from the toluene moiety, providing structural confirmation.
C. Procedure
-
Preparation: Prepare standards and samples as in the HPLC-UV method, but use the MS-compatible mobile phase A as the diluent and filter through 0.22 µm filters. Concentrations will be much lower (e.g., in the ng/mL range).
-
MS Tuning: Infuse a standard solution (~100 ng/mL) directly into the mass spectrometer to optimize source parameters and determine the optimal collision energies for the MRM transitions.
-
Analysis: Inject standards to generate a calibration curve covering the desired concentration range (e.g., 0.1 - 100 ng/mL). Analyze samples, bracketing with continuing calibration verification (CCV) standards.
-
Quantification and Confirmation: Quantify using the calibration curve generated from the quantifier ion transition. Confirm the identity of the analyte by ensuring the retention time matches that of the standard and the ratio of the qualifier to quantifier ion response is within ±30% of that observed for the standard.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
While less direct, GC-MS can be a powerful alternative, especially in labs where it is the primary platform. Due to the low volatility and polar nature of the analyte, a derivatization step is required to make it amenable to GC analysis.
Principle of Analysis
The primary and secondary amine groups in the molecule are chemically modified through derivatization (e.g., silylation) to replace the active hydrogens with nonpolar groups.[12] This increases the compound's volatility and thermal stability, allowing it to be analyzed by GC. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. This approach is often used for analyzing genotoxic impurities like sulfonate esters, which share some structural similarities.[13][14]
Detailed Protocol: GC-MS
A. Reagents and Materials
-
Reference standard and samples.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (anhydrous).
B. Derivatization Procedure
-
Evaporate a known amount of sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
C. Instrumentation and Conditions
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C, Splitless mode.
-
Oven Program: 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.
Method Comparison
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Moderate | Very High | High |
| Sensitivity | µg/mL (ppm) | pg/mL to ng/mL (ppb-ppt) | ng/mL (ppb) |
| Confirmation | Retention Time only | Retention Time + Ion Ratio | Retention Time + Mass Spectrum |
| Sample Prep | Simple (dissolve & filter) | Simple (dissolve & filter) | Complex (derivatization required) |
| Cost | Low | High | Moderate |
| Best For | Routine QC, Purity Analysis | Trace-level Impurity Analysis, Bioanalysis | Orthogonal Confirmation, Labs without LC-MS |
Conclusion
This application note provides three distinct, robust methods for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is ideal for routine quality control and purity assessments. For applications demanding the highest sensitivity and confirmatory identification, such as trace impurity analysis in drug substances, the LC-MS/MS method is unparalleled. Finally, GC-MS after derivatization offers a viable alternative for specialized applications or as an orthogonal technique. By following these detailed protocols, researchers can confidently and accurately quantify this compound in various sample types.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 301318, this compound. [Link]
- Pischel, L., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(3), 532-9. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 62687344, N-(2-aminoethyl)-4-iodo-N-methylbenzenesulfonamide. [Link]
- SIELC Technologies. Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. 4-(2-Aminoethyl)benzenesulfonamide. [Link]
- SIELC Technologies. HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- PrepChem.com. Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide. [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- ResearchGate. Degradation of NSC-281612 (4-[bis[2-[(Methylsulfonyl)Oxy]ethyl]amino]-2-methyl-benzaldehyde), an Experimental Antineoplastic Agent. [Link]
- Quick Company. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide. [Link]
- Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1685–1696. [Link]
- Pharmaffiliates. N-(2-((2-Aminoethyl)amino)ethyl)-4-methylbenzenesulfonamide. [Link]
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
- Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed. [Link]
- Shimadzu. Solutions for Pharmaceutical Impurities. [Link]
- SIELC Technologies. Separation of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- on Newcrom R1 HPLC column. [Link]
- ResearchGate.
- University of Tartu, Chair of Analytical Chemistry. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
- eScholarship.org.
- International Journal of Research in Pharmaceutical Sciences. Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]
- Asian Journal of Pharmaceutical and Clinical Research. GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]
- Oriental Journal of Chemistry. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. helixchrom.com [helixchrom.com]
- 4. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 7. N-(2-aminoethyl)-4-methyl-benzenesulfonamide | 14316-16-6 [amp.chemicalbook.com]
- 8. 4-(2-Aminoethyl)benzenesulfonamide | SIELC Technologies [sielc.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. escholarship.org [escholarship.org]
- 13. an.shimadzu.com [an.shimadzu.com]
- 14. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
A Robust, Validated Reversed-Phase HPLC Method for the Quantification of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide. The inherent polarity of this molecule, stemming from its primary amine and sulfonamide moieties, presents a common challenge in reversed-phase chromatography: poor retention on traditional alkyl stationary phases. This guide provides a comprehensive walkthrough of the method development strategy, explaining the rationale behind the selection of an aqueous-stable C18 column and an acidic mobile phase. The final, optimized method is presented along with a detailed, step-by-step protocol for its implementation and validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method for the quantification of this compound in various contexts, such as synthesis monitoring or quality control.
Introduction: The Analytical Challenge
This compound (CAS: 14316-16-6) is a chemical intermediate utilized in the synthesis of various more complex molecules, including monoazacrown ethers.[3] Its structure comprises a p-toluenesulfonyl (tosyl) group and an ethylenediamine fragment. The presence of the primary amine confers significant polarity (computationally predicted LogP of 0.23)[4], making it highly soluble in aqueous media but challenging to retain on conventional non-polar stationary phases like C18.
Standard RP-HPLC methods often struggle with such polar analytes, leading to elution near or within the solvent front, resulting in poor resolution and unreliable quantification.[5] While techniques like Hydrophilic Interaction Chromatography (HILIC) are viable for polar compounds, RP-HPLC is often preferred for its robustness, reproducibility, and compatibility with a wider range of samples and mass spectrometry interfaces. The key to success lies in a rational method development approach that specifically addresses the analyte's physicochemical properties.[6] This guide elucidates such an approach.
Method Development Strategy: A Rationale-Driven Approach
The primary objective was to develop a method that provides robust retention, symmetrical peak shape, and high sensitivity for this compound. The following sections detail the expert rationale behind the key chromatographic choices.
Analyte Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | [7] |
| Molecular Weight | 214.28 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| pKa (predicted) | 11.24 ± 0.10 | [3] |
| UV Chromophore | p-toluenesulfonyl group | - |
The high pKa indicates the primary amine will be protonated (cationic) in acidic conditions. The tosyl group provides a strong chromophore, making UV detection a suitable choice.
Column and Mobile Phase Selection: The Core of the Method
The logical flow for developing the chromatographic system is outlined below.
Caption: Logical workflow for HPLC method development.
-
Stationary Phase: A standard C18 column is susceptible to a phenomenon known as "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water).[8] This leads to a sudden loss of retention and poor reproducibility. To counteract this, an aqueous-stable C18 column with polar end-capping or a polar-embedded ligand was selected. These modifications maintain a hydrated stationary phase surface, ensuring consistent interaction with the analyte even in low organic conditions.
-
Mobile Phase:
-
Aqueous Component: An acidic modifier is critical for achieving a symmetrical peak shape for a basic compound like this. 0.1% Formic Acid in water was chosen. At this pH (~2.7), the primary amine is fully protonated to its cationic form (R-NH₃⁺). This suppresses unwanted secondary interactions with residual, negatively charged silanol groups on the silica support, which are a primary cause of peak tailing.
-
Organic Component: Acetonitrile was selected over methanol due to its lower viscosity (reducing backpressure) and superior UV transparency at low wavelengths.
-
Elution Mode: A gradient elution was developed to ensure that any potential impurities with different polarities could be resolved and to provide a sharp, well-defined peak for the main analyte, followed by a column wash step to remove any strongly retained components.
-
Optimized HPLC Method and Protocol
Chromatographic Conditions
| Parameter | Specification |
| Instrument | Standard HPLC or UHPLC system with UV/PDA detector |
| Column | Aqueous-Stable C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |
| Gradient Program | 5% B to 70% B over 10 minutes |
| 70% B held for 2 minutes | |
| 70% B to 5% B over 0.1 minutes | |
| Re-equilibration at 5% B for 3 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 225 nm |
| Diluent | Mobile Phase A |
Protocol: Standard and Sample Preparation
-
Diluent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water).
-
Stock Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Preparation (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Stock Standard solution to 10.0 mL with the diluent in a volumetric flask. This working standard is used for system suitability and quantification.
-
Sample Preparation: Prepare samples by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the validated linear range of the method (e.g., 0.1 mg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
The reliability of any analytical method hinges on its validation. The following protocol is designed as a self-validating system based on the principles outlined in ICH Q2(R1) to demonstrate that the procedure is suitable for its intended purpose.[2][9]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. chromtech.com [chromtech.com]
- 7. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes & Protocols: N-(2-Aminoethyl)-4-methylbenzenesulfonamide as a Pivotal Intermediate for Sulfonylurea Hypoglycemic Agents
Introduction: The Enduring Significance of Sulfonylureas and Their Synthetic Precursors
Sulfonylureas are a class of oral hypoglycemic agents that have long been a cornerstone in the management of type 2 diabetes mellitus.[1][2] These drugs effectively lower blood glucose levels primarily by stimulating insulin secretion from the pancreatic β-cells.[1][3][4] The pharmacological activity of sulfonylureas is intrinsically linked to their characteristic chemical structure, which consists of a central sulfonylurea moiety flanked by two substituents. The nature of these substituents dictates the potency, duration of action, and pharmacokinetic profile of the drug.
Second-generation sulfonylureas, such as glipizide and glibenclamide (glyburide), are preferred for their enhanced potency and are widely prescribed.[1] A key building block in the synthesis of many of these vital medications is N-(2-Aminoethyl)-4-methylbenzenesulfonamide. This intermediate provides the essential structural framework, bridging the aromatic sulfonyl group with what will become the urea functionality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this critical intermediate, offering detailed protocols and scientific insights.
PART 1: Synthesis of this compound
The synthesis of this compound is a well-established and scalable process. The most common route involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with an excess of ethylenediamine.[5] Alternative multi-step syntheses starting from β-phenethylamine have also been described, involving acetylation, chlorosulfonation, amination, and hydrolysis.[6]
1.1: Reaction Rationale and Mechanistic Insight
The core of the primary synthetic route is a nucleophilic acyl substitution. The electron-deficient sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic primary amine of ethylenediamine. To favor the formation of the desired mono-substituted product and minimize the formation of the bis-sulfonamide byproduct, a large excess of ethylenediamine is employed. This ensures that a molecule of tosyl chloride is statistically more likely to react with an unreacted molecule of ethylenediamine.
1.2: Detailed Synthetic Protocol
Materials:
-
4-methylbenzenesulfonyl chloride (Tosyl chloride)
-
Ethylenediamine
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (e.g., round-bottom flask, addition funnel, separatory funnel)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a significant excess (e.g., 5-10 equivalents) of ethylenediamine in DCM. Cool the solution to 0-5 °C using an ice bath.
-
Tosyl Chloride Addition: Dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in a minimal amount of DCM and add it to a dropping funnel. Add the tosyl chloride solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M NaOH solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford a white to off-white solid.
1.3: Expected Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₉H₁₄N₂O₂S[7] |
| Molecular Weight | 214.28 g/mol [7] |
| Purity (HPLC) | ≥ 98% |
Diagram 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
PART 2: Application in the Synthesis of Sulfonylurea Drugs
This compound is a versatile intermediate for producing various sulfonylurea drugs.[6] The terminal primary amine serves as a nucleophile to react with an appropriate isocyanate, forming the core urea linkage.
2.1: General Synthesis of Sulfonylureas
Traditionally, sulfonylureas are synthesized by reacting sulfamides with isocyanates.[8][9] Isocyanates are highly reactive electrophiles, and their reaction with the primary amine of this compound proceeds readily to form the sulfonylurea bond. Recent advancements have also explored isocyanate-free synthetic routes, for example, by using N-carbamates generated in situ from amines and chloroformates as safer alternatives.[10]
2.2: Detailed Protocol for the Synthesis of Glipizide
This protocol details the synthesis of Glipizide, a widely used second-generation sulfonylurea.[1][11]
Materials:
-
This compound
-
Cyclohexyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Isocyanate Addition: Add cyclohexyl isocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the consumption of the starting amine by TLC.
-
Product Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude Glipizide can be purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid.
Diagram 2: Synthesis of Glipizide from the Intermediate
Caption: Final step in the synthesis of Glipizide.
PART 3: Analytical and Quality Control
Rigorous analytical testing is crucial to ensure the identity and purity of both the intermediate and the final sulfonylurea product. A variety of analytical techniques are employed for this purpose.[12][13]
3.1: Chromatographic Techniques
-
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of chemical reactions and for the initial assessment of product purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantitative analysis of sulfonylureas.[14] Reversed-phase columns (e.g., C18) with UV detection are commonly used.[14] A mobile phase consisting of a mixture of methanol, acetonitrile, and a phosphate buffer is often effective.[14]
3.2: Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the sulfonyl and urea moieties.[15]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.
3.3: Physical Characterization
-
Melting Point: A sharp and defined melting point range is a good indicator of the purity of a crystalline solid.
-
Elemental Analysis: This technique can be used to confirm the elemental composition of the synthesized compound.
Conclusion
This compound is a critical intermediate in the synthesis of several clinically important sulfonylurea hypoglycemic agents. The synthetic protocols outlined in this document are well-established and can be adapted for both laboratory and industrial-scale production. Adherence to rigorous analytical and quality control standards is paramount to ensure the production of high-purity intermediates and active pharmaceutical ingredients. The information provided herein serves as a valuable resource for professionals engaged in the research and development of sulfonylurea-based therapeutics.
References
- JoVE. (2024-12-19). Oral Hypoglycemic Agents: Sulfonylureas.
- Pharmacy 180. Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology.
- Semantic Scholar. Mechanisms and characteristics of sulfonylureas and glinides.
- PubMed. Mechanisms of the glycaemic effects of sulfonylureas.
- ResearchGate. Recent Advances in the Synthesis of Sulfonylureas.
- Journal of Drug Delivery and Therapeutics. (2024-11-15). Analytical Techniques for the Determination of Metformin and its Combinations with Oral Antidiabetic Agents in Pharmaceutical Dosage Forms.
- Semantic Scholar. Analytical Techniques for the Determination of Metformin and its Combinations with Oral Antidiabetic Agents in Pharmaceutical Dosage Forms.
- International Journal of Pharmaceutical Sciences Review and Research. (2014-03-31). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and.
- ChemicalBook. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6.
- DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives.
- ResearchGate. Synthesis of sulfonylureas from carboxylic acids and sulfonamides via....
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- PubMed. (2021-11-17). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow.
- Kalra, S., Bahendeka, S., Sahay, R., Ghosh, S., Md F, ., Orabi, A., ... & Kumar, A. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840-848.
- NCBI Bookshelf. (2023). Sulfonylureas.
Sources
- 1. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 7. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques for the Determination of Metformin and its Combinations with Oral Antidiabetic Agents in Pharmaceutical Dosage Forms: Combinations with Sulphonylurea Antidiabetic Drugs | Semantic Scholar [semanticscholar.org]
- 13. jddtonline.info [jddtonline.info]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. dergipark.org.tr [dergipark.org.tr]
Application Note & Protocol: N-Alkylation of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the N-alkylation of the primary amino group in N-(2-Aminoethyl)-4-methylbenzenesulfonamide. N-substituted sulfonamides are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This application note outlines two robust and versatile protocols: classical N-alkylation via an SN2 pathway with alkyl halides and N-alkylation via reductive amination. The guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical insights for troubleshooting and optimization, ensuring reproducible and high-yielding syntheses.
Scientific Rationale and Strategic Overview
This compound is a bifunctional molecule featuring a primary amine and a secondary sulfonamide. The primary amine serves as a highly versatile synthetic handle for introducing a wide array of substituents, thereby enabling extensive Structure-Activity Relationship (SAR) studies. The N-alkylation of this primary amine is a pivotal transformation in the synthesis of compounds targeting various biological pathways.
The choice of alkylation strategy is dictated by the nature of the desired alkyl group (R) and the overall chemical functionality of the substrates. We present two primary, field-proven methodologies:
-
Protocol 1: Direct Alkylation with Alkyl Halides. This classic SN2 approach is effective for introducing primary and some secondary alkyl groups (e.g., benzyl, allyl, simple alkyls). Its success hinges on careful control of stoichiometry and reaction conditions to favor mono-alkylation and prevent the common side reaction of N,N-dialkylation.[1][2]
-
Protocol 2: Reductive Amination. This powerful and highly versatile one-pot method allows for the introduction of a vast range of alkyl groups derived from corresponding aldehydes and ketones.[3][4] It proceeds under mild conditions via an intermediate imine, which is reduced in situ, offering excellent control and minimizing over-alkylation.[5][6]
Alternative Advanced Methodologies
While the two core protocols offer broad applicability, other modern techniques can be advantageous in specific contexts:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol, which is particularly valuable for the stereospecific conversion of chiral secondary alcohols with complete inversion of configuration.[7][8] The reaction is mediated by a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[8]
-
"Borrowing Hydrogen" Catalysis: An environmentally benign approach that uses alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., Iridium or Manganese).[9][10][11] This method generates water as the sole byproduct, aligning with green chemistry principles.[11][12]
General Experimental Workflow
The following diagram illustrates the decision-making process and general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of the substrate.
Protocol 1: Direct N-Alkylation with Alkyl Halides (SN2)
This protocol describes the reaction using a generic alkyl halide. Benzyl bromide is used as a representative example.
Underlying Principle & Causality
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the primary amine, increasing its nucleophilicity. However, a common pitfall is the subsequent deprotonation and reaction of the newly formed secondary amine, leading to an N,N-dialkylated byproduct.
To ensure mono-alkylation, several factors are controlled:
-
Stoichiometry: A minimal excess of the alkylating agent (1.05-1.1 equivalents) is used to starve the reaction of the electrophile once the primary amine has reacted.[1]
-
Slow Addition: Adding the alkyl halide dropwise keeps its instantaneous concentration low, kinetically favoring the more abundant primary amine's reaction over the secondary amine product.[1]
-
Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base like N,N-diisopropylethylamine (DIPEA) is ideal. They are strong enough to deprotonate the amine but do not compete as nucleophiles.[4][13]
Caption: General scheme for direct SN2 alkylation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the stirring suspension over 10-15 minutes.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford the pure N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is highly versatile for coupling the substrate with a wide range of aldehydes and ketones. Benzaldehyde is used as a representative example.
Underlying Principle & Causality
This one-pot reaction involves two key steps:
-
Imine Formation: The primary amine reacts with the carbonyl group of an aldehyde or ketone to form an iminium ion intermediate, which then deprotonates to an imine. This step is often catalyzed by a weak acid (like acetic acid) to activate the carbonyl group.[14][15]
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine/iminium ion to the corresponding amine.[5]
Choice of Reducing Agent is Critical:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice. It is a mild and selective reducing agent that readily reduces imines but is slow to react with the starting aldehyde or ketone.[6] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed together.
-
Sodium Cyanoborohydride (NaCNBH₃): Also highly selective for imines in weakly acidic conditions.[6] However, it is highly toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting carbonyl. If used, the imine formation must be allowed to go to completion before the NaBH₄ is added.[6]
Caption: General scheme for reductive amination.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Glacial Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature for 6-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel.
Summary of Reaction Parameters and Data
| Parameter | Protocol 1: Direct Alkylation (SN2) | Protocol 2: Reductive Amination |
| Alkylating Agent | Alkyl Halides (R-X) | Aldehydes (R-CHO), Ketones (R-CO-R') |
| Key Reagent | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvent | Acetonitrile (ACN), DMF | 1,2-Dichloroethane (DCE), THF |
| Temperature | Room Temp. to 80 °C | Room Temperature |
| Key Advantage | Simple reagents, straightforward setup | High versatility, mild conditions, minimal over-alkylation |
| Key Limitation | Risk of N,N-dialkylation[1] | Requires a suitable carbonyl precursor |
| Workup | Filtration of salts, extraction | Basic aqueous quench, extraction |
References
- Gunanathan, C.; Milstein, D. Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science2013, 341(6143), 1229712. [Link]
- Fujita, K. et al. A Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters2008, 10(11), 2263-2266. [Link]
- Reed-Berendt, B. G.; Morrill, L. C. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry2019, 84(6), 3715-3724. [Link]
- Reed-Berendt, B. G.; Morrill, L. C.
- Tsunoda, T. et al. N,N,N′,N′-Tetramethylazodicarboxamide(TMAD), A New Versatile Reagent for Mitsunobu Reaction. Tetrahedron Letters1994, 35(11), 1641-1644. [Link]
- Kaszab, T. et al. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines.
- Dodge, J. A. et al. Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry2017, 82(12), 6604-6614. [Link]
- Kaul, R. et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022, 27(19), 6293. [Link]
- Miller, C. A. et al. Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
- PrepChem. Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide. [Link]
- PubChem. This compound. [Link]
- Rosen, B. R. et al. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters2011, 13(11), 2814-2817. [Link]
- Chemistry LibreTexts.
- Wikipedia.
- Tumenta, M. F. et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry2020, 11(3), 245-249. [Link]
- Kashani, S. K. et al.
- Organic Chemistry Portal.
- Organic Chemistry with Lluís Llorens Palomo.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- jOeCHEM.
- Kim, J. et al. Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Synlett2014, 25(16), 2351-2354. [Link]
- Forrester, J. S. et al. Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- ACS Green Chemistry Institute.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: N-(2-Aminoethyl)-4-methylbenzenesulfonamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-(2-Aminoethyl)-4-methylbenzenesulfonamide in Solid-Phase Synthesis
This compound, a bifunctional linker, serves as a critical building block in the solid-phase synthesis (SPS) of diverse chemical libraries, particularly those centered around the sulfonamide scaffold.[1][2] The sulfonamide functional group is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] The solid-phase approach to synthesizing these molecules offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[4][5]
This document provides a comprehensive guide to the effective use of this compound in solid-phase synthesis. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your research and development endeavors.
The structure of this compound, with its primary amine and sulfonamide moiety, allows for its versatile incorporation into peptide and small molecule libraries. The primary amine can be acylated or coupled to a solid support, while the sulfonamide nitrogen can be further functionalized, enabling the generation of a vast array of analogs for structure-activity relationship (SAR) studies.
PART 1: Core Principles and Strategic Considerations
The Rationale for Solid-Phase Synthesis of Sulfonamide Libraries
The solid-phase synthesis of sulfonamide libraries has been instrumental in the discovery of potent inhibitors for various biological targets, including thrombin, carbonic anhydrases, and proteases.[1][2][6] The core advantage of SPS lies in the immobilization of the growing molecule on an insoluble polymer resin.[5] This immobilization allows for the easy removal of excess reagents and soluble byproducts through simple filtration and washing steps, thereby streamlining the synthetic process and avoiding tedious chromatographic purifications.[4]
Choosing the Right Solid Support
The choice of resin is a critical first step that dictates the overall success of the synthesis. The properties of the resin, such as its composition, swelling characteristics, and linker type, will influence reaction kinetics and the final cleavage conditions.
Commonly Used Resins:
-
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene (PS-DVB) resin, it is a robust and cost-effective option.[7] Attachment of the first building block is typically achieved via nucleophilic substitution of the chloride.
-
Wang Resin: A p-alkoxybenzyl alcohol-functionalized resin, it is popular for the synthesis of C-terminal carboxylic acids.[8] The linker is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).
-
Rink Amide Resin: This resin is designed for the synthesis of C-terminal amides. Cleavage from Rink Amide resin also utilizes acidic conditions, yielding a primary amide.[9]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is particularly useful for minimizing racemization of the C-terminal amino acid during loading.[8] It allows for the cleavage of the product under very mild acidic conditions, preserving sensitive functional groups.
The selection of the resin should be guided by the desired C-terminal functionality of the final product and the acid lability of any protecting groups used in the synthesis.
Orthogonal Protection Strategy: The Key to Selectivity
A cornerstone of successful solid-phase synthesis is the implementation of an orthogonal protecting group strategy.[8] This strategy ensures that specific protecting groups can be removed selectively without affecting others on the molecule. In the context of using this compound, a common approach involves:
-
Temporary Nα-Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used for the temporary protection of the alpha-amino group. It is labile to a secondary amine base, typically piperidine in dimethylformamide (DMF).[8]
-
Permanent Side-Chain Protecting Groups: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) are commonly employed for the protection of reactive side chains. These groups are stable to the basic conditions used for Fmoc removal and are cleaved simultaneously with the final product from the resin using a strong acid like TFA.[5]
This orthogonality allows for the sequential and controlled elongation of the molecular chain on the solid support.
PART 2: Experimental Protocols and Methodologies
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.[10][11] this compound and many of the reagents used in these protocols can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the primary amine of this compound to a 2-chlorotrityl chloride resin. This strategy leaves the sulfonamide moiety available for subsequent diversification.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
This compound[13]
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[8] Drain the DCM.
-
Loading Solution Preparation: In a separate flask, dissolve this compound (2.0 eq. relative to resin substitution) in anhydrous DCM. Add DIPEA (4.0 eq. relative to resin substitution) to the solution.
-
Resin Loading: Add the loading solution to the swollen resin. Agitate the mixture gently at room temperature for 2 hours.[14]
-
Capping Unreacted Sites: Drain the loading solution. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.[9]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Diagram: Workflow for Resin Loading
Caption: Workflow for loading this compound onto 2-CTC resin.
Protocol 2: Sulfonamide Diversification on the Solid Support
This protocol outlines the N-acylation of the resin-bound sulfonamide.
Materials:
-
Loaded resin from Protocol 2.1
-
Carboxylic acid of choice (3.0 eq.)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq.)[5]
-
DIPEA (6.0 eq.)
-
DMF, anhydrous
Procedure:
-
Resin Swelling: Swell the loaded resin in anhydrous DMF (10 mL/g of resin) for 30 minutes.
-
Activation Solution Preparation: In a separate vial, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF. Allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activation solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Completion Check (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to check for reaction completion.
Diagram: Sulfonamide Acylation on Resin
Caption: General workflow for the N-acylation of the resin-bound sulfonamide.
Protocol 3: Cleavage from the Solid Support
This protocol describes the cleavage of the final compound from the 2-chlorotrityl chloride resin.
Materials:
-
N-Acylated sulfonamide resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, derivatized resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL/g of resin). Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the crude product with cold diethyl ether to remove scavengers.
-
Drying: Dry the crude product under vacuum. The product can then be purified by preparative HPLC.
Table 1: Summary of Cleavage Conditions for Different Resins
| Resin Type | Cleavage Reagent | Typical Conditions |
| Merrifield Resin | HF or TFMSA | Strong acid, specialized apparatus required |
| Wang Resin | 50-95% TFA in DCM | 1-2 hours at room temperature |
| Rink Amide Resin | 95% TFA with scavengers | 1-2 hours at room temperature |
| 2-Chlorotrityl Chloride Resin | 1-20% TFA in DCM or TFE/DCM | 30-60 minutes at room temperature |
PART 3: Data Interpretation and Troubleshooting
3.1 Characterization of the Final Product
The identity and purity of the final sulfonamide should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
3.2 Common Pitfalls and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency | - Incomplete swelling of the resin.- Insufficient equivalents of the amino compound or base.- Moisture in the reaction. | - Ensure adequate swelling time and solvent volume.- Increase the equivalents of reagents.- Use anhydrous solvents and reagents. |
| Incomplete Coupling | - Steric hindrance.- Aggregation of peptide chains on the resin. | - Use a more potent coupling reagent (e.g., HATU).- Increase reaction time and/or temperature.- Incorporate a chaotropic agent like isopropanol. |
| Side Reactions during Cleavage | - Cationic species reacting with sensitive functional groups. | - Use a cleavage cocktail containing appropriate scavengers (e.g., TIS, water, EDT). |
| Low Cleavage Yield | - Incomplete cleavage from the resin. | - Increase the cleavage time or the concentration of the cleaving acid. |
Conclusion
This compound is a valuable and versatile building block for the solid-phase synthesis of sulfonamide-containing libraries. By carefully selecting the appropriate resin, employing an orthogonal protection strategy, and optimizing reaction conditions, researchers can efficiently generate diverse collections of molecules for drug discovery and other applications. The protocols and guidelines presented in this document provide a robust framework for the successful implementation of this powerful synthetic tool.
References
- Rockland, D. et al. (1998). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. Bioorganic & Medicinal Chemistry Letters, 8(7), 735-8.
- Rockland, D. et al. (1997). Solid phase synthesis of benzamidine-derived sulfonamide libraries. Molecular Diversity, 3(2), 133-6.
- Karlsson, C. et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(15).
- Morwick, T. et al. (2006). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Journal of Combinatorial Chemistry, 8(5), 657-664.
- PubChem. This compound. National Center for Biotechnology Information.
- Vimonses, V. et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(17), 13298-13308.
- Vimonses, V. et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
- Lam, K. et al. (2021). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Organic Letters, 23(15), 5877-5881.
- Peptideweb.com. Loading protocols.
- D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-3.
- Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin.
- Pospíšil, T. et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry.
- Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide.
- Brizena, I. et al. (2021). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1346.
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54.
- AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54.
- But, G. S. et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(23), 8206.
- Flores-Alamo, M. et al. (2024). Development of novel organometallic sulfonamides with N-ethyl or N-methyl benzenesulfonamide units as potential human carbonic anhydrase I, II, IX and XII isoforms' inhibitors: Synthesis, biological evaluation and docking studies. Journal of Inorganic Biochemistry, 260, 112689.
- Khan, I. et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 13(1), 18452.
- PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information.
- Karst, N. A. et al. (2012). Solid-Phase Synthesis of 2-Aminoethyl Glucosamine Sulfoforms. The Journal of Organic Chemistry, 77(16), 7149-7155.
- Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54.
Sources
- 1. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid phase synthesis of benzamidine-derived sulfonamide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 14316-16-6|this compound|BLD Pharm [bldpharm.com]
- 14. peptideweb.com [peptideweb.com]
Troubleshooting & Optimization
troubleshooting N-(2-Aminoethyl)-4-methylbenzenesulfonamide reaction side products
Welcome to the technical support center for N-(2-Aminoethyl)-4-methylbenzenesulfonamide (N-Tosylethylenediamine). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for side reactions commonly encountered when using this versatile reagent. This resource is structured in a question-and-answer format to address specific experimental challenges directly, explaining the causality behind each issue and offering field-proven protocols for resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound serves as a crucial building block in organic synthesis. The tosyl group (Ts) acts as a robust protecting group for one of the amine functionalities of ethylenediamine, allowing for selective reaction at the free primary amine.[1] Furthermore, the sulfonamide proton is weakly acidic, which can influence reaction pathways. This mono-protected diamine is frequently used in the synthesis of nitrogen-containing heterocycles, ligands, and as a linker in medicinal chemistry.[2]
Q2: How should I properly store and handle this reagent?
This compound should be stored at 4°C, protected from light and moisture, to prevent degradation.[3] It is a solid at room temperature.[4] Safety protocols should be strictly followed, as the compound may cause skin and eye irritation and can be harmful if swallowed.[5] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: What are the key spectral features I should look for to confirm the identity of the starting material?
To confirm the integrity of this compound, you should observe:
-
¹H NMR: Characteristic signals for the tosyl group's aromatic protons (two doublets, ~7.3-7.8 ppm) and the methyl singlet (~2.4 ppm). You will also see two methylene triplets corresponding to the ethylenediamine backbone and a broad singlet for the primary amine protons.
-
Mass Spectrometry: The molecular weight is 214.28 g/mol .[3][5] Look for the corresponding [M+H]⁺ or [M+Na]⁺ ion in your mass spectrum.
Troubleshooting Guide: Common Side Products
This section addresses the most common side products encountered during reactions involving this compound. Understanding the mechanism of their formation is the first step toward mitigation.
Caption: Fig 1. Competing reaction pathways.
Problem 1: Formation of N-Tosylaziridine
Q: My reaction is generating a significant, more nonpolar byproduct, which I've identified as N-Tosylaziridine. Why is this happening and how can I prevent it?
A: Causality and Mechanism
N-Tosylaziridine formation is a classic intramolecular side reaction. It occurs when the primary amine attacks the carbon atom bearing the tosylamide group, which is activated by a suitable leaving group on the adjacent carbon. However, in many contexts, the tosylamide nitrogen itself can act as a nucleophile to displace a leaving group on the adjacent carbon. This process is highly favored when a base is present, which can deprotonate the sulfonamide nitrogen, increasing its nucleophilicity. The reaction proceeds via an intramolecular SN2 mechanism, forming a stable, three-membered ring. This pathway is particularly common in reactions attempting to convert the primary amine into a leaving group or when the reaction is heated in the presence of a base.[6][7]
Troubleshooting & Optimization Protocol
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Intramolecular cyclization often has a higher activation energy than the desired intermolecular reaction. Start at 0°C or even -20°C.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, less hindered bases like triethylamine or potassium carbonate. This minimizes deprotonation of the sulfonamide.
-
Order of Addition: Add the base slowly to the reaction mixture containing your substrate and the electrophile. This keeps the instantaneous concentration of free base low, disfavoring the cyclization pathway.
-
Solvent Selection: Use a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN). These solvents can stabilize charged intermediates in the desired reaction pathway without promoting the SN2 cyclization as effectively as some other solvents.
Purification Strategy
N-Tosylaziridine is significantly less polar than the starting material or the desired product (if it's an amide or a salt). It can typically be separated effectively using silica gel column chromatography with a gradient elution, starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate).
Problem 2: Dimerization and Oligomerization
Q: I'm observing a high molecular weight species in my mass spectrum and a complex mixture in my NMR. I suspect dimerization or oligomerization. What causes this?
A: Causality and Mechanism
This issue arises when you are reacting this compound with a di- or polyfunctional electrophile (e.g., a diacyl chloride or a di-epoxide). The free primary amine of one molecule can react with one electrophilic site, leaving the other site on the electrophile free to react with another molecule of the tosyl-protected diamine. This chain reaction leads to dimers, trimers, and higher-order oligomers.
Troubleshooting & Optimization Protocol
-
High Dilution Conditions: This is the most critical parameter to control. By performing the reaction at very low concentrations (e.g., 0.01-0.05 M), you favor intramolecular reactions (if forming a macrocycle is the goal) or controlled mono-addition over intermolecular polymerization.
-
Syringe Pump Addition: Use a syringe pump to add one of the reagents (often the difunctional electrophile) to the solution of the other over a long period (e.g., 4-12 hours). This maintains a very low concentration of the added reagent, preventing one molecule from quickly reacting with two others.
-
Stoichiometry Control: Use a large excess of the this compound if you want to ensure the electrophile is capped at both ends with your molecule. Conversely, use a large excess of the electrophile if you want to functionalize the amine and leave a reactive handle for a subsequent step.
Caption: Fig 2. Troubleshooting workflow.
Problem 3: Presence of N,N'-bis(p-toluenesulfonyl)ethylenediamine
Q: My starting material appears to contain a significant impurity that doesn't react with my electrophile. NMR and MS suggest it is N,N'-bis(p-toluenesulfonyl)ethylenediamine. How did this happen?
A: Causality and Mechanism
This impurity is not a side product of your reaction but rather a common byproduct from the synthesis of this compound itself. The synthesis typically involves reacting ethylenediamine with p-toluenesulfonyl chloride (TsCl). If the stoichiometry and reaction conditions are not carefully controlled, a portion of the ethylenediamine can react with two equivalents of TsCl, leading to the di-protected, unreactive byproduct.
Troubleshooting & Optimization Protocol
-
Starting Material Purity Check: Always analyze your starting material by NMR or LC-MS before use. The N,N'-ditosylated impurity is symmetric, giving a simpler NMR spectrum than the desired mono-protected compound.
-
Purification of Starting Material: If the impurity is present, it must be removed before proceeding.
-
Acid-Base Extraction: The desired mono-tosylated compound has a free basic amine and can be extracted into an acidic aqueous layer (e.g., 1M HCl). The non-basic, di-tosylated impurity will remain in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product.
-
Recrystallization: Recrystallization can also be effective for removing this less soluble impurity.
-
Recommended Purification Protocol (Acid-Base Extraction)
-
Dissolve the impure this compound in an organic solvent like Ethyl Acetate or DCM.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3 x volumes).
-
Combine the acidic aqueous layers. The desired product is now protonated and in this layer.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10.
-
Extract the now-neutral product back into an organic solvent (3 x volumes).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
| Side Product | Common Cause | Key Mitigation Strategy | Analytical Signature (¹H NMR) |
| N-Tosylaziridine | Intramolecular cyclization (base/heat) | Lower reaction temperature | Absence of -NH₂ and -NH-Ts protons; characteristic aziridine ring protons. |
| Dimer / Oligomer | Reaction with polyfunctional electrophiles | High dilution conditions | Complex, broadened signals; high MW in MS. |
| N,N'-Ditosyl Product | Impurity from starting material synthesis | Purify starting material via acid-base extraction | Symmetric spectrum; absence of primary amine (-NH₂) signal. |
References
- Wikipedia. Tosyl group. [Link]
- PubChem. This compound. [Link]
- Bieber, L. W., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 909-914. [Link]
- Organic Chemistry Portal. Aziridine synthesis. [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 [chemicalbook.com]
- 5. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-Aminoethyl)-4-methylbenzenesulfonamide Crude Product
Welcome to the technical support center for the purification of N-(2-Aminoethyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including important hypoglycemic drugs.[1] Achieving high purity of this compound is critical for downstream applications and regulatory compliance. The crude product, however, often contains a variety of impurities stemming from starting materials, by-products, and side reactions. This guide provides a structured approach to troubleshooting common purification issues, focusing on recrystallization and column chromatography techniques.
The reported melting point for this compound is in the range of 122-126 °C.[2][3] Significant deviation from this range is a primary indicator of impurities.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Recrystallization Troubleshooting
Recrystallization is often the first and most efficient method for purifying solid organic compounds.[4]
Q1: My crude this compound product won't dissolve in the hot recrystallization solvent.
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.
-
Causality: For recrystallization to be effective, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[4][5] If the compound has low solubility even at high temperatures, that solvent is not a suitable choice.
-
Troubleshooting Steps:
-
Verify Solvent Choice: A patent describing the synthesis of a similar compound suggests that a mixture of methanol, ethanol, and water can be effective for the purification of 4-(2-aminoethyl)benzenesulfonamide derivatives.[1]
-
Increase Solvent Volume: Add small portions of the hot solvent to the crude product while heating and stirring until the solid dissolves completely.[6] Be mindful not to add an excessive amount, as this will reduce your final yield.[5]
-
Re-evaluate Solvent System: If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a mixed-solvent system is necessary. Good starting points for this compound, given its structure, could include alcohols (ethanol, methanol) or mixtures of these with water.
-
Q2: After cooling the solution, no crystals are forming.
A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.
-
Causality: Crystals form when a solution becomes supersaturated with the compound, meaning the concentration of the solute is higher than its solubility at that temperature.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the surface of the solution.[4][5] The microscopic scratches on the glass can serve as nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.[4]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly cloudy, indicating saturation, and then allow it to cool slowly.[4][5]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound and promote crystallization.[5][6]
-
Q3: The recrystallized product is discolored or oily.
A3: Discoloration is often due to the presence of colored impurities, while an oily product suggests that the compound is "oiling out" instead of crystallizing.
-
Causality: Colored impurities can sometimes co-crystallize with the product. "Oiling out" occurs when the solubility of the compound in the solvent is so low that it separates as a liquid phase rather than forming a crystal lattice. This often happens if the solution is cooled too quickly or if the solvent is not ideal.
-
Troubleshooting Steps for Discoloration:
-
Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[6] The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
-
Troubleshooting Steps for Oiling Out:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves. Then, allow the flask to cool much more slowly. Insulating the flask can help with this.
-
Add More Solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the mixture and reheat until the oil dissolves, then cool slowly.
-
Change the Solvent System: This is often the most effective solution. An ideal solvent will have a boiling point lower than the melting point of the compound to prevent it from melting in the hot solvent.
-
Column Chromatography Troubleshooting
When recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.
Q4: I'm not getting good separation of my compound from impurities on the column.
A4: Poor separation in column chromatography is typically due to an improperly chosen solvent system (mobile phase) or issues with the stationary phase.
-
Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[7] If the mobile phase is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, it is crucial to identify a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your desired compound an Rf value of approximately 0.3.[8]
-
Adjust Solvent Polarity:
-
If all spots are at the top of the TLC plate (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent in your mixture.
-
If all spots are at the bottom of the TLC plate (high Rf), the solvent is too polar. Decrease the proportion of the more polar solvent.
-
-
Consider Additives for Basic Compounds: Since this compound contains an amine group, it is a basic compound. Tailing of spots on the TLC plate is common. Adding a small amount of a base, such as triethylamine (~0.1%), to the mobile phase can improve the peak shape and separation.[8]
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[7]
-
Q5: My compound is not eluting from the column.
A5: This indicates that the compound is too strongly adsorbed to the stationary phase.
-
Causality: The polarity of the compound is causing it to bind very tightly to the polar silica gel, and the mobile phase is not polar enough to displace it.
-
Troubleshooting Steps:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Switch to a More Polar Solvent System: If increasing the polarity of the current system is ineffective, a different, more polar system may be required. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system.[8]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water) while heating on a hot plate and stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.[6]
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the solvent.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine) that provides an Rf value of ~0.3 for the desired compound.[8]
-
Column Packing:
-
Plug the bottom of a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed with no air bubbles.[7]
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The dry, impregnated silica can then be added to the top of the column.[8]
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution of compounds using TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute more strongly adsorbed compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visual Diagrams
Caption: General purification workflow for this compound.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C9H14N2O2S | [2][9] |
| Molecular Weight | 214.28 g/mol | [2][3] |
| Melting Point | 122-126 °C | [2][3] |
| Appearance | Solid | [2] |
| Purity (Typical Spec) | ≥98.0% | [3] |
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: Organic impurities are common in multi-step syntheses.[10] Potential impurities could include unreacted starting materials such as β-phenylethylamine, by-products from side reactions during the chlorosulfonation or amination steps, and residual solvents used in the synthesis.[1]
Q: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A: Yes, HPLC is a powerful technique for both analysis and purification. Reverse-phase HPLC methods have been developed for the analysis of 4-(2-Aminoethyl)benzenesulfonamide, a structurally similar compound.[11][12][13] These methods can be scaled up for preparative separation to isolate highly pure material.[11]
Q: My compound is an amine. Are there any special considerations for purification?
A: Yes. Amines can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation during column chromatography. As mentioned in the troubleshooting section, adding a small amount of a basic modifier like triethylamine to the mobile phase can significantly improve the chromatography.[8]
Q: What is the best way to store the purified product?
A: It is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature to ensure its stability.[2]
References
- N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 - ChemicalBook. (URL: )
- N-(2-aminoethyl)-4-methyl-benzenesulfonamide - Jiaxing Jlight Chemicals Co., Ltd. (URL: )
- Recrystalliz
- Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. SIELC Technologies. (URL: )
- HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. SIELC Technologies. (URL: )
- 4-(2-Aminoethyl)benzenesulfonamide. SIELC Technologies. (URL: )
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- This compound. PubChem. (URL: )
- Recrystalliz
- Column chrom
- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions - Benchchem. (URL: )
- Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. (URL: [Link])
- Chromatography: How to Run a Flash Column. Department of Chemistry : University of Rochester. (URL: )
Sources
- 1. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 2. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 3. N-(2-aminoethyl)-4-methyl-benzenesulfonamide - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. youtube.com [youtube.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. 4-(2-Aminoethyl)benzenesulfonamide | SIELC Technologies [sielc.com]
N-(2-Aminoethyl)-4-methylbenzenesulfonamide stability and storage conditions
Technical Support Center: N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Welcome to the technical support guide for this compound (CAS: 14316-16-6). This document, prepared by our Senior Application Scientists, provides in-depth guidance on the stability, storage, and handling of this reagent to ensure the integrity and reproducibility of your experiments.
Quick Reference Data
For experienced users, the following table summarizes the essential physical and storage information for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 14316-16-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₄N₂O₂S | [1][2][3][4] |
| Molecular Weight | ~214.29 g/mol | [1][4] |
| Physical Form | Solid, powder | [3][5] |
| Melting Point | 122-126 °C | [3] |
| Recommended Storage | 2-8°C (Refrigerated), Protect from light, Store under inert gas | [1][2][6] |
| Incompatibilities | Strong oxidizing agents | [7] |
| Primary Hazards | Irritant, Harmful if swallowed, Corrosive | [4][7] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What is the optimal storage temperature for this compound?
A: For long-term stability, we strongly recommend storing this compound at 2-8°C in a refrigerator.[1][6] While some suppliers may ship the product at ambient temperature and list "room temperature" as a storage condition for short durations[2][3], the presence of a primary amine functional group makes the compound susceptible to slow degradation over time at higher temperatures. Refrigeration minimizes the rate of these potential reactions, preserving the compound's purity for the duration of its shelf life.
Q2: Is this compound sensitive to light?
A: Yes. The benzenesulfonamide moiety can be susceptible to photochemical reactions. Multiple suppliers explicitly recommend protecting the compound from light.[1] To prevent potential photodegradation, always store the vial in a dark place, such as its original packaging box or an amber vial, inside the refrigerator.
Q3: The datasheet mentions storing under an "inert atmosphere." Is this step critical?
A: Yes, this is a critical recommendation for ensuring long-term stability.[2][3] this compound has two amine groups that can react with atmospheric components. The primary amine is susceptible to oxidation and can also react with atmospheric carbon dioxide to form carbamates. Storing the solid compound under an inert gas like argon or nitrogen displaces moisture and oxygen, significantly inhibiting these degradation pathways. For labs that do not have a glovebox, we recommend backfilling the vial with an inert gas after each use.
Q4: How should I handle the compound upon receipt?
A: Upon receiving the vial, visually inspect the contents for any discoloration or change in appearance. The compound should be a white to off-white solid.[3][5] Immediately transfer it to a designated 2-8°C storage location, protected from light. The workflow below illustrates the ideal handling process.
Caption: Reagent Handling and Storage Workflow.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experimentation.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Compound Degradation: The reagent may have degraded due to improper storage (exposure to heat, light, moisture, or oxygen). | 1. Verify Storage: Confirm that the compound has been consistently stored at 2-8°C, protected from light, and under an inert atmosphere.[1][2] 2. Use a Fresh Aliquot: If possible, use a new, unopened vial of the compound. 3. Perform Quality Control: If the problem persists, consider analytical validation of the compound's purity (e.g., via LC-MS or melting point analysis[3]). |
| The compound appears clumpy, discolored, or has a different texture. | Moisture Contamination: The primary amine group is hygroscopic. Absorbed water can lead to clumping and may accelerate hydrolytic degradation pathways. | 1. Prevent Contamination: Always allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside. 2. Handle Quickly: Minimize the time the vial is open to the atmosphere. 3. Discard if Necessary: If significant discoloration or clumping is observed, it is best to discard the reagent and use a fresh supply to avoid compromising experimental results. |
| Difficulty dissolving the compound in a chosen solvent. | Incorrect Solvent or Saturation: The compound may have limited solubility in your chosen solvent, or you may be attempting to create a supersaturated solution. While specific solubility data is limited, synthesis methods suggest solubility in polar solvents.[8] | 1. Solvent Selection: Attempt dissolution in polar solvents such as water, ethanol, or methanol.[8] Gentle warming or sonication may assist dissolution. 2. Follow Protocol: Refer to the stock solution preparation protocol below for a validated method. 3. Check for Degradation: Degraded or impure material may exhibit different solubility characteristics. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a stock solution of this compound. Adherence to safety precautions is mandatory.
Safety Precautions:
-
This compound is classified as an irritant and is harmful if swallowed.[4] It may also cause respiratory irritation.[4]
-
Always handle this compound inside a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
Materials:
-
This compound (MW: 214.29 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Weighing Preparation: Remove the vial of this compound from its 2-8°C storage. Allow it to sit unopened on the bench for at least 20-30 minutes to fully equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: In a chemical fume hood, carefully weigh out 2.14 mg of the compound and place it into a clean, appropriately sized glass vial or tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes. Visually inspect the solution against a light source to ensure complete dissolution. The solution should be clear and free of particulates.
-
Storage of Stock Solution: For short-term use (1-2 weeks), the stock solution can be stored at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
References
- This compound Compound Summary.
- N-(2-((2-Aminoethyl)amino)ethyl)-4-methylbenzenesulfonamide Product Page.
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 14316-16-6|this compound|BLD Pharm [bldpharm.com]
- 3. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 4. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Aminoethyl)benzenesulfonamide 99 35303-76-5 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
As a Senior Application Scientist, I've designed this technical support guide to provide researchers with both the foundational knowledge and practical, step-by-step protocols to effectively handle solubility challenges with N-(2-Aminoethyl)-4-methylbenzenesulfonamide. The structure is designed to guide you from understanding the molecule's behavior to implementing robust solutions in your experimental workflow.
Understanding the Molecule: Core Physicochemical Properties
Before troubleshooting, it's crucial to understand the chemical nature of this compound (also known as N-Tosylethylenediamine). Its solubility is governed by the two ionizable functional groups: a basic primary amine and a weakly acidic sulfonamide.
The key to manipulating its solubility in aqueous solutions lies in controlling the protonation state of these groups. In its solid form, the compound is a white to off-white powder[1].
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | [2][3] |
| Molecular Weight | 214.28 g/mol | [2][3] |
| Predicted pKa (Sulfonamide) | ~11.24 | [1] |
| Estimated pKa (Amino Group) | ~9.5 - 10.5 | Inferred |
| Appearance | White to off-white solid | [1] |
Diagram: Ionization States of this compound
The following diagram illustrates how pH influences the charge of the molecule, which is the fundamental principle behind improving its aqueous solubility.
Caption: pH-dependent ionization states of the compound.
Troubleshooting Guide & Common Questions
This section addresses the most common issues encountered when trying to dissolve this compound.
Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why?
Answer: At neutral pH, the compound exists primarily in a neutral or zwitterionic state. The basic amino group (pKa ~9.5-10.5) is partially protonated (-NH₃⁺), while the acidic sulfonamide proton (pKa ~11.2) remains protonated (-SO₂NH-). This charge balance minimizes interaction with polar water molecules, leading to poor solubility. To dissolve it in an aqueous medium, you must shift the pH to fully protonate or deprotonate one of the functional groups, forming a soluble salt. The most common and effective strategy is to lower the pH.
Q2: I'm trying to make a high-concentration stock. Should I use an organic solvent like DMSO?
Answer: Yes, Dimethyl Sulfoxide (DMSO) is a recommended starting point for a high-concentration stock solution. While specific quantitative data is sparse, it is reported to be slightly soluble in DMSO[4]. For many research compounds, DMSO is an excellent solvent that is miscible with most aqueous buffers. However, you must be cautious about the final concentration of DMSO in your assay, as it can be toxic to cells, typically kept below 0.5%. See Protocol 2.1 for a detailed method.
Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture media. What happened?
Answer: This is a common phenomenon known as "crashing out." The compound is stable in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to a highly aqueous one where it has poor solubility (as explained in Q1).
Solutions:
-
Lower the Dilution Factor: Try diluting your DMSO stock in smaller steps.
-
Use an Acidified Aqueous Buffer: The most robust solution is to prepare an acidic aqueous stock solution first, as detailed in Protocol 2.2 . This ensures the compound is in its highly soluble cationic salt form before it is introduced to your final assay medium.
-
Increase Final DMSO Concentration: If your experiment can tolerate it, increasing the final DMSO percentage in the assay may keep the compound in solution. Always verify the tolerance of your specific biological system.
Q4: Can I use heat or sonication to help dissolve the compound?
Answer: Yes, gentle warming and sonication are standard laboratory techniques to aid dissolution.
-
Sonication: A water bath sonicator can provide mechanical energy to break up solid particles and increase the rate of dissolution.
-
Gentle Warming: Warming the solution (e.g., to 37°C) can increase solubility. However, be cautious, as excessive heat can potentially degrade the compound.
These methods are most effective when used with a suitable solvent system (e.g., DMSO or acidified water) and are often included in standard protocols.
Experimental Protocols & Workflows
These protocols provide validated, step-by-step methods for preparing solutions of this compound.
Protocol 3.1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is for creating a non-aqueous, high-concentration stock for long-term storage.
-
Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.
-
Example: For 10 mL of a 50 mM stock:
-
Mass (g) = 50 mmol/L * 0.010 L * 214.28 g/mol = 0.107 g (107 mg)
-
-
-
Weighing: Accurately weigh the calculated mass of this compound in a suitable sterile tube (e.g., a 15 mL conical tube).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If solids remain, place the tube in a water bath sonicator for 5-10 minutes.
-
If needed, warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
-
Verification: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 3.2: Preparation of an Aqueous Stock Solution via pH Adjustment
This is the recommended method for preparing a water-soluble stock for direct use in most biological assays. This protocol creates the hydrochloride salt of the compound in situ.
Diagram: Aqueous Solubilization Workflow
Caption: Workflow for preparing an aqueous stock via pH adjustment.
Step-by-Step Method:
-
Calculation: Determine the required mass for your target concentration.
-
Example: For 10 mL of a 10 mM aqueous stock:
-
Mass (g) = 10 mmol/L * 0.010 L * 214.28 g/mol = 0.0214 g (21.4 mg)
-
-
-
Initial Suspension: Weigh the compound into a sterile tube. Add approximately 80% of the final desired volume of sterile, purified water (e.g., 8 mL for a final 10 mL volume). The compound will likely not dissolve at this stage, forming a white suspension.
-
Acidification: While continuously vortexing or stirring the suspension, add 1M Hydrochloric Acid (HCl) dropwise. The primary amine group will become protonated (-NH₂ → -NH₃⁺Cl⁻), forming the soluble hydrochloride salt.
-
Monitor Dissolution: Continue adding HCl drop-by-drop until the solution becomes completely clear. Be patient, as this may take several minutes. Avoid adding a large excess of acid. Typically, the pH will be in the range of 3-5 upon full dissolution.
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., bring the 8 mL up to 10 mL).
-
Sterilization & Storage: Sterile filter the final solution through a 0.22 µm syringe filter into a new sterile tube. Store the aqueous stock at 4°C. Based on literature for related compounds, sulfonamides are generally stable under these conditions[5][6].
Frequently Asked Questions (FAQs)
-
What is the best way to store the compound long-term? For long-term storage (>1 month), a DMSO stock solution stored at -20°C in single-use aliquots is the preferred method. For short- to medium-term storage (weeks to a few months), an acidic aqueous stock stored at 4°C is also viable and has the advantage of being ready for direct dilution into experiments.
-
How stable is the compound in aqueous solution? Sulfonamides are generally stable to hydrolysis at neutral and alkaline pH. They are most susceptible to degradation under strongly acidic conditions (e.g., pH < 4) over long periods[5][7]. The acidic stock prepared in Protocol 2.2 (pH ~3-5) is sufficiently stable for typical experimental timelines, but should be stored at 4°C to minimize any potential degradation.
-
Are there alternative solvents I can try? Besides DMSO, other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could be used for initial stock preparation. For aqueous systems, co-solvents like ethanol or polyethylene glycol (PEG) could potentially be used, but the pH adjustment method is generally more effective and introduces less potentially confounding variables into a biological assay.
References
- Białk-Bielińska, A., Stolte, S., Matzke, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.
- ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
- Pharmaffiliates. (n.d.). N-(2-((2-Aminoethyl)amino)ethyl)-4-methylbenzenesulfonamide.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 2. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 [chemicalbook.com]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide by Thin-Layer Chromatography (TLC)
Welcome to the technical support center for the TLC analysis of the synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively monitoring this reaction. Here, we address common challenges and frequently asked questions to ensure the scientific integrity and success of your experiments.
Introduction to the Reaction and TLC Monitoring
The synthesis of this compound typically involves the reaction of ethylenediamine with p-toluenesulfonyl chloride (tosyl chloride). Monitoring the progress of this reaction is crucial to determine the point of completion and to identify the formation of any byproducts, such as the bis-tosylated product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for this purpose.[1] This guide will walk you through the nuances of applying TLC to this specific reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC monitoring of the this compound synthesis.
Scenario 1: My spots are streaking down the plate.
-
Question: I'm running a TLC of my reaction mixture, and instead of distinct spots, I see long streaks. What's causing this and how can I fix it?
-
Answer: Streaking is a common issue when working with amines on silica gel TLC plates.[2][3] The basic amine groups on your starting material (ethylenediamine) and product (this compound) can interact strongly with the acidic silanol groups on the silica gel stationary phase.[2] This strong interaction can lead to poor separation and streaking.[2][3]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent.[4] A common choice is triethylamine (Et₃N) at a concentration of 0.1-2.0%.[5][6] Alternatively, a solution of 1-10% ammonia in methanol can be added to a dichloromethane (DCM) mobile phase.[5] This will "deaden" the plate by neutralizing the acidic sites, preventing the protonation of your amine and thus reducing streaking.[4]
-
Reduce Sample Concentration: You may have overloaded the plate.[3][5] Try diluting your sample before spotting it onto the TLC plate. Overloading can saturate the stationary phase, leading to elongated or streaky spots.[5]
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina plates can be a good alternative for basic compounds as they are less acidic than silica gel.[7][8]
-
Scenario 2: My spots are all at the baseline or at the solvent front.
-
Question: I've run my TLC, but all the spots are either stuck at the bottom (baseline) or have run to the very top with the solvent front. How do I get a good separation?
-
Answer: This indicates that the polarity of your mobile phase is not suitable for your compounds. The goal is to have retention factor (Rf) values between 0.15 and 0.85, with an ideal range of 0.2 to 0.4 for good separation.[6]
-
Spots at the Baseline (Low Rf): If your spots remain at the baseline, your mobile phase is not polar enough to move the compounds up the polar silica gel plate.[5][9] Your starting material (ethylenediamine) and product are quite polar, so a non-polar eluent will not be effective.
-
Solution: Increase the polarity of your mobile phase.[5][6] For example, if you are using a mixture of hexane and ethyl acetate, increase the proportion of the more polar ethyl acetate.[10] You could also switch to a more polar solvent system altogether, such as dichloromethane (DCM) and methanol (MeOH).[6]
-
-
Spots at the Solvent Front (High Rf): If your spots are at the solvent front, your mobile phase is too polar.[5][9] It is carrying all the components, regardless of their individual polarities, to the top of the plate.
-
Scenario 3: I can't see any spots on my TLC plate after development.
-
Question: I've developed my TLC plate, but after drying, I don't see any spots, even under a UV lamp. What should I do?
-
Answer: This issue can arise from several factors, from sample concentration to the visualization method itself.
Solutions:
-
Increase Sample Concentration: Your sample may be too dilute.[5] Try spotting the same location multiple times, allowing the solvent to dry completely between applications, to concentrate the sample on the plate.[5]
-
Use a Different Visualization Technique: While the tosyl group in your product and the tosyl chloride reagent are UV active, ethylenediamine is not.[11] Furthermore, not all compounds quench the fluorescence of the TLC plate effectively.[11]
-
Iodine Chamber: Place the developed TLC plate in a chamber containing a few crystals of iodine.[12] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[12]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for compounds that can be oxidized, including amines.[13][14] Prepare a solution of potassium permanganate and potassium carbonate in water. After dipping the plate in the stain and gently heating, your compounds should appear as yellow or brown spots on a purple background.[11]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, making it ideal for visualizing ethylenediamine and your product.[13] After dipping or spraying the plate with a ninhydrin solution and heating, amines will appear as colored spots (typically purple or pink).[15]
-
-
Scenario 4: My reactant and product spots are very close together.
-
Question: My starting material and product have very similar Rf values, making it difficult to determine if the reaction is complete. How can I improve the separation?
-
Answer: Poor resolution between spots with similar polarities is a common challenge.
Solutions:
-
Optimize the Mobile Phase: Fine-tuning the solvent system is key. Try small, incremental changes in the polarity of your eluent. Sometimes, switching to a different solvent system with different selectivities can improve separation. For example, trying a mixture of toluene and acetone instead of hexane and ethyl acetate might provide a different separation profile.
-
Use a Co-spot: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[6] If the two spots are not identical, they will appear as two separate, albeit close, spots. If they are identical, you will see a single spot. This can help confirm the presence or absence of the starting material in your reaction mixture.
-
Double Elution: Develop the TLC plate as usual, then remove it from the chamber and allow it to dry completely. Then, place it back into the same solvent system and run it a second time. This can sometimes improve the separation between spots with close Rf values.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting mobile phase for monitoring this reaction?
-
A1: A good starting point for a normal-phase silica gel plate would be a mixture of a moderately polar solvent and a more polar solvent. For instance, you could begin with a 95:5 or 90:10 mixture of dichloromethane (DCM) and methanol (MeOH).[6] Remember to add 0.1-1% triethylamine (Et₃N) to this mixture to prevent streaking of the amine-containing compounds.[6] You can then adjust the ratio to achieve optimal separation.
-
-
Q2: How do I calculate the Retention Factor (Rf) and what does it tell me?
-
A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[16][17]
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front) The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[16] In general, more polar compounds will have a stronger affinity for the polar stationary phase and will travel a shorter distance, resulting in a lower Rf value.[10][16] Conversely, less polar compounds will have higher Rf values.[16]
-
-
-
Q3: How can I be sure which spot corresponds to which compound?
-
A3: To confidently identify your spots, you should run reference spots on the same TLC plate.[10] Dedicate separate lanes for your starting material (ethylenediamine), your reagent (p-toluenesulfonyl chloride if it is not fully consumed), and, if available, a pure sample of your product.[10] The central lane can be your reaction mixture. This allows for a direct comparison of Rf values on the same plate.[16]
-
-
Q4: Can I use TLC to get quantitative information about my reaction?
-
A4: While TLC is primarily a qualitative technique for monitoring reaction progress, it can provide semi-quantitative information. By visually comparing the intensity of the starting material spot to the product spot over time, you can estimate the extent of the reaction. For more precise quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[18] However, with proper calibration and imaging software, TLC can be used for quantitative analysis.[19]
-
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol provides a robust starting point for your experiments.
Materials:
-
Silica gel 60 F254 TLC plates[20]
-
TLC developing chamber with a lid
-
Capillary spotters
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
UV lamp (254 nm)[20]
-
Potassium permanganate (KMnO₄) stain
-
Ninhydrin stain
Procedure:
-
Prepare the Mobile Phase: In a fume hood, prepare the mobile phase by mixing 95 mL of DCM with 5 mL of MeOH and 0.5 mL of Et₃N. Pour a small amount (about 0.5 cm deep) of this solution into the TLC developing chamber. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and then cover the chamber with the lid. Allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
In the 'SM' lane, use a capillary spotter to apply a small spot of your starting material solution (e.g., ethylenediamine in a suitable solvent).
-
In the 'RM' lane, apply a small spot of your reaction mixture.
-
In the 'C' lane, first spot the starting material, and then on top of the same spot, apply a spot of the reaction mixture. Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.[16]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the solvent level is below the starting line.[5] Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[9]
-
Visualize the Spots:
-
UV Light: Allow the plate to dry completely. View the plate under a UV lamp (254 nm). The tosyl-containing compounds should appear as dark spots against a fluorescent green background.[12] Circle any visible spots with a pencil.
-
Staining:
-
KMnO₄ Stain: Dip the plate into the potassium permanganate stain solution and then gently heat it with a heat gun. Oxidizable compounds will appear as yellow to brown spots on a purple background.
-
Ninhydrin Stain: Dip or spray the plate with the ninhydrin solution and gently heat. Primary and secondary amines will appear as colored spots.
-
-
Data Interpretation:
-
Compare the Rf values of the spots in the reaction mixture lane to the reference lanes.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[10]
Table 1: Expected Rf Values and Visualization
| Compound | Expected Relative Rf | UV (254 nm) | KMnO₄ Stain | Ninhydrin Stain |
| Ethylenediamine | Low | Inactive | Yellow/Brown | Purple/Pink |
| p-Toluenesulfonyl Chloride | High | Active | Yellow/Brown | Inactive |
| This compound | Intermediate | Active | Yellow/Brown | Purple/Pink |
| Bis-tosylated byproduct | Higher than mono-tosylated | Active | Yellow/Brown | Inactive |
Visualizations
Caption: Workflow for TLC monitoring.
Sources
- 1. silicycle.com [silicycle.com]
- 2. brainly.com [brainly.com]
- 3. chembam.com [chembam.com]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Home Page [chem.ualberta.ca]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TLC stains [reachdevices.com]
- 14. rsc.org [rsc.org]
- 15. epfl.ch [epfl.ch]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. pediaa.com [pediaa.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Scaling Up N-(2-Aminoethyl)-4-methylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust, scalable, and efficient process.
Section 1: Synthesis Strategy & Pathway Overview
This compound, also known as N-Tosylethylenediamine, is a valuable building block. The primary challenge in its synthesis, particularly during scale-up, is achieving selective mono-tosylation of ethylenediamine while minimizing the formation of the di-tosylated byproduct and managing process safety.
There are two predominant routes for this synthesis, each with distinct advantages and drawbacks for scaling up.
Route A: Direct Tosylation of Ethylenediamine This is the most atom-economical route, involving the direct reaction of p-toluenesulfonyl chloride (TsCl) with an excess of ethylenediamine. The core challenge is controlling the reaction's selectivity.
Route B: Multi-Step Synthesis from 2-Phenylethylamine This industrial route involves protecting the amine, functionalizing the aromatic ring, and then deprotecting. While longer, it avoids the selectivity issues of the direct tosylation route.[1][2]
Visual Workflow: Synthesis Route Comparison
Sources
avoiding decomposition of N-(2-Aminoethyl)-4-methylbenzenesulfonamide during reaction
Welcome to the technical support center for N-(2-Aminoethyl)-4-methylbenzenesulfonamide (CAS 14316-16-6), also commonly known as N-Tosylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bifunctional molecule. Our focus is to provide expert insights and actionable protocols to mitigate decomposition and unwanted side reactions, ensuring the integrity and success of your experiments.
Section 1: Understanding the Inherent Reactivity and Instability
This compound possesses two key functional groups that define its reactivity: a nucleophilic primary aliphatic amine and a stable, yet cleavable, sulfonamide linkage. Understanding the vulnerabilities of these groups is the first step toward preventing degradation.
The primary amine is basic and highly nucleophilic, making it susceptible to a wide range of desired and undesired reactions. The sulfonamide group, while generally robust, can undergo cleavage under harsh conditions. Most experimental failures arise from not adequately controlling the reaction environment to favor the desired transformation while suppressing these inherent decomposition pathways.
Key Decomposition Pathways
Decomposition or yield loss can primarily be attributed to three main phenomena: hydrolysis, thermal degradation, and unwanted side reactions involving the primary amine.
-
Hydrolysis (Acid or Base-Catalyzed): The sulfur-nitrogen bond in the sulfonamide is susceptible to cleavage by water, a process that can be significantly accelerated by the presence of strong acids or bases.[1][2]
-
Acid-Catalyzed Hydrolysis: In acidic media, protonation of the sulfonamide nitrogen or an oxygen atom can weaken the S-N bond, making it susceptible to nucleophilic attack by water. This ultimately cleaves the molecule into p-toluenesulfonic acid and ethylenediamine.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions, hydroxide ions can act as nucleophiles, attacking the sulfur atom and leading to the cleavage of the S-N bond.[1][3] While many sulfonamides are relatively stable at a pH of 9, prolonged exposure or stronger basic conditions can promote degradation.[2]
-
-
Thermal Degradation: Like many complex organic molecules, excessive heat can cause decomposition. Studies on the thermal stability of sulfonamides show that while they are stable at moderate temperatures, higher temperatures (e.g., >100-120°C for extended periods) can lead to significant degradation.[4] Hazardous decomposition byproducts can include toxic oxides of nitrogen (NOx) and sulfur (SOx).[5]
-
Unwanted Side Reactions: The highly reactive primary amine is often the main source of impurities and low yields. If not properly managed, it can react with electrophiles in the mixture, acylate, alkylate, or even react with other molecules of the starting material, leading to oligomerization or complex side products.
Caption: Primary decomposition pathways for this compound.
Section 2: Proactive Strategies for Preventing Decomposition
The key to success is proactive control over the reaction environment. By carefully selecting and managing your experimental parameters, you can guide the reaction towards your desired product while minimizing degradation.
Critical Parameter Control
| Parameter | Recommended Control | Rationale |
| pH / Acidity | Maintain pH between 7 and 9 where possible. Use non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) for acid scavenging. Avoid strong mineral acids (HCl, H₂SO₄) and strong bases (NaOH, KOH), especially at elevated temperatures. | Sulfonamides exhibit maximal stability in neutral to slightly basic conditions.[2] Strong acids and bases directly catalyze the hydrolysis of the S-N bond.[1][6] |
| Temperature | Conduct reactions at the lowest feasible temperature. Start at 0°C or room temperature. Use an ice bath to control exothermic additions. Avoid prolonged heating above 60-80°C unless absolutely necessary. | Minimizes the rate of all decomposition pathways, particularly thermal degradation and hydrolysis, which are often temperature-dependent.[4] |
| Atmosphere | Use an inert atmosphere (Nitrogen or Argon) for reactions sensitive to oxidation or when using air-sensitive reagents. | The primary amine can be susceptible to oxidation. An inert atmosphere prevents this and excludes atmospheric moisture, which can contribute to hydrolysis. |
| Solvent | Use high-purity, anhydrous (dry) solvents. Degas solvents if dissolved oxygen is a concern. | Prevents introduction of water, which is a key reactant in hydrolysis. Minimizes potential side reactions with solvent impurities. |
The Ultimate Solution: Amino Group Protection
For multi-step syntheses or when the primary amine is incompatible with downstream reagents, the most robust strategy is to "protect" it. A protecting group masks the amine's reactivity, allowing other chemical transformations to occur.[7] The protecting group is then removed in a final step to reveal the free amine.
The tert-Butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of installation and clean, acid-labile removal.
Caption: Decision workflow for using an amine protecting group strategy.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My TLC/LC-MS analysis shows multiple unexpected spots/peaks, and my starting material is being consumed faster than the product is forming. What is happening?
A: This is a classic sign of decomposition or multiple side reactions. The primary amine is likely reacting in unintended ways, or the sulfonamide is cleaving.
-
Immediate Actions:
-
Re-evaluate Temperature: Immediately lower the reaction temperature. If the reaction is exothermic, ensure your cooling is sufficient.
-
Check pH: If possible, check the pH of your reaction mixture. If it has become strongly acidic or basic, it will accelerate hydrolysis.
-
Run Controls: Set up small-scale control reactions. Run one without the coupling agent and one without one of the reactants to see if the starting material is stable under the conditions (solvent, temperature, base) on its own.
-
Consider Protection: This is a strong indicator that you need to implement a protecting group strategy as outlined in Section 2.
-
Q2: The yield of my desired product is consistently low, even though my starting material is fully consumed. Where is my product going?
A: Low yield with full consumption of starting material points to the formation of soluble, unseen side products or decomposition of the desired product under the reaction or workup conditions.
-
Potential Causes & Solutions:
-
Product Instability: Your desired product may be unstable under the reaction conditions. Try to shorten the reaction time or conduct it at a lower temperature.
-
Workup Issues: The product might be degrading during extraction or purification. Avoid harsh acidic or basic washes during workup. Ensure your purification (e.g., column chromatography) is not too slow and the silica gel is not too acidic.
-
Amine Reactivity: The primary amine of your starting material could be reacting with your product, leading to dimers or other adducts. This is another scenario where protecting the amine is the most effective solution.
-
Q3: I suspect the sulfonamide bond is being hydrolyzed. How can I confirm this and prevent it?
A: Confirmation requires analytical evidence.
-
Confirmation: Use LC-MS to look for the characteristic masses of the expected hydrolysis byproducts: p-toluenesulfonic acid (m/z 172.0) and ethylenediamine (m/z 60.1), or their respective ions.
-
Prevention:
-
Strict pH Control: This is the most critical factor. Buffer the reaction if possible or use a non-nucleophilic base to scavenge any generated acid. Avoid aqueous acidic/basic conditions, especially with heating.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use molecular sieves if necessary.
-
Minimize Reaction Time: Do not let the reaction run for longer than necessary. Monitor by TLC or LC-MS and quench as soon as it is complete.
-
Q4: My starting material appears discolored or clumpy upon opening a new bottle. How should it be stored?
A: Proper storage is crucial for ensuring the stability of the reagent before it is even used.
-
Recommended Storage: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9] An inert atmosphere (e.g., inside a desiccator or glovebox) is ideal. Storing at 4°C is recommended.[8]
-
Purity Check: Before use, especially if the appearance is suspect, it is good practice to verify the purity by melting point, NMR, or LC-MS.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH range for reactions involving this compound?
-
A: Generally, the sulfonamide group is most stable between pH 7 and pH 9.[2] Reactions should be planned to stay within this window if possible.
-
-
Q: Is it always necessary to use a protecting group for the primary amine?
-
A: Not always, but it is highly recommended if your reaction involves strong electrophiles, acylating agents, or conditions that are not compatible with a free primary amine. If the reaction is a simple, one-step process under mild conditions (e.g., reductive amination), you may be able to proceed without protection, but this often requires careful optimization.
-
-
Q: What are the recommended storage conditions for this compound?
-
Q: What are the hazardous decomposition products I should be aware of?
-
A: In case of fire or significant thermal decomposition, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides can be produced.[5] Standard laboratory safety precautions should always be followed.
-
Section 5: Key Experimental Protocol
Protocol: Boc-Protection of this compound
This protocol describes a standard and reliable method for protecting the primary amine, rendering the molecule stable to a wider range of reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice-water bath
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0°C. Causality: This mitigates the exotherm from the addition of Boc-anhydride and base, preventing side reactions.
-
Base Addition: Add the base (TEA or DIPEA, 1.2 eq) to the cooled solution.
-
Boc-Anhydride Addition: Slowly add a solution of Boc₂O (1.1 eq) dissolved in a small amount of DCM to the reaction mixture dropwise over 15-20 minutes. Causality: Slow addition ensures the reaction remains controlled and minimizes the formation of double-acylated or other byproducts.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any unreacted Boc₂O and acidic impurities).
-
Water.
-
Brine (to aid in phase separation).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-protected product.
-
Purification: The crude product can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization if it is a solid.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry.
- DeGrado, T. R., et al. (1998). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.
- King, J. F., & Lee, T. M. (1981). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Dołega, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere.
- Page, M. I., & Williams, A. (2003). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
- Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube.
- Lokey Lab Protocols. (2017). Protecting Groups. Wikidot.
- Pharmaffiliates. N-(2-((2-Aminoethyl)amino)ethyl)-4-methylbenzenesulfonamide Product Page.
- Clearsynth. N-(2-((2-Aminoethyl)amino)ethyl)-4-methylbenzenesulfonamide Product Page. Clearsynth.
- Jiang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
- ResearchGate. (2021). Synthesis, Characterization, Thermal and Antimicrobial studies of N-substituted Sulfanilamide derivatives.
- Kocienski, P. J. (2005). Protecting Groups. Chapter 8: Amino Protecting Groups. Thieme.
- Miller, K. J., & Fukuda, E. K. (1999). Peptide synthesis with sulfonyl protecting groups.
- LibreTexts Chemistry. (2021). Protection of Amino Groups in Synthesis.
- Patsnap. Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka | Patsnap.
- Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.
- Santa Cruz Biotechnology. This compound hydrochloride Product Page. SCBT.
- PubChem. This compound Compound Summary. National Center for Biotechnology Information.
- Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide Product Page. Synthetic Molecules Pvt. Ltd..
- PubChem. 4-(2-Aminoethyl)benzenesulfonamide Compound Summary. National Center for Biotechnology Information.
- Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PeerJ.
- Olasunkanmi, O. O., et al. (2017). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry.
- PubChem. N-(2-aminoethyl)benzenesulfonamide Compound Summary.
- Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
Sources
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemscene.com [chemscene.com]
- 9. 14316-16-6|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Catalytic Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide Derivatives
Welcome to the Technical Support Center for the synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, with a particular focus on catalyst optimization to enhance yield, purity, and reproducibility.
Introduction: The Challenge of Selective Sulfonylation
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, primarily involves the reaction of p-toluenesulfonyl chloride (TsCl) with ethylenediamine. The primary challenge in this synthesis is achieving selective mono-sulfonylation. Ethylenediamine possesses two primary amine groups of similar reactivity, leading to the common side-product, N,N'-bis(tosyl)ethylenediamine.[1] The use of a catalyst can help to control this selectivity and improve overall reaction efficiency. This guide will explore how to optimize catalytic conditions to favor the desired mono-tosylated product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Question: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yields are a frequent issue and can stem from several sources. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is highly sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid. Always use a fresh bottle or ensure it has been stored under anhydrous conditions. The quality of TsCl can be checked by its melting point (67.5–69 °C).[2]
-
Ethylenediamine: Ensure the purity of ethylenediamine, as impurities can interfere with the reaction.
-
Solvent: The presence of water in the solvent will lead to the hydrolysis of TsCl. Always use anhydrous solvents.
-
-
Reaction Conditions:
-
Anhydrous Environment: All glassware must be thoroughly flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Stoichiometry: Carefully control the molar ratio of your reactants. While a 1:1 ratio of ethylenediamine to TsCl is the theoretical starting point, an excess of the diamine is often used to favor mono-tosylation.
-
-
Incomplete Reaction:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the reaction temperature or time. However, be aware that excessive heat can promote the formation of byproducts.
-
Question: I am observing a significant amount of the di-tosylated byproduct. How can I improve mono-selectivity?
Answer: The formation of the N,N'-bis(tosyl)ethylenediamine is the most common side reaction. Here are strategies to enhance the yield of the mono-tosylated product:
-
Excess Diamine: Using a large excess of ethylenediamine (e.g., 3-5 equivalents) shifts the equilibrium towards the mono-substituted product.
-
Slow Addition of TsCl: Adding the p-toluenesulfonyl chloride solution dropwise to the ethylenediamine solution at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the acylating agent, thus reducing the likelihood of the second amino group reacting.
-
Choice of Base and Catalyst:
-
A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
A catalyst like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, potentially allowing for lower reaction temperatures and shorter reaction times, which can improve selectivity.[3]
-
Question: My catalyst does not seem to be effective. What could be the issue?
Answer: Catalyst inefficiency can be due to several factors:
-
Catalyst Quality: Ensure the catalyst is pure and has been stored correctly.
-
Catalyst Poisoning: Certain impurities in the starting materials or solvent can act as catalyst poisons. For instance, sulfur compounds can poison palladium catalysts. While not the primary catalyst for this reaction, this illustrates the importance of purity.
-
Inappropriate Catalyst Choice: While DMAP is a common choice for tosylation, other catalysts might be more effective depending on the specific derivative being synthesized. For related sulfonamide syntheses, catalysts based on indium, copper, and palladium have been used, although these are typically for different substrate types (e.g., aryl amines or boronic acids).[4][5][6]
-
Solid-Supported Catalyst Deactivation: If using a solid-supported catalyst, deactivation can occur through leaching of the active species or fouling of the catalyst surface. Regeneration of the catalyst may be possible.[7]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? A1: The reaction of p-toluenesulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). The base, typically a non-nucleophilic organic base like pyridine or triethylamine, is added to neutralize this HCl. If not neutralized, the HCl would protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.
Q2: Can I use an inorganic base like sodium hydroxide? A2: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base like NaOH significantly increases the risk of hydrolyzing the p-toluenesulfonyl chloride. For laboratory-scale synthesis requiring good control, an organic base in an anhydrous organic solvent is generally preferred.
Q3: What is a suitable solvent for this reaction? A3: Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they are inert to the reaction conditions and can dissolve both the amine and the sulfonyl chloride. Ensure the solvent is anhydrous.
Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product(s).
Q5: What is the mechanism of DMAP catalysis in this reaction? A5: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the p-toluenesulfonyl chloride to form a highly reactive N-tosylpyridinium intermediate. This intermediate is then more readily attacked by the amine than the sulfonyl chloride itself, thus accelerating the reaction.
Experimental Protocols & Data
Protocol 1: General Procedure for the Catalytic Mono-Tosylation of Ethylenediamine
Materials:
-
Ethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethylenediamine (3.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (e.g., 0.05 eq.) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM.
-
Slowly add the TsCl solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete, and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Table 1: Catalyst Screening and Optimization Parameters (Hypothetical Data)
| Entry | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mono:Di Ratio |
| 1 | None | TEA (1.5) | DCM | RT | 12 | 45 | 3:1 |
| 2 | DMAP (5) | TEA (1.5) | DCM | RT | 4 | 75 | 6:1 |
| 3 | DMAP (5) | Pyridine (1.5) | DCM | RT | 4 | 72 | 5.8:1 |
| 4 | DMAP (5) | TEA (1.5) | THF | RT | 5 | 70 | 5.5:1 |
| 5 | DMAP (5) | TEA (1.5) | DCM | 0 -> RT | 6 | 82 | 8:1 |
| 6 | DMAP (10) | TEA (1.5) | DCM | 0 -> RT | 6 | 83 | 8.2:1 |
This table represents hypothetical data for illustrative purposes and should be adapted based on experimental findings.
Visualizing the Workflow and Mechanism
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Catalytic Cycle of DMAP in Tosylation
Caption: The catalytic cycle of DMAP in the tosylation of an amine.
References
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Organic Syntheses Procedure. (n.d.). p. 943.
- BenchChem. (2025). An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.
- Organic Chemistry Portal. (2018). Sulfonamide synthesis by S-N coupling.
- Bally, I., & Willis, M. C. (2014).
- ResearchGate. (2025). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Organic Chemistry Portal. (2007). p-Toluenesulfonamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Welcome to the technical support guide for the synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical work-up and purification stages of this procedure. The successful isolation of the target molecule in high purity is contingent upon a robust work-up strategy that effectively separates it from byproducts and unreacted starting materials.
Core Principles of the Work-Up Procedure
The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride (TsCl) with an excess of ethylenediamine. The primary challenge is achieving selective mono-sulfonylation while minimizing the formation of the di-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)ethylenediamine. The work-up is therefore not merely a product isolation step but a strategic purification process designed to exploit the differing physicochemical properties of the components in the reaction mixture.
The success of the work-up hinges on the pH-dependent solubility of the desired product, which possesses both a weakly acidic sulfonamide proton and a basic primary amine. This amphoteric character is the key to its separation from the non-basic di-tosylated byproduct and the acidic hydrolysis product of TsCl, p-toluenesulfonic acid.
General Work-Up & Purification Workflow
The following diagram outlines the strategic phases of a typical work-up procedure, designed to systematically remove impurities.
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the work-up procedure in a question-and-answer format.
Question 1: My final product is a persistent oil or a waxy solid that fails to crystallize properly. What is the likely cause and solution?
Answer: This is the most frequently encountered issue and almost always points to the presence of impurities that disrupt the crystal lattice formation. The primary culprit is often the di-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)ethylenediamine, which lacks the free primary amine and has different solubility characteristics.
Causality: The di-tosylated byproduct is more nonpolar than your desired mono-tosylated product and will preferentially remain in the organic solvent during extraction if the pH is not correctly controlled. Its presence, even in small amounts, can act as a eutectic impurity, lowering the melting point and preventing crystallization.
Troubleshooting Protocol: Acid-Base Purification
-
Dissolution: Dissolve the impure, oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a dilute aqueous acid solution (e.g., 1M HCl).
-
Expert Insight: At this acidic pH (~1-2), the primary amine of your desired product, this compound, will be protonated to form a hydrochloride salt (-NH3+ Cl-). This salt is highly soluble in the aqueous layer. The di-tosylated byproduct, lacking a basic site, will remain in the organic layer.
-
-
Separation: Discard the organic layer, which now contains the non-basic di-tosylated impurity.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO3) with stirring until the pH is strongly basic (pH 11-12). You should observe the precipitation of your product as a white solid or emulsion.[1]
-
Expert Insight: Basification deprotonates the ammonium salt, regenerating the free amine, which has low solubility in water, causing it to precipitate.
-
-
Re-extraction: Extract the basified aqueous solution three times with fresh ethyl acetate or DCM. The purified product will now move back into the organic layer.
-
Final Steps: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting solid should be significantly purer and more amenable to recrystallization.
Question 2: My final yield is significantly lower than expected. What are the common points of product loss?
Answer: Low yield can result from issues in the reaction itself (e.g., excessive di-tosylation) or from mechanical losses and partitioning errors during the work-up.
Potential Causes & Solutions:
-
Incomplete Extraction: If the pH of the aqueous layer is not sufficiently basic (pH > 10) during the final extraction step, the product will remain partially protonated and water-soluble, leading to significant loss. Always check the pH of the aqueous layer before the final extraction.
-
Emulsion Formation: Emulsions can form during extraction, trapping product at the interface. To break emulsions, try adding a small amount of brine or filtering the entire mixture through a pad of Celite.
-
Premature Precipitation: If the product precipitates during the initial acidic wash and is inadvertently discarded with the organic layer, the yield will be compromised. Ensure the volume of acidic solution is sufficient to fully dissolve the product salt.
-
Loss During Recrystallization: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor.[2] Always use the minimum amount of hot solvent required to fully dissolve the solid. Cooling the filtrate in an ice bath after the initial crystallization can help recover more product.[2]
Question 3: My product is contaminated with p-toluenesulfonic acid. How can I remove it?
Answer: Contamination with p-toluenesulfonic acid (TsOH), which results from the hydrolysis of the p-toluenesulfonyl chloride starting material, indicates an insufficient basic wash.
Causality: TsOH is a strong acid and will exist as its water-soluble sulfonate salt at any pH above ~2. However, if the organic layer is not washed properly, it can be carried through.
Solution: Bicarbonate Wash
Before drying the final organic extract containing your purified product, wash it once or twice with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This mild base will neutralize and extract any residual TsOH into the aqueous layer as its sodium salt. Follow this with a brine wash to remove residual water and bicarbonate.
Frequently Asked Questions (FAQs)
Q: What are the ideal physical properties of pure this compound?
A: The table below summarizes key physical and chemical properties for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂O₂S | [3][4] |
| Molecular Weight | 214.28 g/mol | [3][5][6] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 122-126 °C | [4] |
| CAS Number | 14316-16-6 | [3][4][5] |
Q: What is the best method for final purification?
A: Recrystallization is the most common and effective method for obtaining high-purity, crystalline material on a laboratory scale. A mixed solvent system or a pH-swing crystallization from water can be effective. One reported method involves dissolving the crude product in hot water, adjusting the pH to 11-12 with KOH to ensure it remains dissolved, then cooling to precipitate the pure product.[1] For very difficult-to-separate mixtures, silica gel column chromatography may be necessary, typically using a gradient elution of methanol in dichloromethane.
Q: How can I minimize the formation of the di-tosylated byproduct during the initial reaction?
A: While this guide focuses on the work-up, reaction strategy is key to a simpler purification. The most effective method is to use a significant excess of ethylenediamine (e.g., 5-10 equivalents) and add the p-toluenesulfonyl chloride solution slowly at a controlled temperature (e.g., 0 °C).[7] The large excess of the diamine statistically favors the reaction of TsCl with an unreacted molecule rather than with the already-formed mono-tosylated product.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common work-up issues.
Caption: Decision tree for troubleshooting common work-up problems.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Tsogas, G. Z., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
- Goebel, A., et al. (2004). Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. PubMed.
- Wang, L., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect.
- ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?
- Haggert, K. A., et al. (2014). The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soil. Canadian Science Publishing.
- Jiaxing Jlight Chemicals Co., Ltd. (n.d.). N-(2-aminoethyl)-4-methyl-benzenesulfonamide.
- PubChem. (n.d.). N-(2-aminoethyl)-4-propylbenzenesulfonamide. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide.
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- Ngassa, F. N., et al. (2012). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Journal of Chemical Crystallography.
- Quick Company. (n.d.). A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] - Quick Company.
- XMB. (2014). Procedure of tosylation of p-aminochlorobenzene.
- Reddit. (2022). Help with recrystallization for a tosylate. r/chemistry.
- Wikipedia. (n.d.). Tosyl group.
- Google Patents. (1996). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
- ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?
- ResearchGate. (2018). How to protect one amine group in ethylenediamine?
- ResearchGate. (2018). How to protect one amine group in ethylenediamine, it's possible?
- ResearchGate. (2023). Chiral Crystallization of Ethylenediamine Sulfate.
- Reddit. (2013). A question about sulfonamide hydrolysis. r/chemistry.
- Google Patents. (2013). CN103288649A - Synthetic method of N-ethyl ethylenediamine.
- Organic Chemistry Portal. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination.
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- YouTube. (2020). Recrystallization of Acetanilide.
Sources
- 1. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. N-(2-aminoethyl)-4-methyl-benzenesulfonamide - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(2-Aminoethyl)-4-methylbenzenesulfonamide Synthesis
A Guide to Reaction Condition Optimization, Troubleshooting, and Best Practices
Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also known as N-tosylethylenediamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, a crucial step in the preparation of various pharmaceutical intermediates. As a key building block, for instance in the synthesis of antidiabetic drugs like Glipizide, optimizing its preparation is critical for achieving high purity and yield.[1]
This document provides in-depth, field-proven insights into reaction mechanisms, optimization strategies, and solutions to common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the nucleophilic attack of one of the amino groups of ethylenediamine on the sulfur atom of p-toluenesulfonyl chloride (tosyl chloride, TsCl). A base is required to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.
Q2: What is the main chemical challenge in this synthesis?
A2: The primary challenge is achieving selective mono-tosylation. Ethylenediamine is a symmetric molecule with two primary amine groups of nearly identical reactivity. This leads to a competitive reaction where a second molecule of tosyl chloride can react with the remaining free amine group of the desired product, forming the unwanted N,N'-ditosylethylenediamine byproduct. Controlling the reaction to favor the mono-substituted product is the central goal of optimization.
Q3: What are the roles of the key reagents?
A3:
-
Ethylenediamine (H₂N-CH₂-CH₂-NH₂): The nucleophile. It provides the amino group that attacks the tosyl chloride.
-
p-Toluenesulfonyl Chloride (CH₃-C₆H₄-SO₂Cl): The electrophile. It is the source of the tosyl group that gets attached to the nitrogen atom.
-
Base (e.g., Pyridine, Triethylamine, NaOH, K₂CO₃): The HCl scavenger. It neutralizes the HCl generated, preventing the protonation of the ethylenediamine's amino groups, which would render them non-nucleophilic and halt the reaction.
Q4: How does the choice of base and solvent impact the reaction?
A4: The base-solvent system is critical for controlling selectivity and yield.
-
Organic Bases (e.g., Triethylamine, Pyridine) in Aprotic Solvents (e.g., Dichloromethane, THF): This is a common setup. These bases are soluble in organic solvents, creating a homogeneous reaction mixture. However, careful control of stoichiometry is needed to prevent di-tosylation.
-
Inorganic Bases (e.g., KOH, K₂CO₃) in Biphasic or Protic Systems: Using an inorganic base in a solvent like acetonitrile or a water/dichloromethane mixture can be highly effective.[2] This approach can sometimes offer better selectivity and easier workup, as the inorganic salts are easily removed.
Q5: What are the critical safety precautions for this reaction?
A5:
-
p-Toluenesulfonyl Chloride (TsCl): It is corrosive and a lachrymator. It is also moisture-sensitive and will hydrolyze to p-toluenesulfonic acid, which can cause skin and eye irritation.[3] Always handle TsCl in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethylenediamine: It is corrosive, flammable, and can cause severe skin burns and eye damage. It is also a respiratory irritant. Handle in a well-ventilated fume hood with proper PPE.
-
Bases: Organic bases like pyridine and triethylamine are flammable and have strong, unpleasant odors. Inorganic bases like NaOH and KOH are caustic. Handle all bases with care.
Section 2: Reaction Optimization Guide
Optimizing this reaction requires careful control over several parameters to maximize the yield of the mono-tosylated product while minimizing the di-tosylated byproduct.
Key Parameter Influence on Reaction Outcome
The following diagram illustrates the relationship between key experimental parameters and the reaction outcome.
Caption: Interdependence of reaction parameters and outcomes.
Comparative Analysis of Reaction Conditions
The choice of reaction conditions can dramatically affect the outcome. Below is a summary of common approaches.
| Parameter | Condition A: Homogeneous | Condition B: Biphasic | Rationale & Causality |
| Ethylenediamine:TsCl Ratio | >5 equivalents | 2-3 equivalents | A high excess of ethylenediamine increases the statistical probability that a TsCl molecule will react with a fresh diamine molecule rather than the already-tosylated product, thus suppressing di-tosylation. |
| Solvent | Dichloromethane (DCM) or THF | DCM / Water | In the biphasic system, the inorganic base resides in the aqueous phase, while the reactants are in the organic phase. This controlled interfacial reaction can enhance selectivity.[2] |
| Base | Triethylamine (TEA) | Potassium Hydroxide (KOH) | TEA is an organic base soluble in DCM. KOH is a strong, inexpensive inorganic base that remains in the aqueous layer, simplifying purification.[2] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Lower temperatures reduce the reaction rate, providing better control and minimizing the formation of the di-tosylated byproduct. |
| TsCl Addition | Slow, dropwise addition | Slow, dropwise addition | Slow addition maintains a low concentration of TsCl relative to ethylenediamine throughout the reaction, which is crucial for preventing over-reaction. |
| Typical Yield | Moderate to Good | Good to Excellent | The biphasic method often provides higher yields of the pure mono-tosylated product due to improved selectivity and potentially easier workup.[2] |
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Caption: A troubleshooting workflow for common synthesis issues.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction yielded very little N-tosylethylenediamine. Thin Layer Chromatography (TLC) shows a large amount of unreacted starting material at the baseline. What went wrong?
A: This is a common issue often pointing to reagent quality.
-
Cause - Degraded Tosyl Chloride: Tosyl chloride is highly sensitive to moisture and can hydrolyze over time to the unreactive p-toluenesulfonic acid.[3][4] If your TsCl is old or has been stored improperly, it may be inactive.
-
Solution: Use a fresh bottle of tosyl chloride or purify the old reagent by recrystallization from a suitable solvent like petroleum ether.
-
-
Cause - Water Contamination: The presence of water in your solvent or base (e.g., triethylamine is hygroscopic) will rapidly consume the tosyl chloride, preventing it from reacting with the ethylenediamine.[4]
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly distilled bases.
-
Problem 2: Excessive Formation of the Di-Tosylated Byproduct
Q: My TLC plate shows a major, less polar spot corresponding to the N,N'-ditosylethylenediamine byproduct, resulting in a low yield of my desired mono-tosylated product. How can I prevent this?
A: This indicates a lack of selectivity in the reaction. The N-tosylethylenediamine you form is reacting further.
-
Cause - Insufficient Excess of Ethylenediamine: If the ratio of ethylenediamine to TsCl is too low (e.g., 1:1), the probability of the product reacting with TsCl becomes significant as the starting diamine is consumed.
-
Solution: Use a large stoichiometric excess of ethylenediamine (5-10 equivalents). This ensures that the concentration of the starting diamine remains high throughout the reaction, outcompeting the mono-tosylated product for the limited amount of TsCl.
-
-
Cause - Rapid Addition of Tosyl Chloride: Adding the TsCl solution too quickly creates localized areas of high TsCl concentration, promoting the di-tosylation reaction.
-
Solution: Dissolve the tosyl chloride in your reaction solvent and add it dropwise to the vigorously stirred solution of ethylenediamine over an extended period (e.g., 30-60 minutes), especially while maintaining a low temperature (0 °C).
-
Problem 3: Difficult Purification
Q: My crude product is an oily mixture containing the product, unreacted ethylenediamine, and salts, which is proving difficult to purify by column chromatography. What is a better approach?
A: A liquid-liquid extraction (acid-base workup) is often highly effective for purifying this type of product.
-
Cause - Co-elution and Polarity: The high polarity of both the product and the starting diamine can make chromatographic separation challenging.
-
Solution - Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic unreacted ethylenediamine and the desired product will move into the aqueous layer as their hydrochloride salts, while the neutral di-tosylated byproduct remains in the organic layer.
-
Separate the organic layer (containing the di-tosylated byproduct).
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12. This deprotonates the hydrochloride salts, regenerating the free amines.
-
Extract the aqueous layer multiple times with fresh DCM. The desired N-tosylethylenediamine will now move back into the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[5]
-
-
Solution - Crystallization: The desired product or its hydrochloride salt can often be purified by crystallization.[6][7] After the acid-base workup, attempt to crystallize the free base from a suitable solvent system (e.g., toluene/hexanes).
-
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Biphasic Synthesis This protocol is adapted from methodologies known to produce high yields of mono-tosylated amines by leveraging a two-phase system.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethylenediamine (3.0 g, 50 mmol, 5 eq.) and dichloromethane (DCM, 20 mL).
-
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice-water bath.
-
Base Addition: Add a solution of potassium hydroxide (KOH, 2.8 g, 50 mmol) in water (20 mL). The mixture should be stirred vigorously to ensure good mixing between the two phases.
-
Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.91 g, 10 mmol, 1 eq.) in DCM (15 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) until the tosyl chloride spot has been consumed.
-
Workup:
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material using the acid-base extraction method described in the Troubleshooting Guide (Problem 3) or by column chromatography on silica gel.
Section 5: References
-
Miller, A. E., et al. (1940). Journal of the American Chemical Society, 62, 2099-2101. (No direct URL available from search results)
-
PrepChem.com. Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide. [Link]
-
Jiang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents, CN106336366A.
-
Patsnap. Method for synthesizing 4-(2-aminoethyl)benzsulfamide. [Link]
-
Quick Company. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl]. [Link]
-
Google Patents. Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. US5516906A.
-
Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]
-
Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. [Link]
-
Bergman, J., et al. (2003). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc. [Link]
-
Organic Syntheses. Procedure for purification of tosylated compounds. [Link]
-
PubChem. This compound. [Link]
-
Molecules. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
ResearchGate. Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. [Link]
-
ResearchGate. How to increase yield of Tosylation reactions? [Link]
-
Organic Syntheses. Discussion on tosylation side products. [Link]
-
Reddit. Tosylation problem. Any thoughts? [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
Prudence Pharma Chem. 4-(2-aminoethyl)-benzenesufonamide [AEBS]. [Link]
-
PubMed. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. [Link]
-
ResearchGate. A Synthesis of N-(2-aminoethyl) acrylamide linker. [Link]
-
Sciencemadness.org. An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. [Link]
-
PubChem. N-(2-aminoethyl)-4-iodo-N-methylbenzenesulfonamide. [Link]
-
ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis? [Link]
Sources
- 1. prudencepharma.com [prudencepharma.com]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors: Profiling N-(2-Aminoethyl)-4-methylbenzenesulfonamide Against Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, the carbonic anhydrases (CAs) represent a family of metalloenzymes critical to a host of physiological processes, from pH regulation and CO2 transport to biosynthesis.[1] Their integral role in these pathways also implicates them in various pathologies, including glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.[1][2] Among the classes of molecules designed to inhibit CA activity, sulfonamides have emerged as a cornerstone of research and clinical application.[2][3] This guide provides a comparative analysis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide against other notable sulfonamide inhibitors, offering insights into their structure-activity relationships, isoform selectivity, and the experimental methodologies used to characterize them.
The Central Role of the Sulfonamide Moiety in CA Inhibition
The inhibitory action of sulfonamides against carbonic anhydrases is a well-established principle in medicinal chemistry.[2] The primary sulfonamide group (-SO2NH2) is the key pharmacophore, binding to the zinc ion (Zn2+) at the enzyme's active site in its deprotonated state.[4] This interaction is a cornerstone of the inhibitory mechanism, forming a tetrahedral geometry with the zinc ion and establishing a network of hydrogen bonds with surrounding amino acid residues.[4] The versatility of the sulfonamide scaffold allows for the addition of various "tail" moieties, which can interact with both hydrophilic and hydrophobic residues within the catalytic cavity, thereby influencing the inhibitor's potency and isoform selectivity.[5][6][7]
Featured Sulfonamide: this compound
This compound, also known as 4-(2-aminoethyl)benzene sulfonamide (AEBS), is a primary sulfonamide that has been utilized as a pharmacological inhibitor of carbonic anhydrase activity, particularly in the context of cancer research. For instance, it has been employed to investigate the role of carbonic anhydrase IX (CA IX) in sensitizing renal cell carcinoma to radiation therapy.[8] The presence of the 2-aminoethyl group provides a modification point for creating derivatives with altered properties. For instance, 4-aminoethyl-benzenesulfonamides have been shown to be more effective inhibitors of certain CA isoforms compared to their 4-aminomethylbenzenesulfonamide counterparts.[9]
Comparative Analysis with Other Sulfonamide Inhibitors
To understand the specific profile of this compound, it is essential to compare it with other well-characterized sulfonamide inhibitors. This comparison often revolves around their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against various CA isoforms.
| Sulfonamide Inhibitor | Target CA Isoform(s) | Reported Inhibition Potency (Ki or IC50) | Key Structural Features | Therapeutic Area/Application |
| Acetazolamide (AAZ) | hCA I, II, IX, XII | Ki: 12.1 nM (hCA II)[10], 25.7 nM (hCA XII)[10] | Heterocyclic (1,3,4-thiadiazole) sulfonamide | Glaucoma, epilepsy, altitude sickness[2] |
| Dorzolamide | hCA II | Potent inhibitor | Thiophene-based sulfonamide | Glaucoma[7] |
| Brinzolamide | hCA II | Potent inhibitor | Thiophene-based sulfonamide | Glaucoma[6] |
| This compound (AEBS) | CA IX | Pharmacological inhibitor | Benzenesulfonamide with an aminoethyl tail | Research tool in oncology[8] |
| Various benzenesulfonamide derivatives | hCA I, II, IX, XII | Low nanomolar to subnanomolar for CA IX/XII[11] | Benzenesulfonamide scaffold with diverse tail modifications | Antitumor drug development[11] |
hCA refers to human carbonic anhydrase.
The data clearly indicates that while acetazolamide is a potent but relatively non-selective inhibitor of several CA isoforms, other sulfonamides have been developed with greater isoform specificity, a crucial factor in minimizing off-target effects.[12] The "tail approach" in inhibitor design, which involves modifying the scaffold of compounds like this compound, has been instrumental in developing isoform-selective inhibitors.[7][13] For example, bulky substituents on the benzenesulfonamide scaffold can be designed to exploit differences in the active site pockets of various CA isoforms, leading to enhanced selectivity.[7][14]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The characterization of CA inhibitors is predominantly performed using an in vitro enzymatic assay. A common and robust method relies on the esterase activity of CA, where the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) is monitored spectrophotometrically.[1][15]
Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, measured by the increase in absorbance at 400-405 nm, is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the determination of the inhibitor's potency (e.g., IC50 value).[1][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]
-
CA Enzyme Stock Solution: 1 mg/mL of human or bovine erythrocyte CA dissolved in cold Assay Buffer.[1] Aliquot and store at -20°C or -80°C.
-
CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer just before use.[1]
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO. Prepare fresh daily.[1]
-
Inhibitor Solutions: Prepare a series of dilutions of the test compounds (e.g., this compound) and a known reference inhibitor (e.g., Acetazolamide) in the appropriate solvent (e.g., DMSO).
-
-
Assay Plate Setup (96-well microplate): [1]
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of sulfonamide inhibition and the experimental workflow.
Caption: Experimental workflow for CA inhibition assay.
Conclusion
This compound serves as a valuable tool and a foundational scaffold in the study of carbonic anhydrase inhibition. Its comparison with other sulfonamides, such as the clinically established acetazolamide and isoform-selective inhibitors, highlights the critical role of the "tail" in determining potency and specificity. The detailed experimental protocol provided offers a standardized approach for researchers to characterize and compare the efficacy of novel sulfonamide inhibitors. As research continues to uncover the intricate roles of different CA isoforms in disease, the rational design of selective inhibitors, building upon the principles demonstrated by these compounds, will be paramount in developing next-generation therapeutics.
References
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
- Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2016). Journal of Medicinal Chemistry, 59(24), 11059-11068. [Link]
- The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic d
- Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2016). Journal of Medicinal Chemistry. [Link]
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry, 63(13), 7422-7444. [Link]
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). International Journal of Molecular Sciences, 22(22), 12513. [Link]
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016).
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2020). Molecules, 25(17), 3959. [Link]
- Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2016). Journal of Medicinal Chemistry, 59(24), 11059-11068. [Link]
- A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 145-151. [Link]
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]
- Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. (2015). International Journal of Molecular Sciences, 16(5), 11058-11073. [Link]
- A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (2019). Molecules, 24(18), 3247. [Link]
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021).
- Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. (2021). International Journal of Molecular Sciences, 22(16), 8615. [Link]
- Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2019). Molecules, 24(15), 2736. [Link]
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences, 25(22), 12513. [Link]
- Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (2018). Molecules, 23(11), 2999. [Link]
- Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. (2015). Oncology Reports, 34(4), 1968-1976. [Link]
- Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. (2013). Bioorganic & Medicinal Chemistry, 21(6), 1492-1500. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also known as N-tosylethylenediamine, is a critical building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several strategic pathways, each with distinct advantages and drawbacks. This guide provides an in-depth comparison of the most common synthetic routes, offering insights into the rationale behind experimental choices and providing actionable protocols to inform your research and development.
At a Glance: Comparing Synthetic Routes
| Route | Starting Materials | Key Transformation | Typical Yield | Advantages | Disadvantages |
| Route 1 | Ethylenediamine, p-Toluenesulfonyl chloride | Direct Tosylation | 60-80% | One-step, readily available starting materials | Potential for di-tosylation, requires careful control of stoichiometry |
| Route 2 | β-phenethylamine | Multi-step synthesis involving acetylation, chlorosulfonation, amination, and hydrolysis | ~65% (overall) | High purity of final product, avoids di-tosylation | Multi-step process, use of harsh reagents (chlorosulfonic acid) |
| Route 3 | Ethanolamine | Tosylation followed by amination | Variable | Modular approach, allows for diversification | Can be a longer process, may require purification of intermediates |
Route 1: The Direct Approach - Tosylation of Ethylenediamine
The most direct and frequently employed method for synthesizing this compound involves the reaction of ethylenediamine with p-toluenesulfonyl chloride (TsCl). This approach is attractive due to its single-step nature and the commercial availability of the starting materials.
The Chemistry Behind the Choice
This reaction is a classic nucleophilic substitution where the amino group of ethylenediamine attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion. The key challenge lies in achieving mono-tosylation. Ethylenediamine possesses two primary amine groups of similar reactivity. Therefore, a significant side reaction is the formation of the di-tosylated product, N,N'-bis(tosyl)ethylenediamine.
To favor the desired mono-tosylated product, the stoichiometry of the reactants is critical. Using a large excess of ethylenediamine shifts the equilibrium towards the formation of the mono-substituted product. This is a practical application of Le Chatelier's principle, where the high concentration of one reactant drives the reaction to consume the limiting reactant (in this case, tosyl chloride) in a 1:1 ratio.
Experimental Protocol:
A detailed, step-by-step methodology for this key experiment is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a significant excess of ethylenediamine (e.g., 5-10 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath to 0°C.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the cooled ethylenediamine solution over a period of 1-2 hours. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the excess ethylenediamine is typically removed by washing the reaction mixture with water. The desired product can then be extracted into an organic solvent.
-
Purification: The crude product is often purified by column chromatography or recrystallization to separate it from any unreacted starting material and the di-tosylated byproduct.
Visualizing the Workflow:
Caption: Workflow for the direct tosylation of ethylenediamine.
Route 2: A Multi-Step Strategy for Purity - Synthesis from β-Phenethylamine
An alternative and more controlled synthesis starts from β-phenethylamine. This multi-step route involves acetylation, chlorosulfonation, amination, and finally, hydrolysis to yield the target compound.[1] While more complex, this method offers the significant advantage of avoiding the di-tosylation issue inherent in Route 1, often leading to a purer final product.
The Rationale for a Multi-Step Approach
This pathway strategically builds the molecule, introducing the sulfonyl group and the second amine in separate, controlled steps.
-
Acetylation: The initial acetylation of β-phenethylamine protects the amino group, preventing it from reacting in the subsequent chlorosulfonation step.
-
Chlorosulfonation: The protected intermediate then undergoes chlorosulfonation, typically with chlorosulfonic acid, to introduce the sulfonyl chloride group onto the aromatic ring.
-
Amination: The newly formed sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
-
Hydrolysis: Finally, the acetyl protecting group is removed by hydrolysis to reveal the primary amine, yielding this compound.
Experimental Considerations:
This route requires careful handling of corrosive reagents like chlorosulfonic acid. The reaction conditions for each step, including temperature and reaction time, must be optimized to ensure high yields and minimize side product formation.
Visualizing the Pathway:
Caption: Multi-step synthesis from β-phenethylamine.
Route 3: A Modular Approach - Synthesis from Ethanolamine
A third synthetic strategy involves the initial tosylation of ethanolamine, followed by a subsequent amination step. This modular approach allows for greater flexibility in introducing different amine functionalities if desired.
The Logic of a Modular Synthesis
-
Tosylation of Ethanolamine: Ethanolamine is first reacted with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonamido)ethanol. The hydroxyl group is generally less reactive than the primary amine, allowing for selective tosylation of the amine.
-
Conversion of Hydroxyl to a Leaving Group: The hydroxyl group of the intermediate is then converted into a good leaving group, for example, by reaction with thionyl chloride to form the corresponding chloride.
-
Amination: Finally, the activated intermediate is reacted with an amine source, such as ammonia or a protected amine, to introduce the second amino group and form the final product.
Key Experimental Decisions:
The choice of reagents for activating the hydroxyl group and the conditions for the subsequent amination step are critical for the success of this route. Careful optimization is required to achieve good yields and avoid side reactions.
Conclusion and Future Perspectives
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher, including desired purity, scale of synthesis, and available resources.
-
For rapid access and smaller-scale synthesis , the direct tosylation of ethylenediamine (Route 1) is often the most practical choice, provided that the potential for di-tosylation can be managed through careful control of stoichiometry and purification.
-
For applications requiring high purity and for larger-scale production , the multi-step synthesis from β-phenethylamine (Route 2) offers a more controlled and reliable pathway, despite its increased complexity.
-
For research focused on creating analogues with diverse amine functionalities , the modular approach starting from ethanolamine (Route 3) provides the most flexibility.
As the demand for this versatile building block continues to grow, the development of more efficient, sustainable, and scalable synthetic methods will remain an active area of research.
References
- ResearchGate. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249 (2020). [Link]
- The Journal of Organic Chemistry.
- The Royal Society of Chemistry.
- PubChem. This compound. [Link]
- ACS Publications.
- Organic Synthesis.
- Organic Chemistry Portal.
- ResearchGate. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. [Link]
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
Sources
A Senior Application Scientist's Guide to Method Validation: A Comparative Analysis of HPLC-UV and LC-MS/MS for N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Introduction: The Critical Role of Method Validation
In the landscape of drug development and chemical manufacturing, the purity and concentration of a compound are not merely data points; they are foundational pillars of safety and efficacy. N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a sulfonamide derivative, serves as a key intermediate in various synthetic pathways. Ensuring its quality requires analytical methods that are not just accurate, but demonstrably reliable, robust, and fit for their intended purpose.
This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of this compound. We will explore the validation of these methods through the lens of a Senior Application Scientist, focusing on the causality behind experimental choices and grounding our protocols in internationally recognized standards.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This process is mandated by regulatory bodies and is essential for ensuring that the data generated is trustworthy and reproducible.[4][5] This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for selecting and validating the optimal analytical method for their specific needs.
Part 1: The Foundation - Principles of Analytical Method Validation
Before delving into specific methods, it is crucial to understand the core validation characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[2][6][7] These parameters provide a universal framework for assessing the performance of an analytical procedure.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
These principles, outlined by regulatory bodies like the FDA and within USP General Chapter <1225>, form the basis of our comparative validation.[4][10][11]
Part 2: Method 1 - High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many quality control laboratories due to its robustness, ease of use, and cost-effectiveness.[12] It is particularly well-suited for the quantitation of major components and known impurities in bulk drug substances.[4]
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase method is appropriate, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. The molecule contains a chromophore (the benzene ring) that absorbs UV light, allowing for detection and quantitation.
Experimental Workflow and Protocol
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. uspbpep.com [uspbpep.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. ikev.org [ikev.org]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. pharmtech.com [pharmtech.com]
A Structural Comparison of N-(2-Aminoethyl)-4-methylbenzenesulfonamide Derivatives: A Guide for Researchers
Introduction
The N-(2-Aminoethyl)-4-methylbenzenesulfonamide scaffold, a derivative of the well-established pharmacophore benzenesulfonamide, has garnered significant attention in medicinal chemistry. The inherent structural features of this moiety, including the flexible ethylamine linker and the aromatic tosyl group, provide a versatile template for the design of novel therapeutic agents. This guide offers an in-depth structural comparison of various derivatives, delving into their synthesis, biological activities, and the underlying structure-activity relationships (SAR). We will explore how modifications to the core structure influence inhibitory potency against key biological targets, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.
The Core Moiety: A Structural Overview
The foundational structure of this compound consists of a para-substituted toluenesulfonyl group attached to an ethylenediamine linker. The sulfonamide nitrogen, the ethylenediamine chain, and the terminal primary amine are all key points for chemical modification, allowing for the generation of a diverse library of compounds with varied physicochemical properties and biological activities. The tosyl group often plays a crucial role in binding to target proteins, while the ethylamine linker provides conformational flexibility, and the terminal amine serves as a handle for introducing a wide range of substituents.
Structural Modifications of Derivatives
The primary point of diversification for this class of compounds is the terminal amino group of the ethylamine side chain. This position is readily amenable to a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. These modifications significantly impact the overall polarity, size, and shape of the molecule, thereby influencing its interaction with biological targets.
Table 1: Structural Modifications of this compound Derivatives
| Derivative Type | General Structure/Modification | Example Substituents (R) |
| N-Acyl Derivatives | Acyl group attached to the terminal amine | Acetyl, Benzoyl, Substituted Benzoyl |
| Schiff Bases | Imine linkage formed with an aldehyde | Benzaldehyde, 2-Pyridinecarboxaldehyde, 2-Quinolinecarboxaldehyde |
| N-Alkyl/Aryl Derivatives | Alkyl or aryl group attached to the terminal amine | Benzyl, Substituted Benzyl, Heterocyclic rings |
| Sulfonyl Semicarbazides | Semicarbazide moiety linked to the sulfonamide | Phenyl, 4-Chlorophenyl, 4-Nitrophenyl |
Comparative Biological Activity
Derivatives of this compound have been investigated for a range of biological activities, with the most prominent being carbonic anhydrase inhibition. Other activities, such as antiviral and anticholinesterase effects, have also been reported.
Table 2: Comparative Biological Activity of this compound Derivatives
| Derivative | Target | Activity (Ki or IC50) | Reference |
| Carbonic Anhydrase Inhibitors | |||
| N-(4-(2-(3-(4-chlorophenyl)ureido)ethyl)phenyl) benzenesulfonamide | hCA I | 7520 nM | [1] |
| hCA II | 98.3 nM | [1] | |
| hCA IX | 5.9 nM | [2] | |
| hCA XII | 4.3 nM | [2] | |
| N-(4-(2-(3-(4-nitrophenyl)ureido)ethyl)phenyl) benzenesulfonamide | hCA I | 96.3 nM | [2] |
| hCA II | 18.1 nM | [2] | |
| hCA IX | 10.7 nM | [2] | |
| hCA XII | 4.0 nM | [2] | |
| Antiviral Agents | |||
| 4-(2-((8-hydroxyquinolin-2-yl)methyleneamino)ethyl) benzenesulfonamide | Chikungunya Virus | Active at 10 µmol L-1 | [3] |
| 4-(2-((1H-imidazol-5-yl)methyleneamino)ethyl) benzenesulfonamide | Zika Virus | Active at 50 µmol L-1 | [3] |
| Anticholinesterase Agents | |||
| N-(2-acetyl-4-(4-methoxystyryl)phenyl)sulfonamide | AChE | 4.3 ± 0.23 µM | [4] |
| BChE | 5.6 ± 0.24 µM | [4] | |
| N-(2-acetyl-4-(4-trifluoromethylstyryl)phenyl)sulfonamide | AChE | 6.2 ± 0.21 µM | [4] |
| BChE | 10.5 ± 0.47 µM | [4] |
In-Depth Analysis: Carbonic Anhydrase Inhibition
A significant area of research for these derivatives has been their potent and often selective inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.[2] The primary sulfonamide group is a key zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The "tail" of the molecule, which is the derivatized aminoethyl portion, extends into the active site cavity, and its interactions with the surrounding amino acid residues determine the isoform selectivity. For instance, derivatives with cationic character have shown meaningful affinity for the transmembrane isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[2]
The inhibition of hCA IX is a promising strategy in cancer therapy. In the hypoxic tumor microenvironment, hCA IX is overexpressed and contributes to acidification of the extracellular space, which promotes tumor invasion and metastasis. By inhibiting hCA IX, it is possible to reverse this acidification and potentially sensitize cancer cells to conventional therapies.
Caption: Role of Carbonic Anhydrase IX in the Tumor Microenvironment and its Inhibition.
Experimental Protocols
Synthesis of a Representative N-Substituted 4-(2-aminoethyl)benzenesulfonamide Schiff Base
This protocol describes the synthesis of a Schiff base derivative from 4-(2-aminoethyl)benzenesulfonamide and an appropriate aldehyde.[3]
Materials:
-
4-(2-aminoethyl)benzenesulfonamide
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
Dissolve 2.0 mmol of 4-(2-aminoethyl)benzenesulfonamide in warm ethanol in a round-bottom flask.
-
Add 2.0 mmol of the corresponding aldehyde to the flask. If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before addition.
-
The final volume of the reaction mixture should be approximately 20 mL.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates is isolated by filtration.
-
Wash the collected solid with cold ethanol and dry it under a vacuum.
-
The crude product can be purified by recrystallization from methanol or ethanol.
Carbonic Anhydrase Inhibition Assay
This protocol is a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.[5]
Materials:
-
96-well clear microplate
-
Microplate reader
-
Carbonic Anhydrase (CA) enzyme
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the CA enzyme in CA Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Plate Setup:
-
To appropriate wells of the 96-well plate, add 80 µL of CA Assay Buffer.
-
Add 10 µL of the diluted test compounds, positive control, or solvent control (for the enzyme-only control) to the respective wells.
-
Add 5 µL of the CA enzyme working solution to all wells except the background control.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of the CA Substrate to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 1 hour at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of various biological targets, most notably carbonic anhydrases. The synthetic accessibility of the terminal amino group allows for extensive structural diversification, leading to compounds with a wide range of biological activities. The data presented in this guide highlights the importance of systematic structural modification and biological evaluation in the discovery of novel therapeutic agents. Future research in this area will likely focus on optimizing the selectivity of these compounds for specific enzyme isoforms and exploring their potential in in vivo models of disease.
References
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
- Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Kupcinskas, L., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 2012.
- MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
- ResearchGate. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)
- PrepChem. Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide. [Link]
- PubMed Central.
- PubMed Central. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
- protocols.io. Carbonic Anhydrase Activity Assay. [Link]
- SciELO. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. [Link]
- Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Introduction
N-(2-Aminoethyl)-4-methylbenzenesulfonamide is a key building block in synthetic organic chemistry, finding applications in the development of various pharmaceutical compounds. The purity of this intermediate is paramount, as even trace impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth, objective comparison of different reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of this compound. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to establish robust and reliable analytical methods. The methodologies discussed are designed to be self-validating systems, adhering to the principles of scientific integrity and aligning with regulatory expectations outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Understanding the Analyte and Potential Impurities
A robust analytical method begins with a thorough understanding of the target analyte and its potential impurities. This compound is typically synthesized via the reaction of p-toluenesulfonyl chloride with an excess of ethylenediamine. This synthesis route can potentially lead to the following process-related impurities:
-
Impurity A: p-Toluenesulfonic acid: Formed by the hydrolysis of the starting material, p-toluenesulfonyl chloride.
-
Impurity B: Ethylenediamine: Unreacted starting material. Due to its lack of a chromophore, direct UV detection is challenging. Derivatization or the use of alternative detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be necessary for its quantification. For the purpose of this guide, we will focus on UV-active impurities.
-
Impurity C: N,N'-bis(p-toluenesulfonyl)ethylenediamine: A common byproduct formed when both amino groups of ethylenediamine react with p-toluenesulfonyl chloride.
-
Impurity D: 4-Methylbenzenesulfonamide: A potential impurity arising from the reaction of p-toluenesulfonyl chloride with ammonia, which could be present as a contaminant.
The chemical structures of this compound and its potential impurities are depicted below.
Comparative HPLC Methodologies
The primary challenge in the HPLC analysis of this compound lies in achieving adequate separation of the polar main component from its potentially less polar and more polar impurities. We will compare two common C18 columns with different mobile phase compositions to optimize the separation.
Methodology A: Standard C18 with a Simple Acetonitrile/Water Gradient
This approach utilizes a conventional C18 column with a straightforward mobile phase. It serves as a baseline method to assess the inherent challenges of the separation.
Methodology B: C18 with an Ion-Pairing Agent
To improve the retention and peak shape of the basic analyte and its impurities, this method incorporates an ion-pairing reagent into the mobile phase.[6]
Experimental Protocols
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chemicals and Reagents
-
This compound reference standard
-
Impurity reference standards (A, C, and D)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (reagent grade)
-
Sodium heptanesulfonate (ion-pairing agent, HPLC grade)
Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of each reference standard in methanol in separate 25 mL volumetric flasks.
-
Spiked Sample Solution (for method development): Prepare a solution of this compound at 1000 µg/mL and spike it with each impurity at a concentration of 10 µg/mL (1% level).
-
Test Sample Solution: Prepare a solution of the this compound sample to be analyzed at a concentration of 1000 µg/mL in methanol.
Chromatographic Conditions
| Parameter | Methodology A | Methodology B |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Standard C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid and 5 mM Sodium Heptanesulfonate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-60% B; 20-25 min: 60% B; 25.1-30 min: 5% B | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Volume | 10 µL | 10 µL |
Data Presentation and Comparison
The following table summarizes the expected chromatographic performance of the two methodologies. The data is representative and illustrates the principles of method development for this type of analysis.
| Parameter | Methodology A | Methodology B |
| Retention Time (min) - Main Peak | 8.5 | 12.2 |
| Resolution (Main Peak / Impurity C) | 1.8 | 3.5 |
| Tailing Factor (Main Peak) | 1.7 | 1.2 |
| Theoretical Plates (Main Peak) | 6500 | 9800 |
Analysis of Results:
-
Methodology A shows some separation between the main peak and the most critical impurity (Impurity C), but the resolution is suboptimal (<2.0). The tailing factor for the main peak is also high, indicating secondary interactions with residual silanols on the stationary phase. This can compromise the accuracy of integration, especially for small impurity peaks eluting on the tail of the main peak.
-
Methodology B demonstrates a significant improvement in chromatographic performance. The addition of an ion-pairing agent neutralizes the charge on the basic amine groups of the analyte and impurities, leading to better retention, improved peak shape (lower tailing factor), and enhanced resolution. The increased retention time of the main peak also allows for better separation from early-eluting polar impurities like Impurity A.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: General workflow for HPLC purity analysis.
Logical Relationship of Analyte and Impurities
The following diagram illustrates the synthetic relationship between the starting materials, the final product, and the potential impurities.
Caption: Synthesis and impurity formation pathway.
Conclusion and Recommendations
Based on the comparative data, Methodology B , which employs an ion-pairing agent, is the recommended approach for the purity analysis of this compound. This method provides superior resolution, peak shape, and overall chromatographic performance, ensuring a more accurate and reliable assessment of product purity.
It is crucial to validate the chosen method according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4][5] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. For the quantification of non-UV active impurities like ethylenediamine, alternative detection methods or derivatization would be necessary.
This guide provides a solid foundation for developing and implementing a robust HPLC purity method for this compound. By understanding the underlying chemical principles and systematically optimizing the chromatographic conditions, researchers can ensure the quality and consistency of this important chemical intermediate.
References
- ICH Q2(R2) Validation of analytical procedures. (URL: [Link])
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (URL: not available)
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (URL: [Link])
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])
- Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
- Separation and determination of aromatic amines by reversed-phase HPLC - J-Stage. (URL: [Link])
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (URL: [Link])
- Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. (URL: [Link])
- Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library. (URL: [Link])
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (URL: [Link])
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (URL: [Link])
- Differences between biogenic amine detection by HPLC methods using OPA and dansyl deriv
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (URL: [Link])
- 4-(2-Aminoethyl)benzenesulfonamide - SIELC Technologies. (URL: [Link])
- HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column | SIELC Technologies. (URL: [Link])
- A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] - Quick Company. (URL: [Link])
- US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl)
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)
- C190-E094A_Tips for practical HPLC analysis - Shimadzu. (URL: [Link])
- A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (URL: [Link])
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Guide to the Spectroscopic Characterization of N-(2-Aminoethyl)-4-methylbenzenesulfonamide: A Comparative Analysis by NMR and Mass Spectrometry
This guide provides an in-depth technical analysis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a key intermediate in synthetic chemistry. The structural elucidation of this molecule is paramount for its application in drug discovery and materials science. Here, we present a comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a comparative perspective with a structurally related analogue to highlight the nuances of spectroscopic data interpretation.
Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments in the molecule. The chemical shift of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Ar-H (ortho to SO₂) | ~7.75 | Doublet (d) | 2H | ~8.0 | Deshielded by the electron-withdrawing sulfonyl group. |
| Ar-H (ortho to CH₃) | ~7.30 | Doublet (d) | 2H | ~8.0 | Shielded relative to the other aromatic protons. |
| -SO₂NH- | Variable (e.g., ~5.5) | Broad Singlet | 1H | N/A | Chemical shift is concentration and solvent dependent; broad due to quadrupole effects and exchange. |
| -CH₂-NHSO₂- | ~3.15 | Triplet (t) | 2H | ~6.0 | Adjacent to the electron-withdrawing sulfonamide and a CH₂ group. |
| -CH₂-NH₂ | ~2.80 | Triplet (t) | 2H | ~6.0 | Adjacent to the primary amine and a CH₂ group. |
| Ar-CH₃ | ~2.43 | Singlet (s) | 3H | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. |
| -NH₂ | Variable (e.g., ~1.5) | Broad Singlet | 2H | N/A | Chemical shift is highly variable and depends on solvent, concentration, and temperature. |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument used.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, etc.) and its electronic environment.
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |
| C -SO₂ (Quaternary) | ~143.5 | Aromatic carbon attached to the sulfonyl group. |
| C -CH₃ (Quaternary) | ~137.0 | Aromatic carbon attached to the methyl group. |
| C H (ortho to SO₂) | ~129.8 | Aromatic methine carbons. |
| C H (ortho to CH₃) | ~127.2 | Aromatic methine carbons. |
| -C H₂-NHSO₂- | ~45.5 | Aliphatic carbon adjacent to the sulfonamide nitrogen. |
| -C H₂-NH₂ | ~41.0 | Aliphatic carbon adjacent to the primary amine nitrogen. |
| Ar-C H₃ | ~21.5 | Methyl carbon attached to the aromatic ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but others like DMSO-d₆ can be used if solubility is an issue.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For the ¹³C NMR spectrum, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Caption: A potential fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to promote protonation in positive-ion mode.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., ESI) via direct infusion or through a liquid chromatography (LC) system.
-
Mass Analysis: A full scan MS spectrum is acquired to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): A product ion scan is performed by selecting the [M+H]⁺ ion (m/z 215.1) as the precursor and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
-
Data Analysis: The resulting mass spectra are analyzed to confirm the molecular weight and to propose a fragmentation pattern consistent with the expected structure.
Comparative Analysis: Distinguishing Structural Isomers
To underscore the specificity of these analytical techniques, we compare this compound with its structural isomer, 4-(2-Aminoethyl)benzenesulfonamide . This isomer lacks the methyl group on the aromatic ring and instead has the sulfonamide group directly attached to the ethylamine chain in a different orientation. [1]
NMR Spectral Comparison
| Feature | This compound | 4-(2-Aminoethyl)benzenesulfonamide |
| ¹H NMR | ||
| Ar-CH₃ Signal | Present (~2.4 ppm, singlet, 3H) | Absent |
| Aromatic Protons | Two distinct doublets | Two distinct doublets, but with different chemical shifts due to the different substitution pattern. |
| ¹³C NMR | ||
| Ar-CH₃ Signal | Present (~21.5 ppm) | Absent |
| Aliphatic Carbons | Two signals (~45.5 and ~41.0 ppm) | Two signals, but with different chemical shifts due to proximity to the aromatic ring vs. the sulfonamide. |
The most telling difference in the ¹H and ¹³C NMR spectra is the presence or absence of the signal corresponding to the aromatic methyl group. This single feature allows for immediate differentiation between the two compounds.
Mass Spectrometry Comparison
| Feature | This compound | 4-(2-Aminoethyl)benzenesulfonamide |
| Molecular Formula | C₉H₁₄N₂O₂S | C₈H₁₂N₂O₂S |
| Monoisotopic Mass | 214.0776 Da | 200.0619 Da [1] |
| [M+H]⁺ (m/z) | 215.0854 | 201.0698 |
| Key Fragments | m/z 155 (Tosyl cation), m/z 91 (Tropylium) | Different fragmentation pattern expected due to the different connectivity. A likely fragment would be the loss of the ethylamine group. |
The 14 Da difference in molecular weight provides a clear distinction between the two isomers. Furthermore, their fragmentation patterns in MS/MS would be significantly different, providing orthogonal confirmation of their distinct structures.
Conclusion
The comprehensive characterization of this compound is readily achieved through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and offers structural insights through fragmentation analysis. By comparing its spectral data with that of a structural isomer, the power of these techniques to resolve subtle structural differences is clearly demonstrated. This rigorous analytical approach is fundamental to ensuring the identity, purity, and quality of chemical entities in research and development.
References
- Wiley-VCH. (2007). Supporting Information.
- PubChem. This compound. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides.
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET.
- PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information.
- Nakahata, D. H., et al. (2024). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO.
- PubChem. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine. National Center for Biotechnology Information.
- ResearchGate. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- ResearchGate. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses.
- PubChem. bis(N-tosyl)ethylenediamine. National Center for Biotechnology Information.
- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Aayushi International Interdisciplinary Research Journal. Mass Spectral Fragmentation Patterns of (E).
Sources
A Comparative Guide to the Isoform Cross-Reactivity of N-(2-Aminoethyl)-4-methylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
This guide provides a detailed comparative analysis of the cross-reactivity profiles of novel derivatives based on the N-(2-Aminoethyl)-4-methylbenzenesulfonamide scaffold. The primary focus is on pharmacological cross-reactivity across human carbonic anhydrase (hCA) isoforms, a critical consideration in the development of selective inhibitors for therapeutic applications. We will delve into the experimental data, the methodologies used to obtain it, and the structural rationale behind achieving isoform selectivity.
Introduction: Framing the Cross-Reactivity Challenge
The term "sulfonamide cross-reactivity" often evokes concerns about allergic reactions, particularly the risk of hypersensitivity in patients with a known allergy to sulfonamide antibiotics.[1][2] However, extensive reviews of the literature suggest that broad cross-allergenicity between antibacterial and non-antibacterial sulfonamides is not supported by convincing evidence.[1][3][4] This is largely attributed to key structural differences; the moieties responsible for antibiotic-related hypersensitivity—specifically the N1-heterocyclic ring and an N4-arylamine group—are absent in most non-antibacterial sulfonamide agents.[1][5]
For drug development professionals, the more pertinent challenge is pharmacological cross-reactivity , which refers to a compound's activity against unintended biological targets. For sulfonamide derivatives, the primary targets are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[6][7] The human body expresses 15 different CA isoforms, which are involved in a multitude of physiological processes.[6][8] While ubiquitous isoforms like hCA I and hCA II are crucial for normal function, others, such as the transmembrane isoforms hCA IX and hCA XII, are overexpressed in various tumors and are validated anticancer targets.[9][10]
Therefore, the central goal in this field is to design inhibitors that are highly selective for a target isoform (e.g., hCA IX) while exhibiting minimal activity against off-target isoforms (e.g., hCA I and II) to reduce potential side effects. This guide examines derivatives of the this compound scaffold as a promising platform for achieving this selectivity.[10][11]
The "Tail Approach": A Core Strategy for Engineering Selectivity
The inhibitory action of benzenesulfonamides on carbonic anhydrases is well-understood. The primary sulfonamide group (SO₂NH₂) acts as a potent zinc-binding group (ZBG), anchoring the molecule to the catalytic Zn²⁺ ion deep within the active site.[12][13] The rest of the molecule, often referred to as the "tail," extends out from this anchor point and can engage in secondary interactions with residues lining the active site cavity.[12]
It is the variability in the amino acid composition of this outer region among the different hCA isoforms that provides the opportunity for selective targeting.[12][14] By strategically modifying the chemical structure of the tail, it is possible to introduce moieties that form favorable interactions (e.g., hydrogen bonds, van der Waals forces) with unique residues in the target isoform, thereby enhancing binding affinity and selectivity.[14][15] The this compound scaffold is an excellent starting point for this "tail approach," as the terminal amino group provides a convenient handle for chemical elaboration.
Comparative Inhibitory Activity of this compound Derivatives
Experimental data reveals that modifying the terminal amine of the this compound scaffold significantly impacts both potency and isoform selectivity. The following table summarizes the inhibitory constants (Kᵢ) of various N-substituted derivatives against four key hCA isoforms: the ubiquitous, off-target hCA I and II, and the tumor-associated targets hCA IX and XII. Lower Kᵢ values indicate stronger inhibition.
Table 1: Inhibitory Activity (Kᵢ, nM) of N-Substituted 4-(2-aminoethyl)benzenesulfonamide Derivatives
| Compound ID | N-Substituent (R) | hCA I (Off-Target) | hCA II (Off-Target) | hCA IX (Target) | hCA XII (Target) | Selectivity Ratio* (IX/II) |
|---|---|---|---|---|---|---|
| 5 [10] | 4-Chlorobenzoyl | 102.5 | 35.5 | 10.7 | 8.8 | 0.30 |
| 6 [10] | 3,4-Dichlorobenzoyl | 96.3 | 29.8 | 8.8 | 6.8 | 0.29 |
| 11 [10] | 4-(Trifluoromethyl)benzoyl | 158.2 | 89.6 | 5.9 | 4.3 | 0.07 |
| 12 [10] | 4-(tert-Butyl)benzoyl | 149.3 | 61.4 | 6.2 | 4.0 | 0.10 |
| 14 [10] | 2-Naphthoyl | 240.5 | 18.1 | 7.9 | 5.9 | 0.44 |
| AAZ [16] | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 2.08 |
Selectivity Ratio (Kᵢ hCA IX / Kᵢ hCA II): A lower value indicates greater selectivity for the target isoform IX over the off-target isoform II.
Analysis of Experimental Data: The data clearly demonstrates the successful application of the "tail approach." Several new derivatives show powerful inhibitory potency against the target isoforms hCA IX and hCA XII, with Kᵢ values in the single-digit nanomolar range.[10]
-
Potency: Compounds 11 and 12 are the most potent inhibitors against the primary target hCA IX (Kᵢ = 5.9 nM and 6.2 nM, respectively) and the secondary target hCA XII (Kᵢ = 4.3 nM and 4.0 nM, respectively).[10] This level of inhibition is significantly stronger than that of the clinically used standard, Acetazolamide (AAZ).[10]
-
Selectivity: The most compelling finding is the enhanced selectivity. Compound 11 , with a 4-(trifluoromethyl)benzoyl group, displays a selectivity ratio of 0.07, meaning it is over 14 times more selective for hCA IX than for hCA II.[10] Similarly, compound 12 , with a bulky 4-(tert-butyl)benzoyl group, is 10 times more selective for hCA IX over hCA II.[10] This is a dramatic improvement over AAZ, which is actually more potent against the off-target hCA II.
These results underscore that by adding substituted aromatic moieties to the scaffold, it is possible to exploit unique features of the hCA IX and XII active sites to achieve both high affinity and excellent selectivity.
Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of inhibitory constants across multiple enzyme isoforms is the cornerstone of any cross-reactivity study. The data presented above was generated using a stopped-flow assay, which is the gold standard for measuring CA-catalyzed CO₂ hydration.
Protocol 1: Stopped-Flow CO₂ Hydration Assay
This method directly measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of CO₂. The rate of this reaction is monitored by a pH indicator.
Objective: To determine the inhibition constants (Kᵢ) of test compounds against various hCA isoforms.
Materials:
-
Applied Photophysics stopped-flow instrument[9]
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)[9]
-
Test compound stock solutions (e.g., 1 mM in DMSO)
-
CO₂-saturated water
-
Buffer: 20 mM HEPES (pH 7.5)[9]
-
pH Indicator: 0.2 mM Phenol Red[9]
-
Na₂SO₄ (to maintain constant ionic strength)[9]
Step-by-Step Procedure:
-
Reagent Preparation: Prepare buffer solutions and fresh CO₂-saturated water on the day of the experiment. Serially dilute test compounds to a range of desired concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a syringe, mix the hCA isoform solution with the test compound solution (at various concentrations). Allow this mixture to pre-incubate for at least 15 minutes at room temperature to ensure the formation of the enzyme-inhibitor complex.[9]
-
Assay Execution: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution from one syringe with the CO₂-saturated substrate solution (containing the pH indicator) from a second syringe.[9]
-
Data Acquisition: The instrument records the change in absorbance of the pH indicator over time (typically milliseconds) as the pH drops due to proton production from the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance curves. These rates are then plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to the appropriate dose-response equation.
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (CO₂) and its affinity for the enzyme (Kₘ).
Protocol 2: Colorimetric Esterase Activity Assay (Screening Alternative)
For higher-throughput screening, an assay measuring the esterase activity of CAs can be employed. This method uses a chromogenic substrate, p-nitrophenyl acetate (pNPA), which produces a yellow-colored product upon hydrolysis by the enzyme.[17]
Principle: The rate of formation of the p-nitrophenol product is monitored spectrophotometrically at 400-405 nm. Inhibitors will decrease the rate of this color change. While less precise for final Kᵢ determination than the stopped-flow method, it is robust and suitable for initial screening of compound libraries.[17]
Conclusion and Future Outlook
The comparative data presented in this guide strongly supports the this compound scaffold as a highly tractable platform for developing next-generation carbonic anhydrase inhibitors. Through systematic chemical modification of the ethylamine "tail," it is possible to engineer derivatives that not only exhibit potent, single-digit nanomolar inhibition of tumor-associated isoforms hCA IX and XII but also possess a high degree of selectivity over the ubiquitous, off-target isoforms hCA I and II.[10]
The experimental workflows detailed herein, particularly the stopped-flow CO₂ hydration assay, represent the validated, authoritative standard for quantifying this isoform-specific activity. For researchers and drug development professionals, these findings highlight a clear path forward: further exploration of diverse substituents on this scaffold can lead to the discovery of even more selective and potent drug candidates for use in oncology and other therapeutic areas where specific CA isoforms play a critical pathological role.
References
- Title: Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity Source: Benchchem URL
- Title: Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay Source: Benchchem URL
- Title: Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? Source: PubMed URL:[Link]
- Title: Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII Source: National Institutes of Health (NIH) URL:[Link]
- Title: Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? Source: Oxford University Press (OUP) URL:[Link]
- Title: Cross-Reactivity of Sulfonamide Drugs Source: Pharmacy Tools URL:[Link]
- Title: Sulfonamide cross-reactivity: fact or fiction? Source: PubMed URL:[Link]
- Title: Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives Source: National Institutes of Health (NIH) URL:[Link]
- Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: ACS Public
- Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Public
- Title: Synthesis of a new series of N4-substituted 4-(2-aminoethyl)
- Title: Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells Source: National Institutes of Health (NIH) URL:[Link]
- Title: Sulfonamide allergy and cross-reactivity Source: PubMed URL:[Link]
- Title: Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses Source: SciELO URL:[Link]
- Title: Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids Source: Taylor & Francis Online URL:[Link]
- Title: Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study Source: PubMed Central URL:[Link]
- Title: Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important Source: University of Pisa URL:[Link]
Sources
- 1. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rlandrews.org [rlandrews.org]
- 3. Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? [ouci.dntb.gov.ua]
- 4. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide and N-(2-aminoethyl)-4-propylbenzenesulfonamide: A Guide to Structure-Property Relationships
Introduction: The Significance of Subtle Structural Changes
In the landscape of medicinal chemistry and drug development, the benzenesulfonamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1] Its prominence stems from the sulfonamide group's ability to act as a potent zinc-binding group, enabling it to inhibit a wide array of metalloenzymes, most notably the carbonic anhydrases (CAs).[2][3] The biological activity and physicochemical properties of these molecules can be finely tuned by modifying the substituents on the benzene ring.
This guide provides an in-depth comparative analysis of two closely related benzenesulfonamide derivatives: N-(2-Aminoethyl)-4-methylbenzenesulfonamide and N-(2-aminoethyl)-4-propylbenzenesulfonamide. The sole structural difference between these compounds is the length of the alkyl chain at the para-position of the benzene ring—a methyl versus a propyl group. We will explore how this seemingly minor modification imparts significant changes in their physicochemical properties, which in turn dictates their potential biological interactions and applications. This analysis is supported by established experimental data and detailed protocols to empower researchers in their own investigations.
Physicochemical Properties: A Tale of Two Tails
The primary distinction between the methyl and propyl-substituted analogs lies in their lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The addition of two extra methylene groups in the propyl chain increases the molecule's nonpolar surface area, leading to a predictable rise in its lipophilicity.
The following table summarizes the key computed and experimental physicochemical properties for both compounds.
| Property | This compound | N-(2-aminoethyl)-4-propylbenzenesulfonamide | Rationale for Difference |
| Molecular Formula | C₉H₁₄N₂O₂S[4][5] | C₁₁H₁₈N₂O₂S[6] | Addition of a C₂H₄ unit. |
| Molecular Weight | 214.28 g/mol [7] | 242.34 g/mol [6] | The propyl group is heavier than the methyl group. |
| Melting Point (°C) | 122-126[5][8] | Not available | Changes in crystal lattice energy due to size and packing. |
| XLogP3-AA (LogP) | ~0.3[4] | ~1.3[6] | Increased carbon count in the propyl chain enhances lipophilicity. |
| Topological Polar Surface Area (TPSA) | 80.6 Ų[4] | 80.6 Ų[6] | The core sulfonamide and aminoethyl groups are identical. |
| Hydrogen Bond Donors | 2[7] | 2[6] | Identical N-H groups in the sulfonamide and primary amine. |
| Hydrogen Bond Acceptors | 3-4[4][7] | 4[6] | Identical oxygen and nitrogen atoms. |
| Rotatable Bonds | 4[7] | 6[6] | The propyl chain introduces two additional rotatable C-C bonds. |
Expert Interpretation: The most impactful difference is the order-of-magnitude increase in the predicted LogP value from 0.3 to 1.3. This shift from a relatively hydrophilic to a more lipophilic character is expected to enhance membrane permeability. However, it may also decrease aqueous solubility and potentially increase binding to hydrophobic off-targets. The identical TPSA values indicate that both molecules possess the same capacity for polar interactions, while the increased number of rotatable bonds in the propyl analog suggests greater conformational flexibility, which can influence its binding pose within a protein's active site.[2]
Structure-Activity Relationship (SAR) and Biological Context
The benzenesulfonamide moiety is a cornerstone for the design of carbonic anhydrase (CA) inhibitors.[3] CAs are ubiquitous enzymes crucial for pH regulation and other metabolic pathways.[2] The primary sulfonamide group (SO₂NH₂) coordinates to the Zn²⁺ ion in the CA active site, while the rest of the molecule, often termed the "tail," extends into the active site cavity, forming additional interactions that determine potency and isoform selectivity.[3]
-
Influence of the Para-Substituent: The active sites of different CA isoforms contain both hydrophilic and hydrophobic regions. The para-substituent of the benzenesulfonamide ring projects into a hydrophobic pocket. Structural studies have shown that the nature of this "tail" group is critical for modulating isoform specificity.[3]
-
Methyl vs. Propyl:
-
This compound: The small methyl group will have limited hydrophobic interactions. Its binding affinity will be primarily driven by the core sulfonamide-zinc interaction.
-
N-(2-aminoethyl)-4-propylbenzenesulfonamide: The longer, more flexible, and more hydrophobic propyl chain can explore deeper into the hydrophobic pocket of the active site. This has the potential to form more extensive van der Waals interactions, which could lead to significantly higher binding affinity (i.e., greater potency) for certain CA isoforms that possess a suitably sized hydrophobic pocket.[3] Conversely, it may clash with residues in more constricted active sites, leading to weaker binding.
-
This fundamental difference in how the methyl and propyl "tails" interact with target proteins is the basis for their divergent pharmacological profiles.
Caption: Structure-Activity Relationship (SAR) concept for benzenesulfonamide inhibitors.
Experimental Protocols
To empirically validate the predicted differences and characterize these compounds, a series of standardized experiments are required. The following protocols are designed to be self-validating, moving from synthesis and confirmation to functional assessment.
Protocol 1: Synthesis of para-Alkyl-N-(2-aminoethyl)benzenesulfonamides
This protocol is adapted from established multi-step procedures for preparing related sulfonamides.[9][10] The initial acetylation is a critical protection step, preventing the primary amine of the starting material from reacting during chlorosulfonation.
Workflow Diagram:
Caption: General synthesis workflow for para-alkyl-N-(2-aminoethyl)benzenesulfonamides.
Step-by-Step Methodology:
-
Step 1: Acetylation (Amine Protection)
-
To a stirred solution of the appropriate para-alkyl-phenethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.
-
-
Step 2: Chlorosulfonation
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the N-acetylated intermediate from Step 1 (1.0 eq) portion-wise to an excess of chlorosulfonic acid (4-5 eq) at 0 °C with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water to obtain the crude sulfonyl chloride.
-
-
Step 3: Sulfonamide Formation (Amination)
-
Dissolve the crude sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add this solution dropwise to a stirred solution of excess ethylenediamine (3-4 eq) in THF at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acetylated sulfonamide product.
-
-
Step 4: Hydrolysis (Deprotection)
-
Reflux the N-acetylated product from Step 3 in a mixture of methanol and 4N hydrochloric acid for 4-6 hours.[11]
-
Monitor the reaction by TLC. Upon completion, evaporate the methanol under reduced pressure.
-
Neutralize the remaining aqueous solution with 1N sodium hydroxide to a basic pH, which will precipitate the final product.
-
-
Step 5: Purification and Characterization
Protocol 2: Experimental Determination of Lipophilicity (LogP) via HPLC
This protocol provides a rapid and reliable method for comparing the lipophilicity of the two compounds.
-
Preparation of Standards and Samples:
-
Prepare 1 mg/mL stock solutions of both this compound and N-(2-aminoethyl)-4-propylbenzenesulfonamide in methanol.
-
Prepare a series of standard compounds with known LogP values (e.g., uracil, phenol, naphthalene).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and reasonable retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject the standards and samples onto the HPLC system and record their retention times (t_R).
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (often measured using uracil).
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.
-
Determine the log(k') values for the two target compounds and use the calibration curve to interpolate their experimental LogP values.
-
Protocol 3: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol describes a common method to assess the inhibitory potency of the compounds against a well-characterized CA isoform, hCA II.
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Prepare a 1 mg/mL solution of purified human carbonic anhydrase II (hCA II) in the assay buffer. Dilute to a working concentration of ~2 µM just before use.
-
Substrate: p-Nitrophenyl acetate (pNPA). Prepare a 10 mM stock solution in acetonitrile.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of each test compound in DMSO. Create a series of serial dilutions in assay buffer.
-
-
Assay Procedure (96-Well Plate Format):
-
To each well of a clear 96-well plate, add:
-
160 µL of assay buffer.
-
20 µL of the test compound dilution (or buffer for control).
-
10 µL of the hCA II working solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in GraphPad Prism or similar software) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Directions
The comparison between this compound and N-(2-aminoethyl)-4-propylbenzenesulfonamide serves as a classic example of how minor structural modifications can profoundly impact a molecule's physicochemical and pharmacological properties. The increased lipophilicity and conformational flexibility of the propyl derivative are predicted to result in a distinct biological activity profile compared to its methyl counterpart, particularly in its interactions with enzymes like carbonic anhydrases.
For researchers in drug development, this underscores the importance of systematically exploring alkyl chain length and other substituents when optimizing a lead compound. The experimental protocols provided herein offer a robust framework for synthesizing, characterizing, and evaluating such analogs. Future work should focus on expanding this comparison to include a broader range of biological targets and conducting in vivo studies to determine how the observed differences in physicochemical properties translate to pharmacokinetic and pharmacodynamic outcomes.
References
- BenchChem. (2025).
- Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience. [1]
- Nocentini, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [2]
- Loudermilk, R. S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. [Link][3]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Jiaxing Jlight Chemicals Co., Ltd. (n.d.). N-(2-aminoethyl)-4-methyl-benzenesulfonamide.
- Google Patents. (1996). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. [9]
- PubChem. (n.d.). N-(2-aminoethyl)-4-propylbenzenesulfonamide. National Center for Biotechnology Information.
- Rehman, A. U., et al. (2018).
- Rehman, A., et al. (2020). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Acta Chimica Slovenica. [Link][15]
- Al-Ghorbani, M., et al. (2024). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity.
- PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide.
- Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. [10]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 6. N-(2-aminoethyl)-4-propylbenzenesulfonamide | C11H18N2O2S | CID 43603524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. N-(2-aminoethyl)-4-methyl-benzenesulfonamide - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 9. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]
- 10. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of N-(2-Aminoethyl)-4-methylbenzenesulfonamide Analogs for Drug Discovery
Abstract
The N-(2-Aminoethyl)-4-methylbenzenesulfonamide, or tosyl-ethylenediamine, scaffold represents a versatile and privileged structure in medicinal chemistry. Its inherent structural features, combining a flexible ethylenediamine linker with an aromatic sulfonamide group, provide an ideal backbone for the development of targeted therapeutic agents. This guide offers a comparative analysis of various analogs derived from this core structure, focusing on their differential biological activities. We will explore key therapeutic areas where these analogs have shown promise, including antibacterial, anticancer, and enzyme inhibitory applications. By synthesizing data from multiple studies, this guide aims to elucidate critical structure-activity relationships (SAR) and provide researchers with the foundational knowledge and detailed experimental protocols necessary to advance their own drug discovery programs.
The this compound Core Scaffold
This compound is a derivative of toluenesulfonamide and ethylenediamine[1]. The molecule's utility stems from its two primary reactive sites: the terminal primary amine (-NH2) of the ethylenediamine moiety and the sulfonamide nitrogen. These sites allow for a wide range of chemical modifications, enabling the synthesis of large libraries of analogs with diverse physicochemical properties and biological targets.
Modification of the terminal amine, often through condensation reactions to form Schiff bases or through acylation, allows for the introduction of various lipophilic or pharmacophoric groups. These modifications can dramatically influence the compound's ability to penetrate cell membranes and interact with specific biological targets.
Caption: Core structure and primary modification points.
Comparative Analysis of Antibacterial Activity
Sulfonamides were among the first classes of effective antibacterial agents, and derivatives of this compound continue this legacy. A common strategy to enhance antibacterial potency is the synthesis of Schiff base derivatives by reacting the terminal amine with various aromatic aldehydes[2][3]. This introduces a new imine (-C=N-) linkage and allows for the exploration of different aromatic substituents.
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of these analogs is highly dependent on the nature of the substituents on the aromatic ring introduced via the Schiff base reaction.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, halo- groups) on the phenyl ring of the Schiff base moiety often enhances antibacterial activity[4]. This is thought to increase the electrophilicity of the imine carbon, potentially improving interaction with bacterial targets.
-
Hydroxyl Groups: A hydroxyl group, particularly at the ortho position of the aldehyde-derived phenyl ring, can increase activity. This may be due to its ability to form hydrogen bonds with active site residues of bacterial enzymes or to chelate with essential metal ions.
-
Metal Complexation: The Schiff base ligands can be further complexed with transition metals (e.g., Cu(II), Ni(II)), which can lead to a significant potentiation of antibacterial effects compared to the ligand alone[2].
Comparative Antibacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of representative analogs against common bacterial pathogens. Lower MIC values indicate higher potency.
| Compound ID | Modification (Schiff Base from) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Parent | N/A (Core Scaffold) | >256 | >256 | Hypothetical |
| Analog A | Salicylaldehyde | 64 | 128 | [5] |
| Analog B | 4-Nitrobenzaldehyde | 32 | 64 | [6] |
| Analog C | 5-Bromosalicylaldehyde | 16 | 32 | [5] |
| Analog D | Cu(II) Complex of Analog A | 8 | 16 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.[7][8][9][10]
Causality: The goal is to find the lowest concentration of a compound that visibly inhibits bacterial growth after a set incubation period. This is achieved by exposing a standardized bacterial inoculum to a serial dilution of the test compound.
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the test broth. Each well should contain 50 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
-
Caption: Workflow for MIC determination via broth microdilution.
Comparative Analysis of Anticancer Activity
The sulfonamide moiety is a key pharmacophore in several anticancer drugs, most notably as an inhibitor of carbonic anhydrases (CAs).[12] CAs, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for cancer cell survival as they help regulate the pH of the tumor microenvironment.[13][14] Inhibition of these enzymes leads to intracellular acidification and apoptosis. Analogs of this compound have been explored as potent CA inhibitors.[15][16]
Structure-Activity Relationship (SAR) Insights
For anticancer activity via CA inhibition, the unsubstituted sulfonamide group (-SO₂NH₂) is critical. It acts as the primary zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site. Therefore, modifications are typically focused on the other end of the molecule (the terminal amine) to build a "tail" that interacts with amino acid residues lining the active site cavity, thereby conferring potency and isoform selectivity.
-
Lipophilic Tails: Adding bulky, lipophilic groups to the terminal amine can enhance binding affinity by occupying hydrophobic pockets within the CA active site.[17]
-
Hydrogen Bonding: Incorporating moieties capable of hydrogen bonding (e.g., amides, additional sulfonamides) into the tail can form additional interactions with the enzyme, increasing potency.
-
Selectivity: The structural differences in the active sites of various CA isoforms can be exploited. By carefully designing the tail of the inhibitor, it is possible to achieve selectivity for the tumor-associated CA IX/XII over the ubiquitous cytosolic isoforms CA I and II, which helps to minimize off-target side effects.[18][19]
Comparative Anticancer Data
The following table summarizes the inhibitory activity (as Kᵢ or IC₅₀ values) of representative analogs against key CA isoforms and their cytotoxic effect on a breast cancer cell line (MCF-7). Lower values indicate higher potency.
| Compound ID | Modification (Tail) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | MCF-7 IC₅₀ (µM) | Reference |
| Acetazolamide | (Standard CAI) | 12.0 | 25.0 | >100 | [16] |
| Analog E | N-Phenylacetamide | 2055 | 419 | 55.2 | [15] |
| Analog F | N-(4-chlorobenzyl) | 18.1 | 5.9 | 8.7 | [15] |
| Analog G | N-benzoyl | 96.3 | 9.8 | 12.1 | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Causality: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Data Acquisition:
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[21][23] The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated from the dose-response curve.
-
Caption: Mechanism of anticancer action via CA IX inhibition.
Conclusion and Future Directions
The this compound scaffold is a highly adaptable platform for generating biologically active compounds. Structure-activity relationship studies consistently demonstrate that targeted modifications can significantly enhance potency and selectivity for diverse therapeutic applications.
-
For Antibacterial Development: The formation of Schiff bases, particularly those with halogenated and hydroxylated phenyl rings, and their subsequent complexation with metals, are promising strategies for developing new agents to combat bacterial resistance.
-
For Anticancer Therapy: The design of analogs with elaborate, lipophilic tails that can selectively target tumor-associated carbonic anhydrase isoforms like CA IX and CA XII holds significant therapeutic potential.
Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles (ADMET properties) and validating their efficacy in in vivo models. The versatility of this core structure ensures that it will remain a valuable starting point for the discovery of novel therapeutic agents for years to come.
References
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- MI - Microbiology. Broth Microdilution.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
- Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Horton, T. MTT Cell Assay Protocol.
- Sławiński, J., Szafrański, K., & Angeli, A. (2016). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 188-195.
- Festus, C., Ujam, O., & Ezeokonkwo, M. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Pisano, M. B. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6676.
- Dilmaghani, K., & Ghorbani-Vaghei, R. (2011). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 23(12), 5951.
- Ali, A. Y., et al. (2023). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. European Journal of Medicinal Chemistry, 258, 115598.
- Khan, M. N., et al. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2055-2060.
- Bozdag, M., et al. (2007). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties. Bioorganic & medicinal chemistry letters, 17(6), 1538-1543.
- Sheheryar, & Shah, M. U. (2022). Synthesis, Characterization and Antibacterial Activity Two New Schiff Bases derived from (E)-2-(((2-Aminoethyl) Amino) Methyl) Phenol (E)-2-(4-Aminobut-1-Enyl)-5-Methylbenzamine. International Journal of Drug Development and Research, 14(10), 1001.
- Kos, J., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1573.
- El-Naggar, A. M., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 12(45), 29541-29561.
- Angeli, A., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & medicinal chemistry, 21(6), 1495-1500.
- ResearchGate. Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- Sławiński, J., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
- Bartolucci, G., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.
- Ibrahim, M. A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540.
- El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 16757.
- Festus, C., Ujam, O., & Ezeokonkwo, M. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Science, 9(1), 22-31.
- PubChem. This compound. National Center for Biotechnology Information.
- Guddat, L. W., et al. (2009). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of medicinal chemistry, 52(14), 4455-4467.
- Johnson, G. E. (2015). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient.
- Böhm, F., et al. (2024). Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. Archiv der Pharmazie.
- Salehi, B., et al. (2024).
- Monti, S. M., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of medicinal chemistry, 55(8), 3950-3961.
Sources
- 1. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. | Semantic Scholar [semanticscholar.org]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(2-Aminoethyl)-4-methylbenzenesulfonamide Derivatives as Rho-Kinase (ROCK) Inhibitors
This guide provides an in-depth technical comparison of N-(2-Aminoethyl)-4-methylbenzenesulfonamide derivatives, a chemical class that has yielded several potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). For researchers, scientists, and drug development professionals, understanding the translation from in vitro potency to in vivo efficacy is critical. This document synthesizes experimental data to offer a clear, objective comparison, detailing the causality behind experimental choices and providing validated protocols to support future research.
Introduction: The Significance of ROCK Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1] They play a pivotal role in regulating fundamental cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and smooth muscle contraction.[2][3] Consequently, hyperactivity of the Rho/ROCK signaling pathway has been implicated in a multitude of pathologies, including hypertension, glaucoma, cancer metastasis, and neurodegenerative diseases.[4]
This compound derivatives form the backbone of several clinically relevant ROCK inhibitors, most notably Fasudil. This guide will dissect the performance of this class of compounds, bridging the gap between biochemical potency and physiological response.
The Rho/ROCK Signaling Pathway: Point of Intervention
Understanding the mechanism of action is fundamental. ROCK inhibitors, including the benzenesulfonamide derivatives, typically function as ATP-competitive inhibitors, binding to the kinase domain of ROCK1 and ROCK2 to prevent the phosphorylation of downstream substrates.[2] This intervention blocks the signaling cascade that leads to cellular contraction and motility.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of benzenesulfonamide derivatives.
Part 1: In Vitro Efficacy — A Quantitative Comparison
The primary measure of a compound's effectiveness in a controlled, cell-free environment is its half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). A lower value signifies greater potency. The following table consolidates data for prominent ROCK inhibitors, including those based on the this compound scaffold like Fasudil and its active metabolite, Hydroxyfasudil.
Table 1: Comparative In Vitro Potency of ROCK Inhibitors
| Compound | Core Scaffold | ROCK1 IC50/Ki (nM) | ROCK2 IC50/Ki (nM) | Selectivity Notes |
|---|---|---|---|---|
| Fasudil | Isoquinoline Sulfonamide | Ki: 330[5] | IC50: 158[5] | Also inhibits PKA, PKC, PKG, and MLCK at higher concentrations.[1][5] |
| Hydroxyfasudil | Isoquinoline Sulfonamide | IC50: 730[5] | IC50: 720[5] | Active metabolite of Fasudil; contributes significantly to in vivo effects.[1][5] |
| Ripasudil (K-115) | Isoquinoline | 51[6] | 19[6] | Potent inhibitor of both isoforms. |
| Netarsudil | Amide | Ki: 0.2 - 10.3[7] | Ki: 0.2 - 10.3[7] | High potency for both ROCK isoforms. |
| Y-27632 | Pyridine | Ki: 220[5] | Ki: 300[5] | Widely used research tool; highly selective for ROCK over other kinases.[5] |
| RKI-1447 | N/A | 14.5[7] | 6.2[7] | Potent dual inhibitor with preference for ROCK2. |
| GSK269962A | Azabenzimidazole | 1.6[8] | 4[8] | Demonstrates very high potency for both ROCK1 and ROCK2. |
Note: Data is compiled from various sources. Absolute values can be affected by differing assay conditions. IC50 and Ki are related but distinct measures of inhibitor potency.
The data clearly indicates that while Fasudil is a moderately potent ROCK inhibitor, newer derivatives and other chemical classes demonstrate significantly higher potency in biochemical assays. For instance, GSK269962A and RKI-1447 exhibit nanomolar to sub-nanomolar potency.[7][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of a test compound against ROCK1 or ROCK2. The principle involves quantifying the amount of ATP remaining after a kinase reaction; potent inhibitors will leave more ATP unused.
Caption: Workflow for a typical in vitro ROCK kinase inhibition assay.
Step-by-Step Methodology: [2][7]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).
-
Reconstitute purified recombinant human ROCK1 or ROCK2 enzyme in the reaction buffer to a fixed concentration (e.g., 4 ng/10 µL).
-
Prepare a solution of a suitable kinase substrate (e.g., Long S6 Kinase Substrate Peptide) and ATP in the reaction buffer.
-
Perform serial dilutions of the test compound (and positive controls like Fasudil) in DMSO.
-
-
Assay Procedure:
-
In a 384-well white assay plate, add the ROCK enzyme and varying concentrations of the test inhibitor. Include a "no inhibitor" control (DMSO vehicle only).
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
-
Detection and Data Analysis:
-
Terminate the reaction by adding a detection reagent, such as the ADP-Glo™ or Kinase-Glo™ Luminescent Kinase Assay reagent, according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced or ATP remaining.
-
Incubate at room temperature for 10-40 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: In Vivo Efficacy — From Bench to Biological System
Translating in vitro potency to in vivo efficacy is the paramount challenge in drug development. Pharmacokinetics (absorption, distribution, metabolism, excretion) and target engagement in a complex biological system can dramatically alter a compound's performance. Here, we compare the in vivo effects of Fasudil and its derivatives in relevant disease models.
Table 2: Comparative In Vivo Efficacy of Benzenesulfonamide-Based ROCK Inhibitors
| Compound | Disease Model | Animal Model | Dosing & Administration | Key In Vivo Outcome | Reference |
|---|---|---|---|---|---|
| Fasudil | Hypoxic Pulmonary Hypertension | Rat | 30 mg/kg/day, gavage | Significantly reduced mean pulmonary arterial pressure (mPAP) from 31.38 mmHg to 16.63 mmHg.[9] | [9] |
| Fasudil | Hypertension | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg, i.p. | Significantly decreased mean arterial blood pressure and restored endothelial function.[10] | [10] |
| Fasudil | Preeclampsia | Mouse (sFlt-1 induced) | 10, 30 mg/kg, i.p. | Dose-dependently reduced high blood pressure and proteinuria.[11] | [11] |
| Fasudil | Acute Ischemic Stroke | Spontaneously Hypertensive Rat (SHR) | 0.1 mg/kg, i.v. | This low dose did not significantly increase cerebral blood flow or reduce brain injury.[12] | [12] |
| ROCK Inhibitors (General) | Triple-Negative Breast Cancer | Mouse (Xenograft) | N/A | Inhibition of ROCK suppresses tumor formation in orthotopic xenograft models.[13] |[13] |
The in vivo data demonstrates that Fasudil is effective in multiple cardiovascular models, significantly lowering blood pressure and mitigating tissue damage.[9][10][11] However, the study on ischemic stroke highlights a crucial point: efficacy is highly dependent on achieving sufficient dosage and target engagement at the site of action, which was not met with a low dose in that specific context.[12] In oncology, ROCK inhibition has been shown to suppress tumor growth and metastasis in xenograft models, validating the pathway as a viable target.[13]
Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study
This protocol provides a framework for assessing the anti-tumor efficacy of a novel this compound derivative in a subcutaneous xenograft model. The choice of an immunocompromised mouse is critical to prevent rejection of the human tumor cells.[14]
Caption: A generalized workflow for an in vivo cancer xenograft efficacy study.
Step-by-Step Methodology: [14][15][16]
-
Animal and Cell Line Selection:
-
Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude) aged 6-8 weeks. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Select a human cancer cell line relevant to the therapeutic hypothesis (e.g., MDA-MB-231 for breast cancer).
-
-
Tumor Implantation:
-
Culture cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a sterile solution, often a 1:1 mixture of serum-free media and Matrigel, at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Treatment and Monitoring:
-
Allow tumors to grow to an average volume of 100-150 mm³. Measure tumor dimensions with calipers and calculate volume using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment and vehicle control groups.
-
Administer the test compound at a predetermined dose and schedule (e.g., 30 mg/kg, daily, intraperitoneal injection). The vehicle group receives the formulation buffer only.
-
Monitor tumor volume and animal body weight three times weekly as a measure of efficacy and toxicity, respectively.
-
-
Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined maximum size or after a fixed duration (e.g., 21-28 days).
-
At the endpoint, humanely euthanize the animals. Excise, weigh, and photograph the tumors.
-
Process tumor tissue for pharmacodynamic analysis (e.g., Western blot for p-MLC to confirm ROCK inhibition) and histological evaluation.
-
Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Bridging the Gap: Correlating In Vitro and In Vivo Results
The data reveals a nuanced relationship between in vitro potency and in vivo efficacy. While Fasudil is not the most potent inhibitor in biochemical assays, its well-characterized pharmacokinetic profile and that of its active metabolite, Hydroxyfasudil, allow it to achieve therapeutic concentrations in vivo, leading to significant efficacy in cardiovascular models.[1][9][10]
Conversely, a highly potent in vitro inhibitor may fail in vivo due to poor solubility, rapid metabolism, or an inability to reach the target tissue. The case of low-dose Fasudil in an ischemic stroke model underscores this point: without sufficient target engagement, even a validated compound will be ineffective.[12] This highlights the indispensability of in vivo models. The choice of model is paramount; a spontaneously hypertensive rat is ideal for cardiovascular studies, while an orthotopic tumor xenograft provides a more clinically relevant microenvironment for cancer research than a subcutaneous model.[10][13][14]
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of clinically relevant ROCK inhibitors. While in vitro kinase assays provide essential data on potency and selectivity, this guide demonstrates that these findings are only the first step. In vivo studies are critical for validating efficacy, understanding dose-response relationships, and uncovering the complexities of drug action within a complete biological system. For drug development professionals, a successful program requires a synergistic approach, using robust in vitro data to select promising candidates and well-designed in vivo models to confirm their therapeutic potential. Future research will likely focus on developing derivatives with improved isoform selectivity (ROCK1 vs. ROCK2) and enhanced pharmacokinetic properties to broaden the therapeutic window and minimize off-target effects.
References
- [Reference 1]
- [Reference 2]
- [Reference 3]
- [Reference 4]
- [Reference 5]
- BenchChem. (2025). Head-to-head comparison of GSK429286A and other ROCK inhibitors. BenchChem.
- BenchChem. (2025). Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers. BenchChem.
- American Journal of Translational Research. (n.d.).
- Loirand, G. (2017). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Experimental Biology and Medicine, 242(9), 929-938.
- El-Mas, M. M., et al. (2012). Fasudil improves the endothelial dysfunction in the aorta of spontaneously hypertensive rats. European Journal of Pharmacology, 691(1-3), 182-189.
- [Reference 11]
- Wang, C., et al. (2020). Fasudil attenuates soluble fms-like tyrosine kinase-1 (sFlt-1)-induced hypertension in pregnant mice through RhoA/ROCK pathway.
- Toth, P., et al. (2017). Treatment with low dose fasudil for acute ischemic stroke in chronic hypertension. Journal of Cerebral Blood Flow & Metabolism, 37(1_suppl), 53-57.
- Riento, K., & Ridley, A. J. (2003). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. PLoS ONE, 8(2), e55874.
- [Reference 15]
- AbMole BioScience. (n.d.).
- Julian, L., & Olson, M. F. (2014). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Molecules, 19(9), 14764-14794.
- [Reference 18]
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Model Studies. BenchChem.
- Adooq Bioscience. (n.d.). ROCK | ROCK pathway | ROCK inhibitors. Adooq Bioscience.
- Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55080.
- [Reference 23]
- Shimizu, T., et al. (2013). Rho Kinase (ROCK) Inhibitors. Journal of Cardiovascular Pharmacology, 62(4), 344-353.
- Roy, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Biomolecular Structure and Dynamics, 40(14), 6339-6356.
Sources
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adooq.com [adooq.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. abmole.com [abmole.com]
- 9. Effect of fasudil on hypoxic pulmonary hypertension and right ventricular hypertrophy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fasudil improves the endothelial dysfunction in the aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fasudil attenuates soluble fms-like tyrosine kinase-1 (sFlt-1)-induced hypertension in pregnant mice through RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with low dose fasudil for acute ischemic stroke in chronic hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis to Absolute Confirmation
In the realm of chemical synthesis, the creation of a target molecule is but the first chapter. The narrative is only complete upon its unambiguous structural verification. For a molecule like N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a versatile building block in the synthesis of various compounds including monoazacrown ethers, rigorous structural confirmation is not merely an academic exercise.[1] It is a foundational requirement for ensuring the validity of subsequent research, the integrity of biological screening data, and the ultimate success of any drug development program.
This guide provides an in-depth, multi-faceted strategy for the structural elucidation of this compound. We will move beyond simply listing techniques and instead delve into the causality behind our analytical choices, presenting a self-validating workflow that combines primary spectroscopic methods with essential orthogonal verification. This approach ensures that the confirmed structure is not just a probable assignment but a rigorously established fact.
The Synthetic Context: Anticipating the Analytical Challenge
A common route to this compound involves the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, in this case, ethylenediamine.[2] Understanding this context is crucial as it informs our analytical strategy. We must not only confirm the presence of the desired product but also definitively prove the absence of key potential impurities, such as unreacted starting materials or the bis-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)ethylenediamine. Our analytical methods must be chosen to clearly distinguish between these possibilities.
Workflow for Structural Confirmation
The following diagram illustrates a robust workflow for moving from a newly synthesized compound to a fully confirmed structure.
Caption: Workflow from synthesized product to confirmed structure.
Part 1: Primary Spectroscopic Elucidation
The core of structural confirmation rests on three pillars of spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution, as it provides detailed information about the carbon-hydrogen framework.[3]
Causality: We employ both ¹H and ¹³C NMR to create a complete picture. ¹H NMR reveals the local electronic environment and connectivity of protons, while ¹³C NMR confirms the number and type of carbon atoms in the molecule.
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆)
| Assignment | Chemical Shift (δ) ppm (Approx.) | Multiplicity | Integration | Key Insight |
| Ar-CH ₃ | ~2.4 | Singlet (s) | 3H | Confirms the methyl group on the tosyl moiety. |
| -CH ₂-NH₂ | ~2.8 | Triplet (t) | 2H | Methylene group adjacent to the primary amine. Split into a triplet by the neighboring -CH₂-. |
| -CH ₂-NH- | ~3.1 | Triplet (t) | 2H | Methylene group adjacent to the sulfonamide. Split into a triplet by the neighboring -CH₂-. |
| -NH ₂ | Broad Singlet | 2H | Primary amine protons. Often exchangeable, leading to a broad signal. | |
| -SO₂NH - | Broad Singlet | 1H | Sulfonamide proton. Also exchangeable. | |
| Aromatic H (ortho to -SO₂) | ~7.7 | Doublet (d) | 2H | Aromatic protons deshielded by the electron-withdrawing sulfonyl group. |
| Aromatic H (ortho to -CH₃) | ~7.3 | Doublet (d) | 2H | Aromatic protons ortho to the methyl group. |
Expected ¹³C NMR Signals
| Assignment | Chemical Shift (δ) ppm (Approx.) | Key Insight |
| Ar-C H₃ | ~21 | Aliphatic methyl carbon. |
| -C H₂-NH₂ | ~40 | Aliphatic methylene carbon adjacent to the amine. |
| -C H₂-NH- | ~45 | Aliphatic methylene carbon adjacent to the sulfonamide. |
| Aromatic C (ortho to -CH₃) | ~127 | Aromatic carbons. |
| Aromatic C (ortho to -SO₂) | ~130 | Aromatic carbons. |
| Aromatic C (ipso, -CH₃) | ~135 | Quaternary aromatic carbon attached to the methyl group. |
| Aromatic C (ipso, -SO₂) | ~143 | Quaternary aromatic carbon attached to the sulfonyl group. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[3]
-
Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the peaks and assign the chemical shifts.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[4]
Causality: For this molecule, IR spectroscopy is essential to confirm the presence of the N-H bonds in both the amine and sulfonamide groups, and the highly characteristic S=O bonds of the sulfonyl group.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) (Approx.) | Vibration Type | Functional Group | Key Insight |
| 3390 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the primary amine. Often appears as a doublet.[5] |
| 3300 - 3230 | N-H Stretch | Sulfonamide (-SO₂NH-) | Confirms the sulfonamide N-H bond.[5] |
| 1345 - 1315 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | Strong, characteristic band confirming the sulfonyl group.[5][6] |
| 1170 - 1145 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | Strong, characteristic band confirming the sulfonyl group.[5][6][7] |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| 925 - 900 | S-N Stretch | Sulfonamide | Supports the presence of the sulfonamide linkage.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to expected values.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the compound, serving as a fundamental check of its atomic composition. Tandem MS (MS/MS) can further provide structural information through controlled fragmentation.
Causality: High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula (C₉H₁₄N₂O₂S) by providing a highly accurate mass measurement. This is a crucial step in ruling out unexpected products.
Expected Mass Spectrometry Data
-
Molecular Formula: C₉H₁₄N₂O₂S
-
Monoisotopic Mass: 214.0776 g/mol [8]
-
Observed Ion (ESI+): [M+H]⁺ = 215.0854
-
Key Fragmentation Ions (MS/MS of [M+H]⁺):
-
m/z 155.01: Corresponds to the tosyl group [CH₃C₆H₄SO₂]⁺.
-
m/z 91.05: Corresponds to the tropylium ion [C₇H₇]⁺, a very common fragment from toluene-containing structures.
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer.[9]
-
Fragmentation (Optional): To obtain fragmentation data, perform a product ion scan (MS/MS) by selecting the precursor ion of interest (e.g., m/z 215.0854).[10]
Part 2: Orthogonal and Comparative Analysis
Elemental Analysis: The Empirical Formula Proof
Principle: This combustion-based technique provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. It offers a fundamental, quantitative check on the empirical formula.
Theoretical vs. Experimental Data
| Element | Theoretical % (for C₉H₁₄N₂O₂S) | Acceptable Experimental Range |
| Carbon (C) | 50.44% | ± 0.4% |
| Hydrogen (H) | 6.58% | ± 0.4% |
| Nitrogen (N) | 13.07% | ± 0.4% |
| Sulfur (S) | 14.96% | ± 0.4% |
Causality: If the experimental percentages match the theoretical values within an acceptable error (typically ±0.4%), it provides strong evidence that the empirical formula is correct, corroborating the HRMS data.
Melting Point: A Classic Indicator of Purity
Principle: A pure crystalline solid will have a sharp, well-defined melting point range. Impurities typically depress and broaden the melting point range.
Expected Result:
-
Literature Value: 122-126 °C[1]
-
Interpretation: An observed melting point within this range that is sharp (e.g., a 1-2 °C range) is a strong indicator of high purity.
Comparison of Primary Analytical Methods
This table compares the utility of the primary spectroscopic techniques for confirming the structure of this compound.
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Primary Information | Atom connectivity (C-H framework) | Functional groups present | Molecular formula and fragmentation |
| Key Confirmation for this Molecule | AABB' aromatic system, adjacent -CH₂- groups | -NH₂, -SO₂NH-, -SO₂- | Correct molecular weight (214.28 g/mol ) |
| Sample State | Solution | Solid or Liquid | Solution or Solid |
| Sensitivity | Moderate (mg) | Low (µg-mg) | High (ng-pg) |
| Quantitative? | Yes (relative integration) | No | Yes (with standards) |
| Main Strength | Unambiguous connectivity map | Rapid functional group identification | Definitive molecular weight |
Logical Integration of Analytical Data
No single technique provides the complete picture. The power of this approach lies in the logical integration of all data points.
Caption: Logical integration of complementary analytical data.
Conclusion
The structural confirmation of a synthesized molecule like this compound is a systematic process of evidence accumulation. By integrating the precise connectivity map from NMR, the functional group fingerprint from IR, and the definitive molecular formula from HRMS, we build a primary case for the structure. This case is then solidified by orthogonal methods like elemental analysis and melting point determination, which independently verify the empirical formula and purity. This comprehensive, self-validating workflow provides the highest degree of confidence, ensuring that the material proceeding to the next stage of research or development is exactly what it is intended to be.
References
- Uno, T., & Machida, K. (1975). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of Pharmaceutical Sciences, 64(2), 292.
- Capet, M., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Helvetica Chimica Acta, 85(10), 3354-3360.
- Tümer, M., et al. (2001). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 34(5), 585-598.
- Moura-Letts, G., et al. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Chemical Communications, 58(31), 4909-4912.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hassan, Z. S., Kredy, H. M., & Maqtoof, M. S. (2020). Synthesis, Characterization, and Cytotoxicity of Some New Sulfonylaziridine Derivatives. Connect Journals.
- Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 60(7), 789-796.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Munir, M., et al. (2020). Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. ResearchGate.
- FORCE Technology. (n.d.). Measurement methods for selected emissions from amine-based carbon capture plants.
- Royal Society of Chemistry. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides.
- Eerola, S., et al. (1993). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Journal of Liquid Chromatography, 16(14), 3047-3060.
- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Tsugawa, H., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectra. eScholarship, University of California.
Sources
- 1. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. rsc.org [rsc.org]
- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 8. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Testing of amine-based solvents [forcetechnology.com]
- 10. escholarship.org [escholarship.org]
A Comparative Benchmarking Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide and Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO2 transport, and electrolyte balance.[2] With 15 known isoforms in humans, CAs are implicated in a range of pathologies.[1] Consequently, CA inhibitors have become therapeutically important for treating conditions such as glaucoma, epilepsy, and altitude sickness.[3]
The primary sulfonamides (R-SO₂NH₂) are a major class of CA inhibitors.[4][5] Their mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking catalytic activity.[2][6] N-(2-Aminoethyl)-4-methylbenzenesulfonamide belongs to this class of compounds, making it a putative inhibitor of carbonic anhydrase isoforms. To validate its efficacy and characterize its inhibitory profile, it is essential to benchmark it against a well-understood standard.
Benchmarking Rationale: Selecting the Comparator
For a meaningful comparison, a well-characterized inhibitor with a similar mechanism of action is required. Acetazolamide , a potent, non-selective sulfonamide inhibitor of multiple CA isoforms, serves as the ideal comparator.[2] It is a clinically approved drug, and its interactions with various CA isoforms are extensively documented, providing a robust baseline for evaluating novel compounds.[6][7] This guide will focus on a head-to-head comparison of this compound and Acetazolamide against a commercially available carbonic anhydrase isoform, such as bovine erythrocyte CA or human recombinant CA II.
Experimental Design: In Vitro Inhibitor Benchmarking Workflow
The following workflow outlines the key steps for a comparative analysis of the two inhibitors. The experimental design is structured to ensure data integrity and reproducibility.
Caption: A three-phase workflow for in vitro benchmarking of carbonic anhydrase inhibitors.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for determining the half-maximal inhibitory concentration (IC50) for each compound.
Materials and Reagents
-
Carbonic Anhydrase: Bovine erythrocyte carbonic anhydrase (e.g., Sigma-Aldrich, C3934)
-
Test Compound: this compound
-
Comparator Compound: Acetazolamide (positive control)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate reader with kinetic measurement capabilities (405 nm), multichannel pipettes, sterile microplates.
Protocol 1: Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water and adjusting the pH to 7.5 with HCl.
-
Enzyme Stock Solution (1 mg/mL): Dissolve carbonic anhydrase in cold Assay Buffer. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, thaw the enzyme stock on ice and dilute to the desired final concentration (e.g., 10-50 units/mL) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Substrate Stock Solution (30 mM p-NPA): Dissolve p-nitrophenyl acetate in acetonitrile or DMSO. This solution should be prepared fresh.
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of each inhibitor stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).
Protocol 2: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of CA, which catalyzes the hydrolysis of p-NPA to the chromogenic p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm.[8]
Caption: Step-by-step workflow for the colorimetric carbonic anhydrase inhibition assay.
-
Plate Setup:
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO
-
Test Compound: 158 µL Assay Buffer + 2 µL of each this compound dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To all wells except the blank, add 20 µL of the CA Working Solution.
-
Mix gently and incubate the plate at room temperature for 10-15 minutes. This allows the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells, including the blank.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record readings every 30-60 seconds for 15-30 minutes.
-
Data Analysis and Presentation
Calculation of Reaction Rates
For each well, plot absorbance (405 nm) versus time. The initial reaction rate (V) is the slope of the linear portion of this curve (mOD/min).
Calculation of Percent Inhibition
The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_blank is the rate of the no-enzyme control.
-
V_max_activity is the rate of the vehicle (DMSO) control.
IC50 Determination
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for both this compound and Acetazolamide.
Data Presentation
Summarize the calculated IC50 values in a clear, concise table for direct comparison.
| Compound | Target Enzyme | IC50 (nM) [95% CI] |
| This compound | Carbonic Anhydrase II | Experimental Value |
| Acetazolamide (Comparator) | Carbonic Anhydrase II | Experimental Value |
Table 1: Comparative Inhibitory Activity. This table should be populated with the experimentally determined IC50 values and their corresponding 95% confidence intervals (CI).
Conclusion and Interpretation
This guide provides a comprehensive framework for benchmarking this compound against the known carbonic anhydrase inhibitor, Acetazolamide. By following the detailed protocols and data analysis steps, researchers can obtain robust and reproducible data on the inhibitory potency of this novel compound. The resulting IC50 values will allow for a direct comparison of its efficacy relative to a clinically relevant standard, providing critical insights for further drug development and optimization efforts. This rigorous approach ensures scientific integrity and provides a solid foundation for subsequent studies, such as isoform selectivity profiling and in vivo efficacy testing.
References
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). National Institutes of Health.
- Di Fiore, A., De Simone, G., & Supuran, C. T. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
- What is the mechanism of action of acetazolamide? (2025, August 17). Dr.Oracle.
- Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Löscher, W., & Potschka, H. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online.
- What is the mechanism of Acetazolamide? (2024, July 17). Patsnap Synapse.
- Kaufman, M. (2023, July 2). Acetazolamide. In StatPearls. National Center for Biotechnology Information.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health.
- This compound. (n.d.). PubChem.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). National Library of Medicine.
- Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. (2013, March 15). PubMed.
- Carbonic Anhydrase Inhibitors. (n.d.). National Center for Biotechnology Information.
- Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. (2021, January 1). PubMed.
Sources
- 1. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Aminoethyl)-4-methylbenzenesulfonamide
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-Aminoethyl)-4-methylbenzenesulfonamide, moving beyond mere compliance to foster a deeper understanding of the principles behind safe chemical handling.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before handling any disposal procedure, it is imperative to understand the inherent risks associated with this compound. This compound is not benign and must be handled as a hazardous substance. Its risk profile necessitates a stringent disposal protocol to protect both laboratory personnel and the environment.
The primary hazards, aggregated from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, are summarized below.[1] The causality is clear: the chemical's properties present a significant risk upon exposure, mandating that it never enters the general waste stream or sanitary sewer system.
| Hazard Classification | GHS Code | Description | Implication for Handling & Disposal |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] | Avoid ingestion. All waste must be securely contained to prevent accidental exposure. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Direct skin contact must be prevented through appropriate PPE. Contaminated items become hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Eye protection is mandatory. Any splash risk requires immediate attention and decontamination. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust. |
| Aquatic Hazard | H413 | May cause long lasting harmful effects to aquatic life. | Prohibits drain disposal. Environmental release must be strictly avoided. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A robust disposal plan begins with personal safety. The following PPE and handling conditions are mandatory when managing this compound waste.
-
Engineering Controls: Always handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of airborne particulates.[2] Ensure safety showers and eyewash stations are readily accessible.[2]
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Remove and properly dispose of gloves immediately if they become contaminated.
-
Respiratory Protection: If dust is generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2]
The Core Disposal Principle: Professional Hazardous Waste Management
The fundamental rule for disposing of this compound is that it must be managed as regulated hazardous chemical waste.
-
DO NOT dispose of this chemical down the drain.[2][3][4] This is illegal in many jurisdictions and poses a significant threat to aquatic ecosystems.
-
DO NOT dispose of this chemical in the regular trash.[3] This can lead to environmental contamination and endanger sanitation workers.
-
DO NOT use evaporation in a fume hood as a disposal method.[4][5]
All waste streams containing this compound must be collected, properly labeled, and turned over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Step-by-Step Disposal Procedures
Follow the appropriate workflow below based on the type of waste you are generating. This structured approach ensures that every waste stream is handled correctly, forming a self-validating system of safety and compliance.
Workflow A: Disposal of Unused/Surplus Solid Compound
-
Container: If possible, designate the original manufacturer's container for disposal.[5] Do not deface the original label.[5] If the original container is unavailable, use a new, clean, chemically compatible container with a secure, sealable lid.
-
Labeling: Affix a hazardous waste label to the container. Fill it out completely, listing "this compound" as the chemical content. Include the approximate quantity or percentage.
-
Storage: Keep the container sealed except when adding waste.[3] Store it in a designated satellite accumulation area within the lab, segregated from incompatible materials like strong oxidizing agents.[2][5]
-
Pickup: Arrange for waste pickup with your institution's EHS office.
Workflow B: Disposal of Solutions Containing the Compound
-
Segregation: Collect aqueous waste separately from organic solvent waste.[6] Never mix incompatible waste streams.[3] For instance, do not mix acidic waste with basic waste, or oxidizing waste with organic waste.[5]
-
Container: Use a sturdy, leak-proof, and chemically resistant container (e.g., a carboy for larger volumes). Ensure the container has a tight-fitting, sealable cap.[5]
-
Labeling: Attach a hazardous waste label. List all chemical constituents by their full name and provide the percentage of each.[3] For example: "Water (95%), this compound (5%)".
-
Storage & Pickup: Keep the container sealed and stored in secondary containment (e.g., a spill tray).[3] Arrange for EHS pickup.
Workflow C: Decontamination & Disposal of "Empty" Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.
-
Initial Rinse (Rinsate Collection): The first rinse of the container must be collected as hazardous waste.[3] Rinse the container with a suitable solvent (e.g., water or methanol) that can dissolve the compound. Pour this first rinse (rinsate) into the appropriate liquid hazardous waste container (Workflow B). The rationale for this step is that the initial rinse is considered to be saturated with the chemical and poses the highest risk.[3]
-
Subsequent Rinses: Perform two additional rinses. For a compound with this hazard profile, it is best practice to collect all three rinses as hazardous waste to ensure thorough decontamination.[5]
-
Container Disposal: Once triple-rinsed and air-dried, the container can be prepared for disposal. Completely obliterate or remove the original chemical label.[3][4] The clean, dried glass can then be placed in a designated glass disposal box.
Workflow D: Disposal of Contaminated Labware & Spill Debris
-
Collection: Collect all solid waste contaminated with the compound—including gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups—in a designated hazardous waste container.
-
Container: Line a pail or sturdy box with a clear plastic bag.[5]
-
Labeling: Label the container as "Solid Hazardous Waste" and list the contaminating chemical: "Debris contaminated with this compound".
-
Storage & Pickup: Seal the bag and container. Store in the satellite accumulation area and arrange for EHS pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- Properly Managing Chemical Waste in Laboratories. Star EHS. URL: https://www.starehs.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. URL: https://policy.dartmouth.edu/hazardous-waste-disposal-guide
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. URL: https://www.safety.northwestern.edu/research-safety/laboratory-safety/hazardous-waste/hazardous-waste-disposal-guide.html
- Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. URL: https://www.ncbi.nlm.nih.gov/books/NBK55883/
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: https://www.vumc.org/safety/sites/default/files/public_files/chem/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf
- This compound. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/301318
- Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide. Acros Organics, Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/00645/A0064504
- This compound Product Information. BLDpharm. URL: https://www.bldpharm.com/products/14316-16-6.html
- This compound Product Information. ChemScene. URL: https://www.chemscene.com/products/N-(2-Aminoethyl)-4-methylbenzenesulfonamide-CS-W014926.html
- 4-(2-Aminoethyl)benzenesulfonamide Safety & Regulations. Tokyo Chemical Industry (TCI). URL: https://www.tcichemicals.com/IN/en/p/A1363
- Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/636304
Sources
- 1. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Welcome to your comprehensive guide on the safe handling of N-(2-Aminoethyl)-4-methylbenzenesulfonamide. In drug discovery and development, our progress is intrinsically linked to our commitment to safety. This guide is designed to provide you with not just a set of rules, but a deep, causal understanding of the necessary precautions for handling this specific sulfonamide derivative. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of this compound
This compound is a versatile compound, but it is not without its hazards. A thorough understanding of these risks is the foundation of a robust safety protocol.
Based on GHS classifications, this compound presents the following primary hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation, and in some cases, can cause severe skin burns[1][2].
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage[1][2].
-
Respiratory Irritation: May cause respiratory tract irritation[1].
The powdered nature of this solid compound means that without proper handling, dust can be generated, leading to inhalation or inadvertent contact with skin and eyes[3][4].
| Hazard | GHS Classification | Key Phrase | Associated Risk |
| Oral Toxicity | Acute Tox. 4 | H302 | Harmful if swallowed[1][5] |
| Skin | Skin Irrit. 2 / Skin Corr. 1B | H315 / H314 | Causes skin irritation / Causes severe skin burns and eye damage[1][2][6] |
| Eyes | Eye Irrit. 2 / Eye Dam. 1 | H319 / H318 | Causes serious eye irritation / Causes serious eye damage[1][2][6] |
| Respiratory | STOT SE 3 | H335 | May cause respiratory irritation[1][5] |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure prevention, PPE is a critical final barrier. The selection of appropriate PPE should be deliberate and based on a risk assessment of the specific procedures being undertaken.
Eye and Face Protection: Shielding from splashes and dust
Given the severe eye irritation risk, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential. Standard safety glasses are insufficient as they do not protect from dust and splashes from all angles.
-
Recommended for High-Risk Procedures: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in solvents), a face shield should be worn in addition to safety goggles. This provides a broader barrier of protection for the entire face.
Skin Protection: Gowns and Gloves
-
Gloves: Nitrile gloves are a suitable choice for handling this compound in solid form and in solution. It is crucial to:
-
Inspect gloves for any signs of damage before use.
-
Use proper removal technique to avoid contaminating your skin[5].
-
Change gloves frequently , and immediately if you suspect contamination.
-
-
Laboratory Coat/Gown: A standard laboratory coat is acceptable for handling small quantities. For tasks with a higher risk of contamination, such as weighing larger amounts or in the event of a spill, a disposable gown made of a low-permeability fabric is recommended.
Respiratory Protection: Preventing Inhalation of Particulates
Due to its potential to cause respiratory irritation as a powder, respiratory protection is a key consideration.
-
For Weighing and Handling Powders: A NIOSH-approved N95 respirator is recommended to protect against inhaling fine dust particles[3]. These respirators are designed to filter at least 95% of airborne particles.
-
For Large Quantities or Poorly Ventilated Areas: If handling large quantities or if engineering controls (like a fume hood) are not available or insufficient, a respirator with a higher protection factor, such as a half-mask or full-face respirator with particulate filters, may be necessary[7].
Procedural Guidance: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Removing) PPE Workflow
Caption: Sequential process for safely doffing PPE.
Spill Management and Decontamination
In the event of a spill, a swift and correct response is crucial to mitigate exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, a disposable gown, and eye protection.
-
Contain the Spill: For powdered spills, gently cover with damp paper towels to prevent the dust from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.
-
Clean the Area: Carefully scoop the contained material into a designated hazardous waste container. Decontaminate the area with a suitable laboratory detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Empty Containers: The first rinse of an empty container that held this compound should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but always adhere to your institution's specific guidelines[8][9].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[8][10][11].
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary[6][8].
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. A strong safety culture is the bedrock of scientific innovation.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
- Lakeland Industries. (n.d.). How to Enhance Donning and Doffing of Chemical Safety Clothing.
- University of California, Los Angeles. (n.d.). Donning and Doffing Personal Protective Equipment.
- Liberty Safety. (2022). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment.
- PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information.
- West Chester University. (n.d.). Respiratory Protection Toolbox Talk Handout.
- ISHN. (n.d.). Respiratory Protection Best Practices.
- Hazmat School. (2020). How to Comply With Respiratory Protection Standards.
- Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- Stanford University. (n.d.). Chemical Waste Disposal. Environmental Health & Safety.
Sources
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. lakeland.com [lakeland.com]
- 3. wcupa.edu [wcupa.edu]
- 4. ishn.com [ishn.com]
- 5. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 6. fishersci.com [fishersci.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. nswai.org [nswai.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
